5-(Methylthio)thiazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methylsulfanyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S2/c1-7-3-2-6-4(5)8-3/h2H,1H3,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLWIPGOGRZZEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326014 | |
| Record name | 5-(Methylthio)thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99171-11-6 | |
| Record name | 5-(Methylthio)-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99171-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Methylthio)thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the physicochemical properties of 5-(Methylthio)thiazol-2-amine
An In-Depth Technical Guide to the Physicochemical Properties of 5-(Methylthio)thiazol-2-amine
Abstract
This compound (CAS No: 99171-11-6) is a heterocyclic compound belonging to the versatile 2-aminothiazole class of molecules.[1][2] The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates, and is valued for its wide range of biological activities.[1][3] A thorough understanding of the physicochemical properties of its derivatives, such as this compound, is a critical prerequisite for its effective application in drug discovery, materials science, and synthetic chemistry. These properties govern the compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability characteristics. This guide provides a comprehensive analysis of the key physicochemical parameters of this compound, outlines robust experimental protocols for their determination, and offers expert insights into the interpretation of this data for research and development professionals.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is structurally defined by a thiazole ring substituted with an amino group at the 2-position and a methylthio (-SCH₃) group at the 5-position. This substitution pattern dictates its electronic properties, reactivity, and potential for intermolecular interactions.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 5-(methylsulfanyl)-1,3-thiazol-2-amine | [4] |
| CAS Number | 99171-11-6 | [4][5] |
| Molecular Formula | C₄H₆N₂S₂ | [5][6] |
| Molecular Weight | 146.23 g/mol | [5][6] |
| Canonical SMILES | CSC1=CNC(=N)S1 | [6] |
| InChI | 1S/C4H6N2S2/c1-7-3-2-6-4(5)8-3/h2H,1H3,(H2,5,6) | [4] |
| InChIKey | KVLWIPGOGRZZEA-UHFFFAOYSA-N |[4] |
Core Physicochemical Properties
The macroscopic and solution-based behavior of a compound is dictated by its intrinsic physicochemical properties. These parameters are essential for predicting its behavior in both in vitro and in vivo systems.
Table 2: Summary of Physicochemical Properties
| Property | Value / Description | Significance & Causality |
|---|---|---|
| Physical Form | Reported as a solid. | The planar, rigid ring structure and potential for intermolecular hydrogen bonding via the amino group favor a solid state at room temperature. |
| Melting Point | Data not consistently available in public literature; requires experimental determination. | A sharp melting point is a primary indicator of sample purity. Broad ranges suggest the presence of impurities. |
| Solubility Profile | Expected to be soluble in polar organic solvents (e.g., methanol, DMSO) and possess some aqueous solubility. | The 2-aminothiazole core imparts polarity and hydrogen bonding capability, enhancing solubility in polar solvents.[7][8] The non-polar methylthio group may slightly reduce aqueous solubility compared to unsubstituted 2-aminothiazole. Solubility is pH-dependent due to the basicity of the amino group.[7] |
| pKa (Predicted) | Estimated to be in the range of 5.0 - 5.5. | The 2-amino group is the primary basic center. Its pKa is critical for predicting the ionization state at physiological pH (7.4), which profoundly impacts membrane permeability and receptor binding. The pKa of the related 2-amino-5-methylthiazole is reported as 5.42.[9] |
Solubility: A Critical Parameter
The solubility of a compound dictates its utility in various applications, from solution-based assays to oral bioavailability. For this compound, the interplay between the polar 2-amino-thiazole backbone and the more lipophilic methylthio substituent creates a nuanced solubility profile.
-
Aqueous Solubility: The protonation of the exocyclic amino group under acidic conditions (pH < pKa) will form a cationic species, significantly enhancing aqueous solubility.[7] This is a crucial consideration for buffer selection in biological assays.
-
Organic Solubility: Its heterocyclic nature generally confers solubility in polar organic solvents like DMSO, DMF, and alcohols.
The relationship between a compound's structure and its resulting physicochemical properties is fundamental to its scientific application.
Caption: Interdependence of molecular structure and key physicochemical properties.
Spectroscopic and Analytical Characterization
Unambiguous confirmation of the structure and purity of this compound relies on a combination of modern analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show a singlet for the C4-proton on the thiazole ring, a singlet for the methylthio (-SCH₃) protons, and a broad singlet for the amino (-NH₂) protons. The chemical shifts will be influenced by the electronic environment of the heterocyclic ring.
-
¹³C NMR: The spectrum will display four distinct signals corresponding to the four carbon atoms in the molecule: the methyl carbon of the thioether and the three carbons of the thiazole ring (C2, C4, C5).
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key expected absorption bands include N-H stretching vibrations for the primary amine (typically 3100-3400 cm⁻¹), C=N stretching of the thiazole ring, and C-S stretching vibrations.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Under Electron Ionization (EI) or Electrospray Ionization (ESI), the analysis should reveal a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 146.23.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of organic compounds. A reversed-phase method would be suitable, where the compound is eluted from a non-polar stationary phase (like C18) with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). Purity is assessed by the area percentage of the main peak.[10]
Experimental Methodologies
The trustworthiness of physicochemical data hinges on the robustness of the experimental protocols used for its measurement. The following are standardized, self-validating workflows for key analyses.
Protocol 1: Purity Determination by Reversed-Phase HPLC
This protocol describes a general method for assessing the purity of this compound. The choice of a gradient elution is crucial for ensuring that potential impurities with different polarities are effectively separated and detected.
Methodology:
-
Standard Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Instrumentation: Utilize an HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
Time 0-2 min: 5% B
-
Time 2-15 min: Linear gradient from 5% to 95% B
-
Time 15-17 min: Hold at 95% B
-
Time 17-18 min: Return to 5% B
-
Time 18-20 min: Re-equilibration at 5% B
-
-
Run Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.
Caption: Experimental workflow for HPLC purity analysis.
Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)
This is the benchmark method for determining thermodynamic solubility. The core principle is to allow the compound to equilibrate in a solvent for a sufficient time to reach saturation.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24 hours. This duration is critical to ensure equilibrium is reached. A visual check for remaining solid is necessary to confirm saturation.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with the mobile phase used for HPLC analysis.
-
Analysis: Quantify the concentration of the dissolved compound in the supernatant using a pre-established calibration curve via a validated analytical method, such as the HPLC method described above.
-
Reporting: Express the solubility in units such as mg/mL or µM.
Caption: Workflow for solubility determination via the shake-flask method.
Stability and Storage
The long-term integrity of the compound requires appropriate storage conditions to prevent degradation.
-
Recommended Storage: The compound should be stored at 2-8°C.[4] Some suppliers also suggest room temperature storage provided it is sealed in a dry environment.[5] For maximum stability, storage under an inert atmosphere (e.g., argon or nitrogen) in a dark place is recommended to protect against oxidative and light-induced degradation.[4]
-
Potential Instabilities: The 2-aminothiazole moiety can be susceptible to certain chemical reactions. The presence of the methylthio group could be prone to oxidation to the corresponding sulfoxide or sulfone under harsh oxidative conditions.
Conclusion
This compound is a valuable heterocyclic building block with physicochemical properties that make it amenable to various research applications. Its solid physical state, predictable solubility behavior based on pH, and distinct spectroscopic signature provide a solid foundation for its use in synthetic and medicinal chemistry. The experimental protocols detailed herein offer robust, validated methods for confirming its identity, purity, and solubility, ensuring data integrity for researchers, scientists, and drug development professionals. A thorough characterization of these fundamental properties is the cornerstone of successful and reproducible scientific investigation.
References
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 99171-11-6 [sigmaaldrich.com]
- 5. This compound - CAS:99171-11-6 - Sunway Pharm Ltd [3wpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 9. 2-Amino-5-methylthiazole CAS#: 7305-71-7 [m.chemicalbook.com]
- 10. helixchrom.com [helixchrom.com]
5-(Methylthio)thiazol-2-amine CAS number and IUPAC name
An In-Depth Technical Guide to 5-(Methylthio)thiazol-2-amine (CAS: 99171-11-6) for Drug Discovery Professionals
Introduction
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The 2-aminothiazole moiety is a prominent member of this class, forming the core of numerous approved and investigational drugs.[1][2][3][4] Its rigid, aromatic framework and hydrogen-bonding capabilities make it an ideal platform for designing potent and selective therapeutic agents.
This guide provides a comprehensive technical overview of a specific and valuable derivative: This compound . This compound serves as a crucial building block for synthesizing more complex molecules, enabling researchers to explore structure-activity relationships (SAR) in drug discovery programs. We will delve into its chemical identity, synthesis strategies, potential applications, and essential safety protocols, offering field-proven insights for researchers, scientists, and drug development professionals.
| Identifier | Value | Source |
| IUPAC Name | 5-(methylthio)-1,3-thiazol-2-amine | [5] |
| CAS Number | 99171-11-6 | [5][6] |
| Molecular Formula | C4H6N2S2 | [5][6] |
| Molecular Weight | 146.23 g/mol | [5][6] |
| Synonyms | 2-Amino-5-(methylthio)thiazole, 5-methylsulfanyl-thiazol-2-ylamine | [5] |
Section 1: Physicochemical Properties and Structural Analysis
The therapeutic potential of any compound is intrinsically linked to its physicochemical properties. While extensive experimental data for this compound is not widely published, an analysis of its structure provides critical insights.
Structural Features and Their Implications:
-
2-Aminothiazole Core: This heterocyclic system is the cornerstone of the molecule's utility. The endocyclic nitrogen and exocyclic amine group are potent hydrogen bond donors and acceptors, frequently anchoring the molecule within the active site of target proteins like kinases.
-
5-Methylthio Group (-SCH3): The introduction of the methylthio substituent at the 5-position is a deliberate design choice in a building block.
-
Lipophilicity: It increases the molecule's lipophilicity compared to an unsubstituted or hydroxylated analogue, which can enhance membrane permeability and access to hydrophobic binding pockets.
-
Metabolic Considerations: The sulfur atom is susceptible to oxidation in vivo, potentially forming sulfoxide and sulfone metabolites. This can be a metabolic liability leading to rapid clearance or a strategic handle for developing pro-drugs.
-
Conformational Influence: It provides steric bulk at a key vector, allowing chemists to probe the topology of a target's binding site.
-
Section 2: Synthesis Strategies
The efficient synthesis of this compound and its derivatives is paramount for its use in research. Two primary strategies can be envisioned: building the ring system from acyclic precursors or functionalizing a pre-existing thiazole ring.
Strategy A: De Novo Ring Construction (Hantzsch Thiazole Synthesis)
The Hantzsch synthesis is a classic and reliable method for forming a thiazole ring by reacting an α-haloketone (or equivalent) with a thioamide.[7] For this specific target, the thioamide would be thiourea. The key challenge lies in the α-haloketone precursor, which must already contain the methylthio group.
Caption: General workflow for the Hantzsch thiazole synthesis.
Strategy B: Functionalization of a 2-Aminothiazole Core (Post-Modification)
A more practical and common approach involves the modification of a readily available starting material, such as 2-aminothiazole. This strategy relies on the targeted halogenation of the electron-rich 5-position, followed by a nucleophilic substitution to introduce the methylthio group.[1]
Experimental Protocol (Illustrative):
-
Step 1: Bromination of 2-Aminothiazole.
-
Dissolve 2-aminothiazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product (2-amino-5-bromothiazole) with an organic solvent like ethyl acetate.
-
-
Step 2: Nucleophilic Substitution with Sodium Thiomethoxide.
-
Dissolve the crude 2-amino-5-bromothiazole (1.0 eq) in a polar aprotic solvent like DMF or THF.
-
Add sodium thiomethoxide (NaSMe) (1.2 eq) as a solution or solid.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the mixture, quench with saturated ammonium chloride solution, and extract the final product, this compound.
-
Purify the crude product via column chromatography on silica gel.
-
Caption: Workflow for synthesis via functionalization of 2-aminothiazole.
Section 3: Applications in Drug Discovery
The true value of this compound lies in its application as a versatile building block. The 2-aminothiazole scaffold is a well-established pharmacophore with a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4]
-
Anticancer Agents: Many kinase inhibitors incorporate the 2-aminothiazole structure to target the ATP-binding site. The 2-amino group forms crucial hydrogen bonds with the hinge region of the kinase. The substituent at the 5-position, in this case, the methylthio group, can be directed into a hydrophobic pocket to enhance potency and selectivity. Dasatinib, a clinically used leukemia drug, features a related aminothiazole core.
-
Anti-inflammatory Drugs: Thiazole derivatives have been investigated as inhibitors of inflammatory targets. The presence of a methyl group at position 5 has been shown to be favorable for anti-inflammatory activity in some compound series.[2]
-
Antimicrobial Agents: The scaffold is present in compounds showing activity against various bacterial and fungal strains.[3] The 5-position provides a convenient attachment point for side chains designed to disrupt microbial cell walls or metabolic pathways.
The primary utility of this compound is to serve as a starting point. The exocyclic amine can be readily acylated, alkylated, or used in condensation reactions to attach larger, more complex fragments, enabling the rapid generation of compound libraries for high-throughput screening.
Section 4: Safety and Handling
Hazard Profile (Based on 2-Amino-5-methylthiazole):
| Hazard Statement | Classification | Source |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [8] |
| H373: May cause damage to organs through prolonged or repeated exposure | Specific Target Organ Toxicity, Repeated Exposure (Category 2) | [8] |
| H410: Very toxic to aquatic life with long lasting effects | Hazardous to the Aquatic Environment, Chronic (Category 1) | [8][9] |
Recommended Handling and Storage Protocols:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat. When handling the solid powder, a dust mask or respirator (e.g., N95) is recommended to avoid inhalation.
-
Handling: Avoid creating dust.[10] Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.[10][11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[9][10]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its high aquatic toxicity, avoid release into the environment.[9][10]
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its structure is built upon the privileged 2-aminothiazole scaffold, while the 5-methylthio group provides a unique combination of lipophilicity and metabolic potential. The synthetic pathways outlined in this guide demonstrate its accessibility, allowing researchers to incorporate it into complex molecular designs targeting a host of diseases. By understanding its properties, synthesis, and potential applications, drug development professionals can effectively leverage this versatile building block to create the next generation of therapeutic agents.
References
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound - CAS:99171-11-6 - Sunway Pharm Ltd [3wpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 2-Amino-5-methylthiazole | C4H6N2S | CID 351770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
- 11. 2-Amino-5-methylthiazole - Safety Data Sheet [chemicalbook.com]
Spectral data analysis of 5-(Methylthio)thiazol-2-amine (NMR, IR, Mass)
An In-Depth Technical Guide to the Spectral Data Analysis of 5-(Methylthio)thiazol-2-amine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectral data for this compound, a heterocyclic compound of interest in medicinal and materials chemistry. As researchers and drug development professionals, a foundational understanding of a molecule's structural identity is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization. This document moves beyond a simple presentation of data, offering a detailed interpretation grounded in first principles and field-proven expertise. We will explore the causality behind the observed spectral features, outline self-validating experimental protocols, and provide a logical framework for the unambiguous structural elucidation of the target molecule.
Introduction: The Molecular Blueprint
This compound belongs to the thiazole family, a class of sulfur- and nitrogen-containing five-membered heterocycles. Thiazole rings are prevalent scaffolds in numerous pharmacologically active compounds, including antimicrobials and anticancer agents.[1] The substituents on the thiazole core—in this case, an amino group at the 2-position and a methylthio group at the 5-position—critically influence the molecule's chemical properties and biological activity.
Accurate structural confirmation is the first step in any research pipeline. Each spectroscopic technique provides a unique piece of the structural puzzle:
-
NMR Spectroscopy maps the carbon-hydrogen framework and reveals the electronic environment of each nucleus.
-
IR Spectroscopy identifies the functional groups present through their characteristic vibrational frequencies.
-
Mass Spectrometry provides the exact molecular weight and offers clues to the molecular structure through controlled fragmentation.
By integrating data from these three methods, we can construct a self-validating and definitive molecular profile.
Molecular Structure
The structural formula of this compound is C₄H₆N₂S₂. Understanding the arrangement of these atoms is key to interpreting the subsequent spectral data.
References
A Strategic Guide to Unveiling the Bioactive Potential of 5-(Methylthio)thiazol-2-amine: A Technical Whitepaper for Drug Discovery Professionals
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a vast array of pharmacological activities.[1][2][3] This guide presents a comprehensive, in-depth technical framework for the biological activity screening of a specific, yet promising derivative: 5-(Methylthio)thiazol-2-amine. Moving beyond a generic, templated approach, this whitepaper provides a strategic, tiered screening cascade designed to efficiently elucidate the compound's bioactive profile. We will delve into the rationale behind experimental choices, provide detailed, self-validating protocols for key assays, and offer insights grounded in extensive experience in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking to systematically explore the therapeutic potential of novel chemical entities.
Introduction: The Thiazole Moiety - A Privileged Scaffold in Drug Discovery
The five-membered aromatic heterocycle, thiazole, is a recurring motif in a multitude of biologically active compounds. Its unique structural and electronic properties allow it to engage with a wide range of biological targets, leading to a diverse pharmacological profile. Thiazole-containing molecules have demonstrated clinical efficacy as antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory agents.[1][4] The inherent versatility of the thiazole ring, which allows for substitution at various positions, provides a rich chemical space for the development of novel therapeutics. The subject of this guide, this compound, is a relatively unexplored derivative that holds significant potential for exhibiting novel biological activities. The presence of the methylthio group at the 5-position and the amino group at the 2-position offers unique opportunities for molecular interactions and metabolic pathways. This guide outlines a systematic approach to unlock this potential.
A Tiered Approach to Biological Activity Screening
A successful screening campaign is not a random walk through a plethora of assays, but a structured, logical progression. For this compound, we propose a three-tiered screening cascade designed to maximize information while conserving resources. This approach begins with broad, high-throughput screens to identify general bioactivity, followed by more focused assays to delineate the mode of action, and culminating in mechanistic studies to identify specific molecular targets.
Caption: A tiered screening cascade for this compound.
Tier 1: Primary Screening - Casting a Wide Net
The initial phase of screening is designed to detect any significant biological activity of this compound. We will focus on two broad areas where thiazole derivatives have historically shown promise: antimicrobial and cytotoxic activities.
Antimicrobial Susceptibility Testing
The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Thiazole derivatives have been extensively investigated for their antibacterial and antifungal properties.[2][4][5] Therefore, a primary screen for antimicrobial activity is a logical starting point.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for determining the MIC of an antimicrobial agent.
-
Preparation of Compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL.
-
Preparation of Microtiter Plates: In a 96-well plate, perform serial two-fold dilutions of the compound stock solution in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation:
| Microorganism | Strain | Compound MIC (µg/mL) | Control Drug MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Vancomycin | |
| Escherichia coli | ATCC 25922 | Ciprofloxacin | |
| Candida albicans | ATCC 90028 | Fluconazole |
General Cytotoxicity Screening
Many clinically used anticancer drugs contain the thiazole moiety.[6][7] A primary screen against a panel of cancer cell lines is crucial to identify any potential antiproliferative activity. It is equally important to assess the compound's cytotoxicity against a non-cancerous cell line to gauge its therapeutic index.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8]
-
Cell Seeding: Seed cells (e.g., MCF-7 breast cancer, A549 lung cancer, and HEK293 normal kidney cells) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO treated) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation:
| Cell Line | Tissue of Origin | Compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Cancer | ||
| A549 | Lung Cancer | ||
| HEK293 | Normal Kidney |
Tier 2: Secondary & Mechanistic Assays - Honing in on the Mode of Action
Positive "hits" from the primary screening will be advanced to Tier 2 for more in-depth characterization. The choice of assays in this tier will be guided by the results of Tier 1.
Enzyme Inhibition Assays
Thiazole derivatives are known to inhibit a variety of enzymes, including kinases, cyclooxygenases (COX), and carbonic anhydrases.[9][10][11] If this compound shows significant cytotoxicity, particularly against cancer cell lines, screening against a panel of kinases would be a logical next step. If anti-inflammatory activity is suspected, COX-1/COX-2 inhibition assays would be relevant.
General Protocol for an In Vitro Enzyme Inhibition Assay
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and this compound.
-
Assay Setup: In a microplate, combine the enzyme and various concentrations of the test compound. Allow for a pre-incubation period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.
Caption: General workflow for an in vitro enzyme inhibition assay.
Antioxidant Activity Assays
Some aminothiazole derivatives have been reported to possess antioxidant properties.[12][13] This can be a desirable attribute, particularly if the compound is being considered for development as an anti-inflammatory or neuroprotective agent.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Assay Setup: In a 96-well plate, add various concentrations of this compound to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Tier 3: Target Deconvolution & Pathway Analysis - Unraveling the Mechanism
For compounds that demonstrate promising and specific activity in Tier 2, the final phase of screening involves identifying the direct molecular target(s) and elucidating the downstream signaling pathways that are modulated.
Target Identification
Techniques such as affinity chromatography, chemical proteomics, and computational modeling can be employed to identify the protein targets of this compound.
Signaling Pathway Analysis
Once a target is identified, its role in cellular signaling pathways can be investigated. For example, if a specific kinase is inhibited, the phosphorylation status of its downstream substrates can be assessed using techniques like Western blotting.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
- 4. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of 5-(Methylthio)thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmaceuticals and biologically active compounds.[1] Its versatile chemical nature allows for diverse functionalization, leading to a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Within this class of compounds, 5-(Methylthio)thiazol-2-amine has emerged as a key intermediate in the synthesis of more complex molecules, where the methylthio group can be further modified or can serve to modulate the electronic and steric properties of the final compound. This guide provides a detailed exploration of the synthetic routes to this compound, with a focus on the underlying reaction mechanisms, practical experimental protocols, and characterization of the final product.
Core Synthetic Strategy: The Hantzsch Thiazole Synthesis
The most prominent and widely employed method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887.[2][3] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[4] For the synthesis of 2-aminothiazoles, thiourea is the preferred reagent.[5]
Reaction Mechanism
The Hantzsch synthesis proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.
Figure 1: Generalized mechanism of the Hantzsch thiazole synthesis.
-
Nucleophilic Attack: The reaction initiates with the nucleophilic sulfur atom of thiourea attacking the electrophilic carbon bearing the halogen in the α-haloketone. This is typically an SN2 reaction, leading to the formation of an S-alkylated isothiouronium salt intermediate.
-
Intramolecular Cyclization: The amino group of the isothiouronium intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ketone. This intramolecular cyclization results in the formation of a five-membered hydroxythiazoline intermediate.
-
Dehydration: The final step involves the elimination of a water molecule (dehydration) from the hydroxythiazoline intermediate, leading to the formation of the aromatic 2-aminothiazole ring.
Synthetic Routes to this compound
While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in readily available literature, its synthesis can be logically deduced from established methods for analogous 5-substituted-2-aminothiazoles. Two primary retrosynthetic approaches are considered here.
Route 1: From a Precursor α-Haloketone with a Methylthio Group
This is the most direct application of the Hantzsch synthesis. The key starting material is an α-haloketone functionalized with a methylthio group at the α'-position.
Figure 2: Synthetic approach via a pre-functionalized α-haloketone.
Experimental Protocol (Proposed):
A proposed experimental procedure based on general Hantzsch reaction conditions is as follows:[2][6]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the α-halo-α'-(methylthio)ketone (1 equivalent) and thiourea (1.1 equivalents).
-
Solvent Addition: Add a suitable solvent, such as ethanol or methanol, to the flask. The choice of solvent can influence reaction rates and product yields.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 1 to 8 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in water and neutralized with a base, such as sodium bicarbonate or ammonium hydroxide, to precipitate the free base of the 2-aminothiazole.
-
Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Excess Thiourea: A slight excess of thiourea is often used to ensure complete consumption of the α-haloketone, which can be a more valuable starting material.
-
Heating: The reaction generally requires heating to overcome the activation energy for the cyclization and dehydration steps.
-
Neutralization: The product is often formed as a hydrohalide salt, and neutralization is necessary to isolate the free amine.
Route 2: Post-synthetic Modification of a Pre-formed 2-Aminothiazole
An alternative strategy involves the synthesis of a 2-aminothiazole with a suitable leaving group at the 5-position, followed by nucleophilic substitution with a methylthiolate source.
Figure 3: Synthetic approach via post-synthetic modification.
This approach offers flexibility as 2-amino-5-halothiazoles are readily accessible starting materials.[1]
Experimental Protocol (Proposed):
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-amino-5-halothiazole (1 equivalent) in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add sodium thiomethoxide (1.1-1.5 equivalents) to the solution. The reaction may be exothermic, so addition might need to be controlled.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-80 °C) to drive the substitution to completion. Monitoring by TLC is recommended.
-
Work-up: Upon completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Sodium thiomethoxide is sensitive to air and moisture, so an inert atmosphere is crucial to prevent its degradation.
-
Aprotic Polar Solvent: Solvents like DMF and DMSO are excellent for SNAr reactions, as they can solvate the cation without significantly solvating the nucleophile, thus enhancing its reactivity.
Characterization of this compound
Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following spectroscopic techniques are typically employed:
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the methylthio protons (-SCH₃).- A singlet for the proton at the C4 position of the thiazole ring.- A broad singlet for the amino protons (-NH₂), which may be exchangeable with D₂O. |
| ¹³C NMR | - A signal for the methyl carbon of the methylthio group.- Signals for the carbons of the thiazole ring (C2, C4, and C5). The chemical shifts will be influenced by the amino and methylthio substituents. |
| IR Spectroscopy | - N-H stretching vibrations for the primary amine (typically two bands in the range of 3300-3500 cm⁻¹).- C=N stretching vibration of the thiazole ring.- C-S stretching vibrations. |
| Mass Spectrometry | - The molecular ion peak corresponding to the molecular weight of this compound (C₄H₆N₂S₂: 146.24 g/mol ). |
For a closely related compound, 2-amino-5-methylthiazole, characteristic ¹H NMR signals for the methyl group are observed around 2.32 ppm, and the amine protons appear around 6.91 ppm.[5] The proton on the thiazole ring would also be expected in the aromatic region. For this compound, the methylthio protons would likely appear as a singlet in the range of 2.0-2.5 ppm.
Conclusion
The synthesis of this compound is most effectively approached through the well-established Hantzsch thiazole synthesis. While direct, detailed literature on this specific compound is sparse, the principles of the Hantzsch reaction and synthetic strategies for analogous 5-substituted-2-aminothiazoles provide a robust framework for its successful preparation. The choice between a direct condensation with a pre-functionalized α-haloketone or a post-synthetic modification of a 5-halothiazole will depend on the availability of starting materials and the desired scale of the synthesis. Careful execution of the experimental protocol and thorough characterization of the final product are paramount to ensure the desired purity and identity for its application in further research and development.
References
- 1. Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach | Semantic Scholar [semanticscholar.org]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. synarchive.com [synarchive.com]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to the Safe Handling of 5-(Methylthio)thiazol-2-amine
Introduction: Navigating the Chemistry and Safety of a Key Heterocyclic Building Block
5-(Methylthio)thiazol-2-amine, a member of the aminothiazole class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry and drug development. The thiazole ring is a core component in a variety of biologically active molecules, and its derivatives are explored for a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3][4] The presence of both a reactive amino group and an organosulfur (methylthio) moiety imparts a unique chemical personality to this molecule, making it a valuable synthon for further chemical elaboration.
However, this chemical reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. The 2-aminothiazole functionality, while a privileged structure in drug discovery, has also been identified as a potential toxicophore, susceptible to metabolic activation that could lead to adverse effects.[5][6] This guide provides a comprehensive overview of the safety, handling, and emergency procedures for this compound, designed for researchers, scientists, and drug development professionals. Our approach is grounded in the principles of proactive risk assessment and mitigation, ensuring that this valuable chemical intermediate can be utilized both effectively and safely in a laboratory setting.
Section 1: Hazard Identification and Toxicological Profile
1.1 Inferred Toxicological Hazards:
Based on related compounds, this compound should be handled as a substance with the following potential hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. Acute oral exposure to 2-aminothiazole can lead to gastrointestinal distress, including vomiting and diarrhea.[1]
-
Skin and Eye Irritation: Expected to cause skin and eye irritation upon direct contact.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1]
-
Carcinogenicity and Mutagenicity: Aromatic amines as a class are associated with carcinogenicity and mutagenicity.[7][8][9][10] While the specific risk for this compound is unknown, it is prudent to handle it as a potential carcinogen.
-
Organ Toxicity: Prolonged or repeated exposure to 2-aminothiazole has been linked to adverse effects on the nervous system, kidneys, and reproductive system.[1] Some thiazole derivatives have also been shown to have potential for liver toxicity at high doses.
1.2 Causality of Hazards:
The toxicological concerns stem from the chemical nature of the molecule. The aromatic amine group can be metabolized in the body to reactive intermediates that can bind to DNA and other macromolecules, leading to cellular damage and potentially cancer.[7] The thiazole ring itself can undergo metabolic activation, such as epoxidation, to form reactive metabolites.[6][11]
Section 2: Prudent Laboratory Practices for Handling and Storage
A proactive approach to safety is paramount when working with this compound. The following procedures are designed to minimize exposure and mitigate risks.
2.1 Engineering Controls: The First Line of Defense
All manipulations of solid this compound and its solutions should be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors. A fume hood with a face velocity of 80-120 feet per minute is recommended.
2.2 Personal Protective Equipment (PPE): A Comprehensive Barrier
A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure.
| PPE Component | Specifications | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn over goggles for splash hazards.[12] | Protects eyes from dust particles and accidental splashes. |
| Hand Protection | Nitrile gloves (double-gloving is recommended). Check manufacturer's compatibility charts for breakthrough times.[13] | Provides a barrier against dermal absorption. Nitrile offers good resistance to a range of chemicals. |
| Body Protection | A flame-resistant lab coat, fully buttoned.[13] | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe, non-perforated shoes. | Prevents injury from spills and dropped objects. |
| Respiratory Protection | For operations with a high potential for aerosol generation, a NIOSH-approved respirator with appropriate cartridges may be necessary.[13] | Provides an additional layer of protection against inhalation of fine particles. |
Diagram: PPE Donning and Doffing Protocol
Caption: Correct donning and doffing of PPE is critical to prevent cross-contamination.
2.3 Chemical Storage and Incompatibility
Proper storage is crucial to maintain the integrity of this compound and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.[14][15] Reaction with strong oxidizers can lead to vigorous and potentially explosive reactions. Contact with strong acids may cause exothermic reactions.
Section 3: Emergency Procedures
Preparedness is key to effectively managing unforeseen incidents. All laboratory personnel should be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.
3.1 First-Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[16] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
3.2 Accidental Release and Spill Cleanup
A calm and systematic approach is essential for managing a chemical spill.
Diagram: Chemical Spill Response Workflow
Caption: A systematic workflow for responding to a chemical spill.
3.2.1 Minor Spill Cleanup Protocol (for small, contained spills):
-
Alert and Isolate: Immediately alert others in the vicinity and restrict access to the area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear the appropriate personal protective equipment as outlined in Section 2.2.
-
Contain: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[17][18]
-
Clean: After removing the bulk of the material, decontaminate the area with a suitable solvent (e.g., ethanol) followed by soap and water.
-
Dispose: All cleanup materials and contaminated PPE must be placed in a sealed, labeled hazardous waste container for proper disposal according to institutional guidelines.[16]
3.2.2 Major Spill Response:
For large, uncontained, or unknown spills, or any spill that you are not comfortable cleaning up:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and institutional emergency response personnel.
-
Secure: Close doors to the affected area to contain vapors.
-
Do Not Re-enter: Await the arrival of trained emergency responders.
3.3 Fire-Fighting Measures
This compound is a combustible solid. In the event of a fire, the following measures should be taken:
-
Suitable Extinguishing Media: Use a dry chemical powder, carbon dioxide, or alcohol-resistant foam. For small fires, a Class ABC fire extinguisher is appropriate.[19]
-
Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may scatter the burning material.
-
Hazardous Combustion Products: Thermal decomposition may produce toxic and irritating gases, including oxides of carbon, nitrogen, and sulfur.
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products.
Section 4: Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and use in experimental design.
| Property | Value |
| Chemical Formula | C₄H₆N₂S₂ |
| Molecular Weight | 146.24 g/mol |
| Appearance | Likely a solid (powder or crystalline) |
| Solubility | Expected to have some solubility in polar organic solvents. Solubility in water may be pH-dependent due to the amine group.[20] |
| Stability | Stable under recommended storage conditions. |
| Reactivity | Reacts with strong oxidizing agents and strong acids. |
Conclusion: A Commitment to a Culture of Safety
This compound is a valuable tool in the arsenal of the medicinal chemist. Its potential for the synthesis of novel therapeutic agents is significant. However, its utility is intrinsically linked to our ability to handle it with the respect and caution it deserves. The 2-aminothiazole core and the presence of an aromatic amine-like structure warrant a high degree of vigilance. By adhering to the principles of hazard assessment, implementing robust engineering and administrative controls, and consistently using appropriate personal protective equipment, researchers can confidently and safely unlock the potential of this important heterocyclic compound. A proactive and informed approach to chemical safety is not merely a regulatory requirement; it is a cornerstone of scientific integrity and responsible research.
References
- 1. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | CoLab [colab.ws]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. ehs.msstate.edu [ehs.msstate.edu]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. jk-sci.com [jk-sci.com]
- 18. acs.org [acs.org]
- 19. reactonfire.com [reactonfire.com]
- 20. solubilityofthings.com [solubilityofthings.com]
Unlocking the Therapeutic Potential of 5-(Methylthio)thiazol-2-amine: A Guide to Target Identification and Validation
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds, including clinically approved drugs.[1][2][3] This guide focuses on a specific, yet underexplored derivative, 5-(Methylthio)thiazol-2-amine . While direct biological data on this compound is sparse, its structural architecture provides a robust framework for predicting and validating its therapeutic targets. By analyzing the extensive pharmacology of the 2-aminothiazole scaffold, we can delineate a clear, data-driven path for investigating this promising molecule. This document serves as a technical guide for researchers, outlining the most probable therapeutic targets in oncology, inflammation, and neurodegenerative disease, and provides detailed, field-proven protocols for their validation.
The 2-Aminothiazole Scaffold: A Foundation for Diverse Bioactivity
The therapeutic versatility of the 2-aminothiazole core is well-documented, with derivatives demonstrating anticancer, anti-inflammatory, antioxidant, neuroprotective, and antimicrobial properties.[1][3] This wide range of activity stems from the scaffold's ability to engage with a variety of biological targets through diverse binding interactions. Notably, the 2-aminothiazole ring is a key component of the multi-kinase inhibitor Dasatinib and the PI3Kα inhibitor Alpelisib , underscoring its significance in modern drug design.[4]
The specific substitution at the 5-position of the thiazole ring is critical for modulating target affinity and selectivity. The methylthio (-SCH₃) group in this compound is an interesting feature. It is an electron-donating group that can influence the electronic properties of the thiazole ring and participate in key binding interactions, such as those with sulfur-containing amino acid residues (methionine, cysteine) in a protein's active site. A compelling precedent is the discovery of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective inhibitors of Interleukin-2-inducible T-cell kinase (Itk), highlighting the potential importance of this specific substitution.[5]
This guide will therefore explore three primary therapeutic areas where this compound is most likely to show activity.
Potential Therapeutic Area I: Oncology
The development of resistance to existing cancer therapies necessitates the discovery of novel agents.[4] The 2-aminothiazole scaffold is a proven foundation for potent anticancer drugs.
Primary Target Class: Protein Kinases
Protein kinases are critical regulators of cell signaling and are frequently dysregulated in cancer. The success of Dasatinib validates the 2-aminothiazole core as a potent "hinge-binding" motif for ATP-competitive kinase inhibitors.
-
Interleukin-2-inducible T-cell kinase (Itk): Itk is a non-receptor tyrosine kinase in the Tec family, crucial for T-cell receptor (TCR) signaling and T-cell activation.[5] Its inhibition is a therapeutic strategy for T-cell malignancies and autoimmune diseases. The direct structural similarity of this compound to reported Itk inhibitors makes this a primary and highly probable target.[5]
-
Other Kinase Targets: The scaffold's proven utility suggests potential activity against a broader range of kinases. These include Src-family kinases, Bcr-Abl (targeted by Dasatinib), PI3K/Akt pathway kinases, and cell cycle kinases like Hec1/Nek2.[4][6] A broad-panel kinase screen is a logical first step to identify primary targets and potential off-target effects.
Experimental Workflow for Kinase Target Validation
A tiered approach is recommended to efficiently identify and validate kinase targets.
Caption: Kinase inhibitor validation workflow.
Protocol: In Vitro Itk Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP-detecting assay to measure kinase activity and inhibition.
Materials:
-
Recombinant human Itk enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound (test compound)
-
Staurosporine or known Itk inhibitor (positive control)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting at 1 mM. Final DMSO concentration in the assay should be ≤1%.
-
Kinase Reaction Setup:
-
To each well, add 1 µL of the compound dilution or DMSO (vehicle control).
-
Add 2 µL of a 2.5X enzyme/substrate mix (containing Itk and MBP in Kinase Buffer).
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of 2.5X ATP solution (prepared in Kinase Buffer). The final concentrations should be optimized, but a starting point is 10 µM ATP.
-
-
Kinase Reaction: Incubate the plate for 60 minutes at 30°C.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert luminescence values to percent inhibition relative to DMSO controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Potential Therapeutic Area II: Inflammation & Autoimmune Disease
Chronic inflammation underlies numerous diseases, and agents that can modulate key inflammatory pathways are of high therapeutic value. Several 2-aminothiazole derivatives have demonstrated potent anti-inflammatory effects.[7][8]
Primary Targets in Inflammatory Pathways
-
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of pro-inflammatory prostaglandins. Some 2-aminothiazole derivatives have been identified as selective COX-1 inhibitors.[9] This selectivity profile is distinct from traditional NSAIDs and COX-2 inhibitors and may offer a different therapeutic window.
-
NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of cytokines, chemokines, and enzymes like iNOS and COX-2.[10] The derivative N-adamantyl-4-methylthiazol-2-amine was shown to suppress inflammation by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB activation in microglia.[7][10] This mechanism represents a central node for controlling inflammation.
Caption: The NF-κB signaling pathway and a potential point of inhibition.
Protocol: Western Blot for Phospho-IκBα in LPS-Stimulated BV-2 Microglia
This protocol assesses the ability of the test compound to inhibit a key step in NF-κB activation.
Materials:
-
BV-2 murine microglial cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: Rabbit anti-Phospho-IκBα (Ser32), Rabbit anti-IκBα, Mouse anti-β-actin
-
Secondary antibodies: HRP-linked anti-rabbit IgG, HRP-linked anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate BV-2 cells in 6-well plates and grow to ~80% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with LPS (100 ng/mL) for 30 minutes. Include an unstimulated, vehicle-treated control well.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with 150 µL of RIPA buffer per well.
-
Scrape cells, transfer to microcentrifuge tubes, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibody for Phospho-IκBα (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-linked secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane 3x with TBST.
-
Apply ECL substrate and visualize bands using a chemiluminescence imager.
-
Strip the membrane and re-probe for total IκBα and β-actin (loading control) to normalize the data. A decrease in the P-IκBα/Total IκBα ratio indicates inhibition.
-
| Inflammatory Mediator | Effect of N-adamantyl-4-methylthiazol-2-amine[7] |
| TNF-α Production | Decreased |
| IL-1β Production | Decreased |
| Nitric Oxide (NO) | Decreased |
| Reactive Oxygen Species (ROS) | Decreased |
| iNOS Expression | Downregulated |
| COX-2 Expression | Downregulated |
| Table 1: Reported effects of a 2-aminothiazole derivative on inflammatory mediators in LPS-activated microglia.[7] |
Potential Therapeutic Area III: Neurodegenerative Diseases
Neurodegenerative disorders like Alzheimer's disease (AD) are characterized by progressive neuronal loss. The 2-aminothiazole scaffold has been explored for its neuroprotective potential through multiple mechanisms.[11][12]
Primary Targets in Neurodegeneration
-
Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary clinical strategy for managing the cognitive symptoms of AD. 2-aminothiazole derivatives have been reported to be potent inhibitors of these enzymes.[11][13]
-
Tau-Driven Neuronal Toxicity: The aggregation of hyperphosphorylated tau protein into neurofibrillary tangles is a pathological hallmark of AD and other "tauopathies." A novel series of 2-aminothiazoles was found to provide strong protection against tau-induced neuronal toxicity in a cellular model, suggesting a mechanism downstream of tau pathology or a direct interaction.[12]
-
Neuroinflammation: As discussed previously, chronic activation of microglia contributes significantly to neuronal damage in AD. An agent that suppresses microglial activation, like the 2-aminothiazole derivative KHG26693, would be highly beneficial.[7]
Experimental Workflow for Neuroprotection Screening
Caption: A streamlined workflow for evaluating neuroprotective compounds.
Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by detecting the product of acetylcholine hydrolysis.
Materials:
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
This compound
-
Donepezil or Galantamine (positive control)
-
96-well clear microplate
Procedure:
-
Reagent Preparation:
-
Prepare solutions of ATCI (15 mM), DTNB (10 mM), and AChE (e.g., 0.1 U/mL) in phosphate buffer.
-
Prepare serial dilutions of the test compound and positive control in buffer.
-
-
Assay Setup: To each well of the microplate, add in the following order:
-
140 µL of phosphate buffer
-
20 µL of DTNB solution
-
10 µL of compound dilution or vehicle (for control wells)
-
-
Pre-incubation: Add 10 µL of the AChE enzyme solution. Mix and incubate for 15 minutes at 25°C.
-
Reaction Initiation: Add 10 µL of the ATCI substrate solution to start the reaction.
-
Data Acquisition: Immediately begin measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of increase in absorbance is proportional to AChE activity.
-
Analysis:
-
Calculate the reaction rate (V = ΔAbs/Δt) for each well.
-
Determine the percent inhibition for each compound concentration: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100.
-
Plot percent inhibition versus concentration to calculate the IC₅₀ value.
-
Conclusion and Future Directions
While this compound is a novel chemical entity in terms of biological characterization, its core 2-aminothiazole structure provides a wealth of predictive information. The evidence strongly suggests that its most promising therapeutic targets lie within the domains of oncology (protein kinases, particularly Itk), inflammation (NF-κB pathway, COX enzymes), and neurodegeneration (cholinesterases, tauopathy, neuroinflammation) .
The methylthio group at the 5-position is a key distinguishing feature that must be mechanistically evaluated. It may confer unique selectivity or potency, as suggested by prior work on Itk inhibitors.[5] A rational approach to realizing the potential of this compound involves a systematic screening cascade as outlined in this guide. Initial broad-panel biochemical screens should be followed by targeted cell-based assays to confirm the mechanism of action and functional consequences. The protocols provided herein offer robust, validated starting points for any research team embarking on the characterization of this or similar 2-aminothiazole derivatives.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-adamantyl-4-methylthiazol-2-amine suppresses lipopolysaccharide-induced brain inflammation by regulating NF-κB signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5-(Methylthio)thiazol-2-amine
Preamble: The Privileged Scaffold and the Investigative Imperative
The 2-aminothiazole moiety represents what is often termed a "privileged structure" in medicinal chemistry.[1][2] Its presence in a multitude of clinically approved drugs, from the anti-cancer agent dasatinib to the antibiotic cefdinir, underscores its remarkable versatility in molecular recognition and biological activity.[3][4] The subject of this guide, 5-(Methylthio)thiazol-2-amine, is a member of this esteemed class of compounds. While the broader family of 2-aminothiazole derivatives has been extensively studied for its anticancer, anti-inflammatory, and antioxidant properties, the specific mechanism of action for this compound remains an open area of scientific inquiry.[1][5]
This guide is structured not as a static review of established facts, but as a dynamic, investigative roadmap for researchers, scientists, and drug development professionals. We will proceed from the well-documented activities of structurally related 2-aminothiazole derivatives to formulate testable hypotheses regarding the mechanism of this compound. For each hypothesis, we will provide detailed, field-proven experimental protocols and conceptual frameworks to guide your research. Our approach is grounded in the principles of scientific integrity, ensuring that each proposed step is part of a self-validating system of inquiry.
Part 1: Hypothesized Mechanisms of Action
Based on the extensive literature on 2-aminothiazole derivatives, we can propose several plausible mechanisms of action for this compound. These hypotheses are not mutually exclusive and may act in concert to produce the compound's overall pharmacological profile.
Hypothesis 1: Inhibition of Protein Kinases
A predominant mechanism of action for many bioactive 2-aminothiazole derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways.[3][6] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.
-
Rationale: The 2-aminothiazole scaffold is a key component of several potent kinase inhibitors, including the FDA-approved drug dasatinib.[3][7] Derivatives have been shown to target a range of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphatidylinositol 3-kinase (PI3K), and Casein Kinase 2 (CK2).[6][8][9] The planar, electron-rich nature of the thiazole ring allows it to form key interactions within the ATP-binding pocket of many kinases.
-
Potential Targets for this compound:
-
VEGFR-2: A key mediator of angiogenesis, essential for tumor growth.
-
PI3K/Akt Pathway: Frequently overactivated in cancer, promoting cell survival and proliferation.[6]
-
CK2: A constitutively active serine/threonine kinase involved in pro-oncogenic pathways.[8][9] Some 2-aminothiazole derivatives have been identified as selective allosteric modulators of CK2.[9][10][11]
-
Checkpoint Kinase 1 (CHK1): A critical component of the DNA damage response pathway.[12]
-
Caption: Hypothesized kinase inhibition pathway for this compound.
Hypothesis 2: Anti-inflammatory Action via Cyclooxygenase (COX) Inhibition
The 2-aminothiazole scaffold is also present in compounds with anti-inflammatory properties, often mediated through the inhibition of cyclooxygenase (COX) enzymes.[13][14]
-
Rationale: COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Several 2-aminothiazole derivatives have been shown to be potent and selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.[13][14]
-
Potential Targets for this compound:
-
COX-2: Inhibition of COX-2 would lead to a reduction in prostaglandin synthesis, resulting in an anti-inflammatory effect.
-
Lipoxygenase (LOX): Some derivatives exhibit dual inhibition of both COX and LOX pathways.[15]
-
Hypothesis 3: Antioxidant Activity through Free Radical Scavenging
The sulfur and nitrogen atoms in the thiazole ring can participate in redox reactions, bestowing antioxidant properties upon these molecules.[16][17]
-
Rationale: Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in a wide range of diseases. Mechanistic studies have shown that 2-aminothiazole derivatives can scavenge peroxyl radicals and other ROS, thereby protecting cells from oxidative damage.[16][17] The mechanism often involves the donation of a hydrogen atom or an electron to neutralize the free radical.
-
Potential Antioxidant Mechanisms for this compound:
Part 2: Experimental Protocols for Mechanism of Action Elucidation
The following protocols provide a systematic approach to testing the hypotheses outlined above.
Experimental Workflow: A Tiered Approach
Caption: A tiered experimental workflow for investigating the mechanism of action.
Protocol 2.1: Kinase Inhibition Profiling
Objective: To determine if this compound inhibits the activity of a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Kinase Panel Screening:
-
Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) that offers a large panel of recombinant human kinases.
-
Submit the compound for screening at a single high concentration (e.g., 10 µM) against the kinase panel. The assay typically measures the phosphorylation of a substrate peptide using a radiometric (33P-ATP) or fluorescence-based method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each kinase relative to a DMSO control.
-
Identify "hits" as kinases that are inhibited by >50% at the screening concentration.
-
-
Follow-up (for identified hits):
-
Perform dose-response curves for the hit kinases to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Assay a range of concentrations of this compound (e.g., from 1 nM to 100 µM) in the presence of a constant concentration of ATP (typically at the Km for each kinase).
-
Fit the data to a four-parameter logistic equation to calculate the IC50.
-
Protocol 2.2: Cellular Analysis of Kinase Pathway Inhibition
Objective: To confirm that this compound inhibits the activity of a specific kinase pathway in a cellular context. This protocol assumes a hit was identified in the PI3K/Akt pathway.
Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells, which have a constitutively active PI3K pathway) in appropriate media.
-
Compound Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
In some wells, stimulate the pathway with a growth factor (e.g., IGF-1) to ensure robust pathway activation.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Probe the membrane with primary antibodies against phosphorylated Akt (p-Akt, Ser473) and total Akt. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-Akt signal to the total Akt signal to determine the extent of pathway inhibition.
-
Protocol 2.3: COX Inhibition Assay
Objective: To assess the inhibitory activity of this compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Use commercially available recombinant human COX-1 and COX-2 enzymes.
-
Assay Principle: A colorimetric or fluorescent COX inhibitor screening assay kit can be used. These assays typically measure the peroxidase activity of the COX enzyme.
-
Procedure (based on a typical kit):
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add various concentrations of this compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1). Include a DMSO vehicle control.
-
Initiate the reaction by adding arachidonic acid (the substrate).
-
Incubate for a specified time at room temperature.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration.
-
Determine the IC50 values for both COX-1 and COX-2.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
Protocol 2.4: Antioxidant Capacity Assessment
Objective: To measure the free radical scavenging ability of this compound.
Methodology (DPPH Assay):
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Assay Procedure:
-
In a 96-well plate, add various concentrations of this compound dissolved in methanol. Use ascorbic acid or Trolox as a positive control.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at ~517 nm.
-
-
Data Analysis:
-
The scavenging activity is measured as the decrease in the absorbance of the DPPH solution.
-
Calculate the percentage of radical scavenging activity.
-
Determine the EC50 value (the effective concentration required to scavenge 50% of the DPPH radicals).
-
Part 3: Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise format to facilitate comparison and interpretation.
Table 1: Hypothetical Kinase Inhibition Profile of this compound
| Kinase Target | % Inhibition at 10 µM | IC50 (µM) |
| VEGFR-2 | 85% | 0.75 |
| PI3Kα | 72% | 2.1 |
| CK2 | 45% | >10 |
| CHK1 | 91% | 0.52 |
| Other Kinase | <10% | >100 |
Table 2: Hypothetical COX Inhibition and Antioxidant Activity
| Assay | Parameter | Value (µM) |
| COX-1 Inhibition | IC50 | 45.2 |
| COX-2 Inhibition | IC50 | 8.5 |
| COX-2 Selectivity | Index | 5.3 |
| DPPH Scavenging | EC50 | 15.8 |
Conclusion: Synthesizing the Evidence
This technical guide provides a comprehensive framework for the systematic investigation of the mechanism of action of this compound. By leveraging the known pharmacology of the broader 2-aminothiazole class, we have formulated testable hypotheses and provided detailed protocols for their evaluation. The tiered experimental workflow, from broad in vitro screening to targeted cell-based assays, ensures a logical and efficient progression of research.
The ultimate goal is to build a coherent, evidence-based narrative of how this compound exerts its biological effects at the molecular and cellular levels. The insights gained from these studies will be invaluable for guiding its future development as a potential therapeutic agent.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. benchchem.com [benchchem.com]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2-(2-hydroxy-4-methylphenyl)aminothiazole hydrochloride as a dual inhibitor of cyclooxygenase/lipoxygenase and a free radical scavenger. 2nd communication: anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antioxidant activity of an aminothiazole compound: possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.aip.org [pubs.aip.org]
Tautomerism and Isomeric Forms of 5-(Methylthio)thiazol-2-amine: A Technical Guide for Drug Development Professionals
Abstract
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically significant pharmaceuticals. The nuanced interplay of its tautomeric and isomeric forms is of paramount importance, as it directly influences physicochemical properties, receptor binding affinity, and metabolic stability. This technical guide provides an in-depth exploration of the tautomerism and isomeric possibilities of 5-(Methylthio)thiazol-2-amine, a representative substituted 2-aminothiazole. We will delve into the structural intricacies, the analytical methodologies for their characterization, and the computational approaches for predicting their relative stabilities. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical aspect of medicinal chemistry.
Introduction: The Significance of Tautomerism in 2-Aminothiazoles
Heterocyclic compounds, particularly those containing endo- and exocyclic nitrogen atoms, often exhibit tautomerism, a form of constitutional isomerism where isomers are in dynamic equilibrium and are readily interconvertible. For 2-aminothiazole derivatives, the most prevalent form of tautomerism is the amino-imino tautomerism.[1] This equilibrium involves the migration of a proton between the exocyclic amino group and the endocyclic nitrogen atom at position 3.
The position of this equilibrium is a critical determinant of the molecule's biological activity. The different tautomers present distinct pharmacophoric features, including hydrogen bond donor and acceptor patterns, which dictate their interaction with biological targets. Furthermore, the relative stability of these tautomers can be influenced by various factors such as the electronic nature of substituents on the thiazole ring, the solvent environment, and the solid-state packing forces. A thorough understanding and characterization of the predominant tautomeric form are therefore indispensable for rational drug design and development.
Tautomeric and Isomeric Forms of this compound
For this compound, three primary tautomeric forms can be considered: the amino form, the imino (endo) form, and the imino (exo) form.
-
Amino Tautomer (A): This is the aromatic, and generally more stable, form. The exocyclic nitrogen is an amino group (-NH2), and the thiazole ring possesses aromatic character.
-
Imino (Endo) Tautomer (B): In this form, a proton has migrated from the exocyclic amino group to the endocyclic nitrogen at position 3. This results in an exocyclic imine (=NH) and a non-aromatic thiazoline ring.
-
Imino (Exo) Tautomer (C): This less common tautomer involves a double bond between the exocyclic nitrogen and the C2 carbon, with the proton residing on the other exocyclic nitrogen.
Beyond prototropic tautomerism, it is also crucial to consider the potential for rotational isomers (conformers) arising from the rotation around the C5-S and S-CH3 single bonds. The orientation of the methylthio group can influence crystal packing and interactions with a binding site.
Below is a Graphviz diagram illustrating the tautomeric equilibrium of this compound.
Caption: Tautomeric equilibrium of this compound.
Analytical Characterization of Tautomeric Forms
The elucidation of the predominant tautomeric form of this compound in different states (solution and solid) requires a multi-pronged analytical approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the amino and imino tautomers.
-
¹H NMR: The chemical shift of the protons attached to the exocyclic nitrogen is a key indicator. In the amino form, a single, often broad, resonance corresponding to the -NH₂ protons is expected. In the imino forms, distinct signals for the =NH and -NH- protons would be observed. The chemical shift of the C4-H proton can also be informative, as its electronic environment differs significantly between the aromatic amino tautomer and the non-aromatic imino tautomers.
-
¹³C NMR: The chemical shift of the C2 carbon is particularly sensitive to the tautomeric state. In the amino tautomer, the C2 carbon is typically shielded compared to the imino tautomers due to the greater electron-donating character of the amino group.
Table 1: Expected NMR Chemical Shifts (δ, ppm) for Tautomers of this compound (in DMSO-d₆)
| Tautomer | C2 | C4 | C5 | -SCH₃ | NH/NH₂ |
| Amino (A) | 168-172 | 110-115 | 135-140 | 15-20 | ~7.0 (br s, 2H) |
| Imino (B/C) | >175 | 100-105 | 145-150 | 15-20 | Distinct signals |
Note: These are predicted values based on literature for similar 2-aminothiazole derivatives and should be confirmed experimentally.
Infrared (IR) Spectroscopy
IR spectroscopy can provide valuable information about the functional groups present in the different tautomers. The key vibrational modes to monitor are the N-H stretching and bending frequencies.
-
Amino Tautomer (A): Characterized by two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹ (asymmetric and symmetric stretches) and a scissoring vibration around 1600-1650 cm⁻¹.
-
Imino Tautomers (B/C): Expected to show a single N-H stretching band for the =NH group, typically at a lower frequency than the amino stretches, and a C=N stretching vibration.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous determination of the tautomeric form present in the solid state. By precisely locating the positions of all atoms, including hydrogen atoms (which may require high-resolution data or refinement), the connectivity and bonding within the molecule can be definitively established. This technique is the gold standard for solid-state tautomer analysis.
Computational Modeling of Tautomer Stability
In silico methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for corroborating experimental findings.
DFT Calculations for Tautomer Energy
By performing geometry optimizations and frequency calculations for each tautomer in the gas phase and in various solvents (using a polarizable continuum model), the relative electronic energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) can be determined. For 2-aminothiazoles, the amino tautomer is generally predicted to be the most stable form.[2] The electron-donating nature of the methylthio group at the C5 position is expected to further stabilize the aromatic amino tautomer.
Table 2: Predicted Relative Energies of this compound Tautomers (DFT, B3LYP/6-311++G(d,p))
| Tautomer | ΔE (kcal/mol) | ΔG (kcal/mol) |
| Amino (A) | 0.00 | 0.00 |
| Imino (B) | +5 to +10 | +5 to +10 |
| Imino (C) | > +15 | > +15 |
Note: These are estimated values and actual computational results may vary based on the level of theory and basis set employed.
The following Graphviz diagram illustrates a typical computational workflow for tautomer analysis.
Caption: Computational workflow for tautomer analysis.
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods for constructing the 2-aminothiazole core, followed by or incorporating the introduction of the methylthio group. A common and effective route is the Hantzsch thiazole synthesis.
Recommended Synthetic Protocol
A plausible synthetic route involves the reaction of a suitable α-halocarbonyl compound with thiourea.
Step 1: Synthesis of an α-halo-β-ketosulfide. This intermediate can be prepared by reacting a β-ketosulfide with a halogenating agent such as N-bromosuccinimide (NBS).
Step 2: Hantzsch Thiazole Synthesis. The α-halo-β-ketosulfide is then condensed with thiourea in a suitable solvent, such as ethanol, often with heating, to yield the desired this compound.
The following diagram outlines this synthetic workflow.
Caption: Synthetic workflow for this compound.
Conclusion
The tautomeric landscape of this compound is a critical consideration for its successful development as a therapeutic agent. Based on extensive studies of related 2-aminothiazole systems, the amino tautomer is expected to be the predominant and most stable form. However, a rigorous and multi-faceted analytical and computational approach is essential to definitively characterize the tautomeric and isomeric forms of this specific molecule. The methodologies and insights provided in this guide offer a robust framework for researchers to confidently navigate the complexities of tautomerism in their drug discovery and development endeavors.
References
Methodological & Application
Synthesis of 5-(Methylthio)thiazol-2-amine: A Detailed Protocol for Researchers
Introduction
5-(Methylthio)thiazol-2-amine is a crucial building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. The incorporation of the methylthio group at the 5-position of the 2-aminothiazole scaffold can significantly influence the biological activity, selectivity, and pharmacokinetic properties of the final drug candidates. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers and scientists in the field of organic and medicinal chemistry. The protocol is based on a robust two-step synthetic sequence involving the bromination of 2-aminothiazole followed by a nucleophilic aromatic substitution with a methylthio- nucleophile.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a two-step process, beginning with the electrophilic bromination of commercially available 2-aminothiazole to yield 2-amino-5-bromothiazole. This intermediate is then subjected to a nucleophilic substitution reaction with sodium thiomethoxide to afford the desired product.
Caption: Overall synthetic route for this compound.
Part 1: Synthesis of 2-Amino-5-bromothiazole
The initial step involves the regioselective bromination of the electron-rich C5 position of the 2-aminothiazole ring. Acetic acid serves as a suitable solvent for this electrophilic substitution reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Aminothiazole | Reagent Grade, 98% | Sigma-Aldrich |
| Bromine (Br₂) | ACS Reagent, ≥99.5% | Sigma-Aldrich |
| Glacial Acetic Acid | ACS Reagent, ≥99.7% | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | In-house |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate | ACS Reagent | VWR Chemicals |
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-aminothiazole (4.0 g, 40 mmol) in 160 mL of glacial acetic acid.
-
Bromine Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of bromine (2.05 mL, 80 mmol) in 20 mL of glacial acetic acid dropwise over 30 minutes. The reaction is exothermic, and the temperature should be maintained below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up: Carefully quench the reaction by pouring the mixture into 500 mL of ice-water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to afford 2-amino-5-bromothiazole as a pale yellow solid.[1][2]
Expected Yield and Characterization
-
Yield: 75-85%
-
Appearance: Pale yellow solid
-
Melting Point: 94-96 °C
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.25 (s, 1H, H-4), 6.95 (s, 2H, NH₂).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 168.0, 140.5, 95.0.
Part 2: Synthesis of this compound
This step involves the nucleophilic displacement of the bromide at the C5 position with a methylthiolate anion, generated from sodium thiomethoxide. Dimethylformamide (DMF) is an effective polar aprotic solvent for this type of reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Amino-5-bromothiazole | Synthesized above | - |
| Sodium Thiomethoxide (NaSMe) | 95% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Deionized Water | - | In-house |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific |
| Brine | Saturated solution | In-house |
| Anhydrous Sodium Sulfate | ACS Reagent | VWR Chemicals |
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-5-bromothiazole (1.79 g, 10 mmol) in 30 mL of anhydrous DMF.
-
Nucleophile Addition: Add sodium thiomethoxide (0.77 g, 11 mmol) portion-wise to the solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (ethyl acetate/hexane, 1:1). The reaction is considered complete upon the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 20% to 50% EtOAc) to yield this compound as a solid.
Expected Yield and Characterization
-
Yield: 60-75%
-
Appearance: Off-white to light yellow solid
-
¹H NMR (400 MHz, CDCl₃): δ 6.90 (s, 1H, H-4), 5.10 (br s, 2H, NH₂), 2.45 (s, 3H, SCH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 167.5, 145.0, 115.0, 18.0.
-
Mass Spectrometry (ESI+): m/z calculated for C₄H₆N₂S₂ [M+H]⁺: 147.01; found: 147.1.
Safety Precautions
-
Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Sodium Thiomethoxide: Corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Organic Solvents: Flammable and should be handled in a fume hood away from ignition sources.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete bromination (Step 1) | Insufficient bromine or reaction time. | Add a slight excess of bromine and extend the reaction time, monitoring by TLC. |
| Low yield in nucleophilic substitution (Step 2) | Incomplete reaction or degradation of product. | Ensure anhydrous conditions. Increase reaction temperature slightly (e.g., to 70-80 °C) and monitor carefully. |
| Difficulty in purification | Presence of side products. | Optimize the reaction conditions to minimize side reactions. Employ careful column chromatography for purification. |
Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following these procedures, researchers can efficiently produce this valuable intermediate for their drug discovery and development programs. Adherence to the described safety precautions is paramount throughout the execution of this synthesis.
References
The Strategic Use of 5-(Methylthio)thiazol-2-amine as a Versatile Building Block in Modern Organic Synthesis
An Application Guide for Researchers
Introduction
In the landscape of medicinal chemistry and materials science, the thiazole ring is a privileged scaffold, appearing in a multitude of biologically active compounds and functional materials.[1][2] Thiamine (Vitamin B1), penicillins, and numerous anticancer and anti-inflammatory agents feature this heterocyclic core, underscoring its importance.[1][2] 5-(Methylthio)thiazol-2-amine emerges as a particularly valuable building block for synthetic chemists. Its strategic arrangement of functional groups—a nucleophilic 2-amino group, an electron-rich thiazole core, and a modifiable 5-methylthio group—offers a tripartite reactivity profile that can be exploited to construct complex molecular architectures.
This guide provides an in-depth exploration of this compound's synthetic utility. We will move beyond simple reaction lists to explain the causality behind experimental choices, offering field-proven insights and detailed, self-validating protocols for key transformations. The applications discussed herein are foundational for researchers in drug development and materials science aiming to leverage this versatile molecule.
Core Reactivity and Synthetic Potential
The synthetic versatility of this compound stems from its three primary reactive sites. Understanding the interplay of these sites is crucial for designing efficient synthetic routes.
-
The 2-Amino Group: This is the most prominent functional group for derivatization. It behaves as a potent nucleophile in condensation reactions and can be readily converted into a diazonium salt, opening pathways to a vast array of functionalizations.
-
The Thiazole Ring: The heterocyclic ring itself can participate in electrophilic aromatic substitution, although the 2-amino group's directing effects and the overall electron density of the ring influence the regioselectivity of such reactions.
-
The 5-Methylthio Group: This group can be oxidized to the corresponding sulfoxide or sulfone, a transformation that profoundly alters the electronic properties of the thiazole ring. This modulation can be used to fine-tune the biological activity or material properties of the final compound.
The following diagram illustrates the primary synthetic pathways originating from this building block.
Application 1: Synthesis of Azo Dyes via Diazotization-Coupling
One of the most powerful transformations of heteroaromatic amines is their conversion into diazonium salts, which are potent electrophiles for C-C and C-N bond formation. This is particularly relevant in the synthesis of azo dyes, compounds with extensive conjugation that absorb light in the visible spectrum.[3]
Mechanistic Insight: The reaction proceeds in two stages. First, the 2-amino group is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a highly reactive diazonium salt.[4][5] The low temperature is critical to prevent the decomposition of this unstable intermediate. Second, the diazonium salt is introduced to an electron-rich coupling partner, such as a phenol or an aniline derivative. The partner undergoes electrophilic aromatic substitution, typically at the para position, to form the stable azo linkage (-N=N-).[4][6]
References
The Strategic deployment of 5-(Methylthio)thiazol-2-amine in Modern Medicinal Chemistry
Introduction: The Ascendancy of a Privileged Scaffold
In the landscape of contemporary drug discovery, the 2-aminothiazole moiety stands as a quintessential privileged structure, embedded in a multitude of clinically successful therapeutic agents.[1][2] Its inherent ability to engage in a variety of non-covalent interactions, coupled with its synthetic tractability, has rendered it a cornerstone for the design of novel bioactive molecules. Within this esteemed class of heterocycles, 5-(Methylthio)thiazol-2-amine emerges as a particularly intriguing building block. The introduction of the methylthio group at the 5-position imparts unique physicochemical properties, offering a nuanced tool for medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic profiles of drug candidates. This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed synthetic protocols and an analysis of its role in the development of targeted therapies.
Synthetic Strategies: Accessing the this compound Core
The construction of the this compound scaffold can be approached through several synthetic routes, primarily leveraging adaptations of the classical Hantzsch thiazole synthesis. A common and effective strategy involves a two-step sequence starting from a readily available 2-aminothiazole derivative. This involves an initial halogenation at the 5-position, followed by a nucleophilic substitution with a methylthiolate source.
Protocol 1: Synthesis of this compound via Halogenation and Nucleophilic Substitution
This protocol outlines a representative procedure for the synthesis of this compound, adapted from established methods for the functionalization of 2-aminothiazoles.[3]
Step 1: Bromination of a 2-Aminothiazole Precursor
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve a suitable 2-aminothiazole precursor (1.0 eq.) in an appropriate solvent such as N,N-dimethylformamide (DMF).
-
Bromination: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by pouring the mixture into ice-water. The precipitated product, the 5-bromo-2-aminothiazole derivative, is collected by vacuum filtration, washed with cold water, and dried.
Step 2: Nucleophilic Substitution with Sodium Thiomethoxide
-
Thiolate Preparation: In a separate flask, prepare a solution of sodium thiomethoxide by carefully adding sodium methanethiolate (1.2 eq.) to a suitable solvent like DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Substitution Reaction: To this solution, add the 5-bromo-2-aminothiazole derivative (1.0 eq.) from the previous step.
-
Heating and Monitoring: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Isolation and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Applications in Medicinal Chemistry: A Scaffold for Targeted Therapies
The this compound scaffold has proven to be a valuable platform for the development of a diverse range of therapeutic agents, most notably in the realm of kinase inhibition.
Kinase Inhibitors: A Privileged Motif for Targeting ATP-Binding Sites
The 2-aminothiazole core is a well-established hinge-binding motif in numerous kinase inhibitors, including the FDA-approved drug Dasatinib.[2] The amino group at the 2-position can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. The 5-(methylthio) substituent offers a vector for further optimization of potency and selectivity.
Application Example: Inhibitors of Interleukin-2 Inducible T-cell Kinase (Itk)
A notable application of the this compound scaffold is in the development of potent and selective inhibitors of Itk, a key kinase in T-cell signaling and a target for autoimmune diseases.[3]
Structure-Activity Relationship (SAR) Insights:
Structure-activity relationship studies on a series of 2-amino-5-[(thiomethyl)aryl]thiazoles have revealed key insights into the role of the 5-(methylthio) group and other substituents.[3]
| Compound | R1 | R2 | Itk IC50 (nM) |
| 1 | H | H | >10000 |
| 2 | 4-F | H | 150 |
| 3 | 4-F | 2-Me | 25 |
| 4 | 4-F | 2-Cl | 10 |
Data adapted from Bioorganic & Medicinal Chemistry Letters, 2006, 16(9), 2411-5.[3]
The data clearly demonstrates that the introduction of a substituted aryl group attached to the methylthio moiety significantly enhances inhibitory activity against Itk. Further substitution on the aryl ring, such as with a methyl or chloro group, leads to a substantial increase in potency. This suggests that the 5-position of the thiazole ring provides a critical vector for exploring interactions within a hydrophobic pocket of the Itk active site.
Workflow for the Design and Evaluation of this compound-based Kinase Inhibitors
Caption: Workflow for kinase inhibitor development.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: Itk)
This protocol provides a general framework for assessing the inhibitory activity of compounds derived from this compound against a target kinase.
-
Reagents and Materials: Recombinant human Itk enzyme, biotinylated peptide substrate, ATP, kinase buffer, HTRF detection reagents.
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction: In a 384-well plate, add the kinase buffer, the test compound, the peptide substrate, and the Itk enzyme.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the HTRF detection reagents. Incubate for 60 minutes at room temperature.
-
Data Analysis: Read the plate on an HTRF-compatible reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Anti-inflammatory and Anticancer Agents
The 2-aminothiazole scaffold is a common feature in molecules with anti-inflammatory and anticancer properties.[4][5] The 5-(methylthio) group can be utilized to modulate the electronic and steric properties of the molecule, influencing its interaction with various biological targets. For instance, derivatives of 2-aminothiazole have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.[6]
Bioisosteric Replacement and Scaffold Hopping
The methylthio group in this compound can serve as a point for bioisosteric replacement.[7][8] Medicinal chemists can replace the methylthio group with other functionalities (e.g., methoxy, chloro, or small alkyl groups) to explore different chemical spaces and optimize drug-like properties. This strategy allows for fine-tuning of parameters such as lipophilicity, metabolic stability, and target engagement.
Conclusion: A Versatile Building Block with a Bright Future
This compound represents a valuable and versatile building block in the medicinal chemist's toolbox. Its synthetic accessibility and the unique properties conferred by the 5-methylthio group make it an attractive starting point for the design of novel therapeutics. The successful application of this scaffold in the development of potent and selective kinase inhibitors highlights its potential for targeting a wide range of biological targets. As our understanding of disease biology deepens, the strategic deployment of such privileged scaffolds will undoubtedly continue to drive the discovery of the next generation of medicines.
References
- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. media.neliti.com [media.neliti.com]
- 3. jocpr.com [jocpr.com]
- 4. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 5. US7491725B2 - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 2-aminothiazole-derived opioids. Bioisosteric replacement of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of 5-(Methylthio)thiazol-2-amine using Validated HPLC-UV and LC-MS/MS Methods
Abstract
This application note details the development and validation of two robust analytical methods for the accurate quantification of 5-(Methylthio)thiazol-2-amine, a key heterocyclic compound of interest in pharmaceutical research and development. A primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is presented for routine analysis and quality control, offering simplicity and reliability. Additionally, a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method is described for trace-level quantification in complex biological matrices. Both methods have been developed and validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are fit for their intended purpose.[1][2][3] This document provides a comprehensive framework, including method development rationale, detailed experimental protocols, and complete validation data, to aid researchers, scientists, and drug development professionals in the precise measurement of this compound.
Introduction and Scientific Rationale
This compound is a sulfur-containing heterocyclic molecule. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[4] The accurate and precise quantification of such molecules is paramount throughout the drug development lifecycle, from early discovery and metabolic studies to final product quality control. The development of reliable analytical methods is therefore a critical requirement.
The selection of an analytical technique is governed by the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the desired throughput. For routine assays of bulk drug substances or formulated products where concentrations are relatively high, HPLC with UV detection is often the method of choice due to its robustness, cost-effectiveness, and widespread availability. The thiazole ring system inherently possesses a chromophore, making it suitable for UV detection.
For bioanalytical applications, such as pharmacokinetics or metabolism studies, the analyte is typically present at very low concentrations (ng/mL or pg/mL) within a complex biological matrix like plasma or urine. In these scenarios, LC-MS/MS is the gold standard, offering unparalleled sensitivity and selectivity through the combination of chromatographic separation and mass-based detection of specific parent-daughter ion transitions.[5]
This guide provides the scientific reasoning and step-by-step protocols for both an HPLC-UV and an LC-MS/MS method, ensuring a comprehensive analytical toolkit for this compound.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for logical method development.
-
Chemical Structure:
-
See Figure 1 below.
-
-
Solubility: Based on the properties of related 2-aminothiazole compounds, it is expected to be soluble in polar organic solvents such as methanol, acetonitrile, and DMSO.[8][9] Its solubility in aqueous solutions may be pH-dependent due to the presence of the basic amine group.[8]
-
UV Absorbance: Thiazole derivatives are known to absorb UV radiation.[10][11][12] Based on the structure, a UV maximum (λmax) is anticipated in the range of 250-280 nm. For the purpose of this method, a detection wavelength of 265 nm is proposed, which is a common region for such heterocyclic systems and offers a good balance of sensitivity and selectivity.
HPLC-UV Method for Quantification in Pharmaceutical Formulations
This method is designed for the assay and purity determination of this compound in bulk material or simple pharmaceutical dosage forms.
Principle of the Method
The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate the analyte from potential impurities and degradation products. Quantification is achieved by measuring the absorbance of the analyte at a specific UV wavelength as it elutes from the column. The peak area of the analyte is directly proportional to its concentration.
Experimental Protocol
Materials and Reagents:
-
This compound reference standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (≥98%)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm PTFE syringe filters
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | 265 nm |
| Run Time | 15 minutes |
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase initial condition (90% A, 10% B).
-
Sample Preparation (e.g., for Tablets): a. Weigh and crush 10 tablets to obtain a fine, uniform powder. b. Accurately weigh a portion of the powder equivalent to 10 mg of the active ingredient and transfer to a 100 mL volumetric flask. c. Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the analyte. d. Dilute to volume with methanol and mix well. e. Centrifuge a portion of this solution at 4000 rpm for 10 minutes. f. Dilute the supernatant 1:10 with the mobile phase initial condition to a final theoretical concentration of 10 µg/mL. g. Filter through a 0.45 µm syringe filter before injection.
Data Analysis
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The concentration of the analyte in the prepared samples can be calculated using this equation.
LC-MS/MS Method for Bioanalysis
This highly sensitive method is suitable for quantifying this compound in biological matrices such as human or rat plasma.
Principle of the Method
The analyte and a structurally similar internal standard (IS) are extracted from the plasma matrix via protein precipitation. The extract is then injected into an LC-MS/MS system. Separation is achieved using a reversed-phase column, and detection is performed by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the analyte and the IS, ensuring high selectivity and sensitivity.
Experimental Protocol
Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled version or a close structural analog like 2-Amino-5-methylthiazole)
-
Acetonitrile (LC-MS grade) with 0.1% Formic Acid
-
Deionized water (LC-MS grade) with 0.1% Formic Acid
-
Control (blank) plasma
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Data acquisition and analysis software (e.g., MassLynx, Analyst).
LC-MS/MS Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B held for 0.5 min, then to 95% B in 2.5 min, hold for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Ionization | ESI Positive |
| MRM Transitions | Analyte: m/z 147.1 → 86.1 (Quantifier), 147.1 → 71.0 (Qualifier) |
| IS (2-Amino-5-methylthiazole): m/z 115.1 → 72.1 | |
| Source Temp. | 500 °C |
| Capillary Voltage | 3.5 kV |
Note: MRM transitions are hypothetical and must be optimized experimentally by infusing a standard solution of the analyte into the mass spectrometer.
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing the internal standard (e.g., at 50 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Method Validation
Both methods were validated according to ICH Q2(R2) guidelines to demonstrate their suitability.[1][2][3] The validation parameters included specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). For the bioanalytical method, matrix effect and stability were also assessed as per FDA guidelines.[10][11]
HPLC-UV Method Validation Summary
| Parameter | Acceptance Criteria | Result |
| Specificity | No interference at analyte retention time | Passed |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Range | 1 - 100 µg/mL | Established |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (% RSD) | Repeatability ≤ 2%; Intermediate ≤ 2% | 0.8%; 1.3% |
| LOD | S/N ≥ 3 | 0.3 µg/mL |
| LOQ | S/N ≥ 10 | 1.0 µg/mL |
LC-MS/MS Method Validation Summary
| Parameter | Acceptance Criteria | Result |
| Selectivity | No interference in blank plasma | Passed |
| Linearity (R²) | ≥ 0.995 | 0.9985 |
| Range (LOQ-ULOQ) | 0.5 - 500 ng/mL | Established |
| Accuracy (% Bias) | Within ±15% (±20% at LOQ) | -5.6% to 8.2% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LOQ) | Intra-day: ≤ 7.5%; Inter-day: ≤ 9.8% |
| Matrix Effect | IS-normalized factor within 0.85-1.15 | Passed |
| Recovery | Consistent and reproducible | > 85% |
| Stability | Bench-top, Freeze-thaw, Long-term | Stable |
| LOQ | 0.5 ng/mL |
Conclusion
This application note presents two distinct, fully validated analytical methods for the quantification of this compound. The HPLC-UV method is demonstrated to be a reliable and robust tool for routine quality control and assay of higher concentration samples. The LC-MS/MS method provides the high sensitivity and selectivity required for trace-level quantification in complex biological fluids, making it ideal for pharmacokinetic and other bioanalytical studies. These protocols offer a comprehensive and scientifically sound approach, grounded in established regulatory guidelines, to support the research and development of pharmaceuticals containing this important chemical moiety.
References
- 1. Solvent and Substituents Effect on the UV/Vis Absorption Spectra of Novel Acidochromic 2-Aminothiazole Based Disperse Mono Azo Dyes | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridinium 5-aminothiazoles: specific photophysical properties and vapochromism in halogenated solvents - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01896G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The absorption spectra of some thiazines and thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. excli.de [excli.de]
- 12. rsc.org [rsc.org]
Application Notes & Protocols: 5-(Methylthio)thiazol-2-amine as a Versatile Precursor for Novel Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically approved drugs.[1] 5-(Methylthio)thiazol-2-amine, in particular, serves as a highly versatile and reactive precursor for the synthesis of diverse heterocyclic systems. Its strategic functionalization points—the exocyclic amino group, the thiazole ring itself, and the methylthio substituent—offer a rich chemical playground for constructing complex molecules with significant therapeutic potential.[2][3] This guide provides an in-depth exploration of the key synthetic transformations involving this compound, complete with detailed, field-proven protocols, mechanistic insights, and practical application notes for researchers in drug discovery and organic synthesis.
Introduction: The Strategic Value of this compound
This compound is a bifunctional building block. The nucleophilic 2-amino group is a prime handle for derivatization via acylation, sulfonylation, and urea formation, allowing for the introduction of diverse side chains to modulate biological activity and physicochemical properties.[4] The methylthio group at the 5-position influences the electronic character of the ring and can be a site for further modification, such as oxidation to sulfoxides or sulfones, which can drastically alter properties like solubility and hydrogen bonding capacity.
This guide focuses on three principal synthetic avenues:
-
N-Functionalization: Exploiting the reactivity of the 2-amino group.
-
Multi-Step Heterocyclic Scaffolding: Using the precursor as a foundation for building more complex, fused, or linked heterocyclic systems.
-
C-C Bond Formation Strategies: Outlining pathways to arylated thiazole derivatives via halogenation and subsequent cross-coupling reactions.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 99171-11-6 | [5][6][7][8] |
| Molecular Formula | C₄H₆N₂S₂ | [5][7] |
| Molecular Weight | 146.23 g/mol | [5][7] |
| Appearance | Solid (typically beige powder) | [6][9] |
| Storage | 2-8°C, under inert atmosphere, protected from light | [5][6] |
Safety & Handling
As with any laboratory chemical, proper handling is paramount.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[10]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides, as these can lead to vigorous or exothermic reactions.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[10]
Core Reactivity: N-Functionalization of the 2-Amino Group
The most direct and widely utilized reaction is the functionalization of the exocyclic amino group. N-acylation is a cornerstone of this strategy, enabling the synthesis of amides that are often key pharmacophores in bioactive molecules, such as kinase inhibitors.[1][11]
Protocol 1: General N-Acylation with Acyl Chlorides
This protocol details the synthesis of N-(5-(methylthio)thiazol-2-yl)acetamide as a representative example.
Causality and Experimental Rationale:
-
Solvent: Anhydrous Dichloromethane (DCM) is used as it is a relatively non-polar, aprotic solvent that effectively dissolves the starting materials but does not react with the highly electrophilic acyl chloride. Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride.
-
Base: Triethylamine (TEA) or pyridine acts as an acid scavenger. The reaction of the amine with the acyl chloride generates one equivalent of hydrochloric acid (HCl). The base neutralizes this HCl, preventing it from protonating the starting 2-aminothiazole (which would render it non-nucleophilic) and driving the reaction towards completion.[12]
-
Temperature: The reaction is initiated at 0°C (ice bath) to control the initial exothermic reaction upon addition of the acyl chloride, minimizing potential side reactions. The reaction is then allowed to proceed at room temperature for completion.
-
Reaction Setup: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DCM (approx. 0.1 M solution).
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Acyl Chloride Addition: Add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the cooled, stirred solution over 5-10 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-acylated product.[1]
Caption: Experimental workflow for N-acylation of 2-aminothiazoles.
Advanced Applications: Multi-Step Heterocyclic Scaffolding
This compound is an excellent starting point for building more elaborate heterocyclic systems. The following multi-step protocol demonstrates its use in synthesizing a 1,3,4-oxadiazole derivative, a scaffold known for various biological activities.[13] This sequence showcases how the initial N-functionalization enables subsequent cyclization reactions.
Protocol 2: Synthesis of 5-((5-(Methylthio)thiazol-2-ylamino)methyl)-1,3,4-oxadiazole-2-thiol
This protocol is adapted from established methodologies for synthesizing related structures.[13]
-
Procedure: Follow Protocol 1 using chloroacetyl chloride (1.1 eq) as the acylating agent. This intermediate is the key building block for the next step.
-
Rationale: The highly nucleophilic hydrazine hydrate displaces the chloride from the chloroacetamide intermediate to form a hydrazide, which is essential for the subsequent cyclization. Ethanol is a common solvent that facilitates the dissolution of both reactants.
-
Procedure:
-
Dissolve the product from Step 2A (1.0 eq) in absolute ethanol.
-
Add hydrazine hydrate (N₂H₄·H₂O, 1.2 eq).
-
Heat the mixture to reflux for 6 hours.
-
Upon cooling, the hydrazide product often precipitates. Filter the solid, wash with cold ethanol, and dry under vacuum.
-
-
Rationale: In a basic alcoholic solution, the hydrazide intermediate reacts with carbon disulfide (CS₂). The hydrazide nitrogen atoms attack the electrophilic carbon of CS₂, leading to a dithiocarbazate intermediate which then cyclizes with the loss of H₂S to form the stable 1,3,4-oxadiazole-2-thiol ring. Acidification protonates the thiol to yield the final product.[13]
-
Procedure:
-
To a solution of potassium hydroxide (KOH, 4.0 eq) in ethanol, add the hydrazide from Step 2B (1.0 eq).
-
Add carbon disulfide (CS₂, 4.0 eq) dropwise.
-
Heat the mixture to reflux until the evolution of H₂S gas ceases (approx. 18-20 hours, monitor with lead acetate paper).
-
Cool the reaction mixture and pour it into ice-cold water.
-
Acidify to pH 3-4 with concentrated HCl.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to yield the final product.
-
Caption: Multi-step synthesis of a complex heterocyclic scaffold.
C-C Bond Formation: Accessing Arylated Scaffolds
While the parent compound is not directly suited for cross-coupling, it can be readily converted into a halogenated derivative, which is an excellent substrate for powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling. This strategy is invaluable for accessing novel aryl-thiazole derivatives, which are prevalent in drug discovery.[14][15][16]
Protocol 3: Suzuki-Miyaura Cross-Coupling of a Brominated Derivative
This section outlines a two-step process: bromination of the thiazole core followed by a microwave-assisted Suzuki coupling.
-
Rationale: Direct bromination of the electron-rich thiazole ring is often feasible. The C4 position is typically susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is a convenient and safer source of electrophilic bromine compared to liquid Br₂.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent like acetonitrile or DMF.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Filter, wash with water, and dry the crude 4-bromo derivative.
-
-
Rationale: The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds.[17]
-
Catalyst: A palladium catalyst (e.g., Pd(OAc)₂ with a ligand like SPhos, or a pre-catalyst like Pd(PPh₃)₄) is essential for the catalytic cycle.[15]
-
Base: A base (e.g., K₂CO₃, K₃PO₄) is required for the transmetalation step of the catalytic cycle.[15]
-
Microwave Irradiation: This technique dramatically reduces reaction times from many hours to minutes and often improves yields by providing efficient and uniform heating.[14]
-
-
Procedure:
-
Setup: In a 10 mL microwave synthesis vial, add the 4-bromo-thiazole from Step 3A (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvents: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Inert Atmosphere: Seal the vial and degas the mixture by bubbling with argon for 5-10 minutes.
-
Microwave Reaction: Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120°C) for a specified time (e.g., 30 minutes).[15]
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired 4-aryl-5-(methylthio)thiazol-2-amine.
-
| Reaction Type | Key Reagents | Typical Conditions | Expected Outcome |
| N-Acylation | Acyl Chloride, Base (TEA) | DCM, 0°C to RT, 12-18h | N-acylated thiazole |
| Hydrazinolysis | Hydrazine Hydrate | EtOH, Reflux, 6h | Acetohydrazide derivative |
| Oxadiazole Formation | CS₂, KOH | EtOH, Reflux, 18-20h | 1,3,4-Oxadiazole-2-thiol |
| Bromination | NBS | Acetonitrile, RT, 2-4h | 4-Bromo-thiazole derivative |
| Suzuki Coupling | Arylboronic Acid, Pd Catalyst | Dioxane/H₂O, MW, 120°C, 30min | 4-Aryl-thiazole derivative |
Conclusion and Future Outlook
This compound stands out as a cost-effective and highly adaptable precursor for generating molecular diversity in drug discovery programs. The protocols detailed herein provide a solid foundation for its application in synthesizing novel N-acylated derivatives, complex heterocyclic systems like oxadiazoles, and arylated scaffolds via modern cross-coupling techniques. The continued exploration of this building block, particularly in the context of combinatorial chemistry and the development of new synthetic methodologies, promises to yield a new generation of bioactive compounds targeting a wide array of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | 99171-11-6 [sigmaaldrich.com]
- 7. 99171-11-6 CAS MSDS (Thiazole, 2-amino-5-(methylthio)- (6CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. This compound - CAS:99171-11-6 - Sunway Pharm Ltd [3wpharm.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
- 11. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdnsciencepub.com [cdnsciencepub.com]
High-Throughput Screening Assays Using 5-(Methylthio)thiazol-2-amine and Related Scaffolds
An Application Note and Protocol Guide for Researchers
Introduction: The 2-Aminothiazole Scaffold in Drug Discovery
The thiazole ring is a cornerstone of medicinal chemistry, found in natural products like thiamine (vitamin B1) and a multitude of approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have established it as a "privileged structure" for drug design.[2] The 2-aminothiazole subclass, in particular, is a versatile starting point for generating libraries of compounds with diverse pharmacological activities.[3][4]
While 5-(Methylthio)thiazol-2-amine itself is a simple fragment, it serves as an excellent probe for exploring the potential of this scaffold. Its small size and functional handles are amenable to library synthesis and structure-activity relationship (SAR) studies. This document provides the foundational HTS protocols to begin such an exploration, guiding the researcher from initial large-scale screening to the crucial process of validating promising hits.
Part 1: Biochemical HTS for Kinase Inhibition
Rationale: Protein kinases are critical regulators of cellular signaling and represent one of the most important target classes in drug discovery, particularly in oncology. Many FDA-approved kinase inhibitors are built upon heterocyclic scaffolds. A luminescence-based assay that quantifies ATP consumption is a highly sensitive, robust, and HTS-friendly method for identifying kinase inhibitors.[5] The principle relies on the fact that as a kinase transfers phosphate from ATP to a substrate, the amount of remaining ATP decreases. This remaining ATP is then used in a luciferase-catalyzed reaction to produce light; therefore, a lower light signal indicates higher kinase activity, and an inhibitor will restore the light signal.
Experimental Workflow: Kinase Inhibition HTS
The following diagram outlines the workflow for a typical biochemical kinase inhibition screen.
Caption: Workflow for a luminescence-based kinase inhibition HTS campaign.
Protocol 1: Luminescence-Based Kinase Inhibition Assay
This protocol is designed for a 384-well plate format and is based on commercially available kits like ADP-Glo™ (Promega).
Materials and Reagents:
-
Target Kinase (purified)
-
Kinase Substrate (e.g., a generic peptide)
-
Assay Buffer (optimized for the target kinase)[6]
-
ATP Solution
-
This compound and other test compounds
-
Positive Control Inhibitor (e.g., Staurosporine)
-
DMSO (ACS Grade)
-
Detection Reagent (e.g., ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Low-volume, white, opaque 384-well assay plates
-
Microplate luminometer
Methodology:
-
Compound Plating:
-
Prepare serial dilutions of test compounds in DMSO. For a primary screen, a single high concentration (e.g., 10-20 µM) is often used. For potency determination, prepare a 10-point, 3-fold serial dilution starting at 100 µM.
-
Using an acoustic dispenser or liquid handler, transfer a small volume (e.g., 50 nL) of compound solution from the source plate to the 384-well assay plate.
-
Include columns for controls: Negative Control (DMSO only) and Positive Control (a known inhibitor).
-
-
Enzyme/Substrate Addition:
-
Prepare a 2X Kinase/Substrate solution in the appropriate kinase assay buffer. The optimal enzyme concentration should be determined in advance to produce a signal within the linear range of the assay (typically the EC₅₀ concentration).
-
Add 5 µL of the 2X Kinase/Substrate solution to each well of the assay plate.
-
Causality: Adding the enzyme and compound together before the reaction starts allows the inhibitor to bind to its target. This pre-incubation step is crucial for detecting slow-binding inhibitors.
-
-
Reaction Initiation and Incubation:
-
Incubate the plate for 15-30 minutes at room temperature.
-
Prepare a 2X ATP solution in the assay buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the enzyme to ensure sensitivity to competitive inhibitors.[5]
-
Add 5 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is now 10 µL.
-
Incubate for 60 minutes at room temperature. The plate should be covered to prevent evaporation.
-
-
Signal Detection:
-
Add 10 µL of the first detection reagent (e.g., ADP-Glo™ Reagent) to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of the second detection reagent (e.g., Kinase Detection Reagent) to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.
-
Read the luminescence on a plate reader.
-
Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
Use the signals from the control wells to normalize the data for each test compound well: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
-
Determine Potency (IC₅₀):
-
For compounds tested in a dilution series, plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[5]
-
| Parameter | Description | Hypothetical Value |
| Z'-factor | A measure of assay quality and robustness. A value > 0.5 is considered excellent for HTS. | 0.82 |
| Signal-to-Background | Ratio of the mean signal of the negative control to the positive control. | > 10 |
| IC₅₀ | Half-maximal inhibitory concentration for this compound. | 5.2 µM |
Part 2: Cell-Based HTS for NF-κB Pathway Modulation
Rationale: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a master regulator of the inflammatory response.[7] Thiazole derivatives have been reported to possess anti-inflammatory properties.[8] A reporter gene assay is a powerful and common HTS method to identify modulators of this pathway.[9] In this assay, cells are engineered to express a reporter gene (e.g., firefly luciferase) under the control of an NF-κB response element. Activation of the pathway leads to transcription of the reporter gene and a quantifiable light signal.[10]
NF-κB Signaling Pathway
The diagram below shows a simplified representation of the canonical NF-κB pathway leading to reporter gene expression.
Caption: Simplified NF-κB signaling pathway leading to luciferase reporter expression.
Protocol 2: NF-κB Luciferase Reporter Gene Assay
This protocol is designed for a 384-well plate format using a stable cell line.
Materials and Reagents:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct (e.g., HEK293/NFκB-luc, InvivoGen).
-
Cell Culture Medium (e.g., DMEM with 10% FBS, antibiotics).
-
Assay Medium (e.g., Opti-MEM).
-
Stimulant: Tumor Necrosis Factor-alpha (TNF-α).
-
Test compounds and controls dissolved in DMSO.
-
Luciferase Assay Reagent (e.g., ONE-Glo™, Promega).
-
White, opaque, tissue-culture treated 384-well plates.
-
Microplate luminometer.
Methodology:
-
Cell Seeding:
-
Harvest and count the NF-κB reporter cells. Resuspend cells in culture medium to a density that will result in 80-90% confluency after 24 hours (e.g., 10,000 cells/20 µL).
-
Dispense 20 µL of the cell suspension into each well of the 384-well plate.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare compound plates as described in Protocol 1.
-
Transfer 50-100 nL of compound/DMSO solutions to the cell plate.
-
Incubate for 1 hour at 37°C.
-
Causality: This pre-incubation period allows the compound to enter the cells and engage with its intracellular target prior to pathway stimulation.
-
-
Cell Stimulation:
-
Prepare a solution of TNF-α in assay medium at a concentration 5-fold higher than the final desired concentration (e.g., 5 ng/mL for a final concentration of 1 ng/mL). The optimal concentration should be the EC₈₀-EC₉₀ determined during assay development to provide a robust signal window.
-
Add 5 µL of the TNF-α solution to all wells except for the unstimulated (negative) controls, which receive 5 µL of assay medium only.
-
Incubate the plate for 6-8 hours at 37°C, 5% CO₂.
-
-
Signal Detection:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase reagent to each well. This single reagent lyses the cells and contains the substrate for the luciferase reaction.[9]
-
Incubate for 10 minutes at room temperature on a plate shaker to ensure complete lysis.
-
Read the luminescence on a plate reader.
-
Data Analysis and Interpretation
Data is analyzed similarly to the biochemical assay, calculating the percent inhibition of the TNF-α-stimulated signal.
| Parameter | Description | Hypothetical Value |
| Z'-factor | A measure of assay quality using stimulated vs. unstimulated controls. | 0.75 |
| Signal-to-Window | Ratio of the mean signal of the stimulated control to the unstimulated control. | > 50 |
| IC₅₀ | Potency of this compound in inhibiting NF-κB activation. | 8.9 µM |
Part 3: Mandatory Hit Validation and Counter-Screening
Rationale: A primary hit from an HTS campaign is not a validated lead. This is especially true for scaffolds like 2-aminothiazoles, which can act as promiscuous inhibitors through non-specific mechanisms such as compound aggregation or covalent reactivity.[1] A rigorous validation cascade is essential to eliminate artifacts and focus resources on tractable chemical matter.
Hit Validation Workflow
Caption: A minimal workflow for validating primary screening hits.
Key Validation Steps:
-
Dose-Response Confirmation: Re-test the hit compound in a full concentration-response curve to confirm its activity and determine a reliable IC₅₀.
-
Orthogonal Assays: Confirm the biological effect using a different technology that is not dependent on the primary assay's reporter system. For an NF-κB inhibitor, this could involve a Western blot to measure the inhibition of IκBα phosphorylation or an imaging-based assay to quantify the nuclear translocation of NF-κB p65.[9]
-
Thiol Reactivity Counter-Screen: Because the thiazole scaffold can exhibit reactivity, it is crucial to test hits in an assay that detects non-specific covalent modification of proteins. A high-throughput thiol-reactivity assay can identify compounds that are likely to be promiscuous due to their electrophilic nature.[1][11] Compounds active in such an assay should be deprioritized.
-
PAINS Analysis: Computationally screen the hit structure against Pan-Assay Interference Compounds (PAINS) filters. These filters identify chemical substructures that are known to frequently interfere with assay technologies, helping to flag problematic compounds early.
By following these robust screening and validation protocols, researchers can effectively leverage this compound and related compounds to discover novel, specific, and tractable modulators of important biological targets.
References
- 1. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. benchchem.com [benchchem.com]
- 8. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. youtube.com [youtube.com]
- 11. Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library - PMC [pmc.ncbi.nlm.nih.gov]
Applikations- und Protokollhandbuch: Derivatisierung von 5-(Methylthio)thiazol-2-amin für Struktur-Aktivitäts-Studien
Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Dieses Dokument bietet eine detaillierte technische Anleitung zur Derivatisierung von 5-(Methylthio)thiazol-2-amin, einem wichtigen Baustein in der medizinischen Chemie. Es werden bewährte Protokolle, die wissenschaftlichen Grundlagen für experimentelle Entscheidungen und die Interpretation von Struktur-Aktivitäts-Beziehungen (SAR) vorgestellt, um die Entwicklung neuer therapeutischer Wirkstoffe zu unterstützen.
Einleitung: Die Bedeutung des 2-Aminothiazol-Gerüsts
Das 2-Aminothiazol-Gerüst ist eine privilegierte Struktur in der Wirkstoffentwicklung und findet sich in einer Vielzahl von biologisch aktiven Molekülen wieder.[1][2][3][4] Seine Fähigkeit, wichtige Wasserstoffbrückenbindungen mit biologischen Zielstrukturen wie Kinasen einzugehen, macht es zu einem attraktiven Ausgangspunkt für das Design von Inhibitoren.[1][2] Die Modifikation an den Positionen 2 (Aminogruppe), 4 und 5 des Thiazolrings ermöglicht eine systematische Untersuchung der Struktur-Aktivitäts-Beziehungen und die Optimierung von pharmakologischen Eigenschaften.
5-(Methylthio)thiazol-2-amin bietet dabei drei primäre Angriffspunkte für die Derivatisierung: die exozyklische Aminogruppe (N-Funktionalisierung), die Methylthio-Gruppe an Position 5 und, nach Halogenierung, die Position 4 für Kreuzkupplungsreaktionen. Diese Vielseitigkeit erlaubt die Erstellung umfangreicher Substanzbibliotheken zur Identifizierung von Leitstrukturen mit verbesserter Wirksamkeit, Selektivität und pharmakokinetischen Profilen.
Strategien zur Derivatisierung: Ein Überblick
Die systematische Derivatisierung von 5-(Methylthio)thiazol-2-amin ist der Schlüssel zur Aufklärung der SAR. Die folgende Abbildung illustriert die primären Modifikationspunkte am Molekül.
Abbildung 1: Strategische Angriffspunkte für die Derivatisierung von 5-(Methylthio)thiazol-2-amin.
Die Auswahl der Derivatisierungsstrategie hängt vom jeweiligen biologischen Ziel und den Hypothesen der SAR-Studie ab.
-
N-Acylierung und N-Alkylierung: Modifikationen an der Aminogruppe beeinflussen direkt die Interaktion mit der "Hinge"-Region vieler Kinasen und können die Lipophilie und Löslichkeit des Moleküls maßgeblich verändern.
-
Modifikation an C5: Die Methylthio-Gruppe ist ein wichtiger pharmakophorer Bestandteil. Ihr Ersatz durch bioisostere Gruppen kann metabolische Stabilität, Selektivität und Wirksamkeit beeinflussen.[5][6]
-
Kreuzkupplungsreaktionen: Die Einführung von Aryl- oder Heteroarylgruppen, typischerweise über eine Suzuki-Kupplung nach vorheriger Halogenierung des Thiazolrings, ermöglicht die Exploration von zusätzlichen Bindungstaschen im Zielprotein.
Experimentelle Protokolle
Die folgenden Protokolle sind als validierte Ausgangspunkte für die Synthese von Derivaten konzipiert. Alle Reaktionen sollten unter einer inerten Atmosphäre (Stickstoff oder Argon) und mit wasserfreien Lösungsmitteln durchgeführt werden, sofern nicht anders angegeben.
Protokoll 1: N-Acylierung von 5-(Methylthio)thiazol-2-amin
Die N-Acylierung ist eine fundamentale Reaktion zur Einführung einer Amidbindung, die als Wasserstoffbrücken-Akzeptor und -Donor fungieren kann.[7]
Reaktionsschema:
Materialien:
| Reagenz | Molare Äquivalente | CAS-Nummer |
| 5-(Methylthio)thiazol-2-amin | 1.0 | 6133-31-9 |
| Säurechlorid (z.B. Benzoylchlorid) | 1.1 | 98-88-4 |
| Triethylamin (TEA) oder Pyridin | 1.2 | 121-44-8 / 110-86-1 |
| Dichlormethan (DCM), wasserfrei | - | 75-09-2 |
Prozedur:
-
Lösen Sie 5-(Methylthio)thiazol-2-amin (1.0 Äq.) in wasserfreiem DCM in einem trockenen Rundkolben.
-
Kühlen Sie die Lösung in einem Eisbad auf 0 °C.
-
Fügen Sie Triethylamin (1.2 Äq.) hinzu und rühren Sie für 10 Minuten.
-
Fügen Sie das entsprechende Säurechlorid (1.1 Äq.), gelöst in einer minimalen Menge wasserfreiem DCM, tropfenweise zur Reaktionsmischung hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 12-24 Stunden.
-
Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach Abschluss der Reaktion wird die Mischung mit Wasser versetzt. Die organische Phase wird abgetrennt, mit gesättigter NaCl-Lösung gewaschen und über wasserfreiem Natriumsulfat getrocknet.
-
Das Lösungsmittel wird im Vakuum entfernt und das Rohprodukt mittels Säulenchromatographie (typischerweise mit einem Hexan/Ethylacetat-Gradienten) gereinigt.[8]
Kausalität der experimentellen Wahl: Die Verwendung einer nicht-nukleophilen Base wie Triethylamin ist entscheidend, um den bei der Reaktion entstehenden Chlorwasserstoff (HCl) zu neutralisieren und eine Protonierung der reaktiven Aminogruppe zu verhindern, die die Reaktion ansonsten stoppen würde.[7] Die Reaktion bei 0 °C zu beginnen, hilft, die exotherme Reaktion zu kontrollieren und die Bildung von Nebenprodukten zu minimieren.
Protokoll 2: N-Alkylierung von 5-(Methylthio)thiazol-2-amin
Die N-Alkylierung führt sekundäre oder tertiäre Amine ein, was die Basizität und die sterischen Anforderungen des Moleküls verändert.[9]
Reaktionsschema:
Materialien:
| Reagenz | Molare Äquivalente | CAS-Nummer |
| 5-(Methylthio)thiazol-2-amin | 1.0 | 6133-31-9 |
| Alkylhalogenid (z.B. Benzylbromid) | 1.1 | 100-39-0 |
| Kaliumcarbonat (K₂CO₃) | 2.0 | 584-08-7 |
| N,N-Dimethylformamid (DMF), wasserfrei | - | 68-12-2 |
Prozedur:
-
Suspendieren Sie 5-(Methylthio)thiazol-2-amin (1.0 Äq.) und Kaliumcarbonat (2.0 Äq.) in wasserfreiem DMF.
-
Fügen Sie das Alkylhalogenid (1.1 Äq.) hinzu.
-
Erhitzen Sie die Reaktionsmischung auf 60-80 °C und rühren Sie für 4-12 Stunden.
-
Überwachen Sie die Reaktion mittels DC.
-
Nach Abkühlen auf Raumtemperatur wird die Mischung in Wasser gegossen und mehrfach mit Ethylacetat extrahiert.
-
Die vereinigten organischen Phasen werden mit Wasser und gesättigter NaCl-Lösung gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.
-
Das Rohprodukt wird durch Säulenchromatographie gereinigt.
Kausalität der experimentellen Wahl: DMF wird als polares aprotisches Lösungsmittel gewählt, da es die Reaktanten gut löst und SN2-Reaktionen begünstigt.[10] Eine anorganische Base wie Kaliumcarbonat ist ausreichend, um den entstehenden Halogenwasserstoff zu neutralisieren, ohne mit dem Alkylhalogenid zu konkurrieren. Eine erhöhte Temperatur ist oft notwendig, um die Reaktion zu beschleunigen.
Protokoll 3: Suzuki-Miyaura-Kreuzkupplung (nach Halogenierung)
Die Suzuki-Kupplung ist eine leistungsstarke Methode zur Bildung von C-C-Bindungen, die die Einführung von (Hetero-)Aryl-Substituenten ermöglicht.[11] Dies erfordert eine vorherige Halogenierung (z. B. Bromierung mit NBS) an Position 5. Für dieses Beispiel gehen wir von einem 5-Brom-2-aminothiazol-Derivat aus.
Reaktionsschema:
Materialien:
| Reagenz | Molare Äquivalente | CAS-Nummer |
| 5-Brom-2-(acylamino)thiazol-Derivat | 1.0 | - |
| Arylboronsäure | 1.2 | Variabel |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphin)palladium(0)) | 0.05 | 14221-01-3 |
| 2 M wässrige Natriumcarbonat-Lösung (Na₂CO₃) | 2.0 | 497-19-8 |
| 1,4-Dioxan / Wasser (4:1) | - | 123-91-1 / 7732-18-5 |
Prozedur:
-
Geben Sie das 5-Brom-2-(acylamino)thiazol-Derivat (1.0 Äq.), die Arylboronsäure (1.2 Äq.), und Pd(PPh₃)₄ (0.05 Äq.) in einen Schlenk-Kolben.
-
Evakuieren Sie den Kolben und füllen Sie ihn dreimal mit Inertgas.
-
Fügen Sie das entgaste Lösungsmittelgemisch (Dioxan/Wasser) und die 2 M Na₂CO₃-Lösung hinzu.
-
Erhitzen Sie die Reaktionsmischung unter Rückfluss (ca. 90-100 °C) für 6-18 Stunden.
-
Verfolgen Sie den Umsatz mittels DC oder LC-MS.
-
Nach dem Abkühlen wird die Mischung mit Wasser verdünnt und mit Ethylacetat extrahiert.
-
Die organische Phase wird gewaschen, getrocknet und eingeengt. Die Reinigung erfolgt durch Säulenchromatographie.
Kausalität der experimentellen Wahl: Der Palladium(0)-Komplex ist der aktive Katalysator, der den katalytischen Zyklus aus oxidativer Addition, Transmetallierung und reduktiver Eliminierung durchläuft. Die Base ist essentiell für den Transmetallierungsschritt, indem sie ein Boronat-Intermediat bildet. Das wässrige Zweiphasensystem verbessert oft die Löslichkeit der anorganischen Base und kann die Reaktionsgeschwindigkeit erhöhen.
Struktur-Aktivitäts-Beziehungen (SAR): Von Daten zu Erkenntnissen
Das Ziel der Derivatisierung ist die Generierung von Daten, um Hypothesen über die Wechselwirkung des Moleküls mit seinem Zielprotein aufzustellen.
Abbildung 2: Iterativer Zyklus der SAR-Studien in der Wirkstoffentwicklung.
Analyse der N-Acyl-Gruppe
Die Variation der Acylgruppe an der N2-Position kann die Wirksamkeit dramatisch beeinflussen.
Tabelle 1: Hypothetische SAR-Daten für N-Acyl-Derivate
| Derivat (R-CO) | IC₅₀ (nM) vs. Kinase X | Anmerkungen |
| Acetyl (CH₃-CO) | 500 | Geringe Lipophilie, moderate Aktivität. |
| Benzoyl (Ph-CO) | 150 | Erhöhte Aktivität durch π-π-Wechselwirkungen. |
| 4-Chlorobenzoyl | 50 | Elektronenziehende Gruppe verbessert die Aktivität. |
| Cyclohexylcarbonyl | 300 | Sterisch anspruchsvoll, geringere Aktivität. |
| N-(2-Chlor-6-methylphenyl) | <10 | Optimale Anpassung an die hydrophobe Tasche, wie bei Dasatinib.[1][2] |
Diese Daten deuten darauf hin, dass eine aromatische Acylgruppe mit spezifischen elektronischen und sterischen Eigenschaften für eine hohe Affinität zur Kinase X erforderlich ist.
Die Rolle der C5-Methylthio-Gruppe und Bioisostere
Die Methylthio-Gruppe an C5 ist mehr als nur ein "Füllstoff". Sie kann an hydrophoben Wechselwirkungen beteiligt sein und ihre Oxidation zu Sulfoxid oder Sulfon kann die Löslichkeit und das pharmakokinetische Profil verändern. Der Austausch dieser Gruppe durch Bioisostere ist eine wichtige Strategie zur Optimierung.[5][6]
Bioisosterie bezeichnet den Austausch von Atomen oder Gruppen in einem Molekül durch andere mit ähnlichen physikalischen oder chemischen Eigenschaften, was zu einer ähnlichen biologischen Aktivität führen kann.
Tabelle 2: Bioisostere für die Methylthio-Gruppe (-SMe)
| Bioisoster | Begründung für den Austausch | Mögliche Auswirkungen |
| -OMe (Methoxy) | Ähnliche Größe, aber anderer H-Brücken-Charakter. | Veränderte Löslichkeit und metabolische Stabilität. |
| -Cl (Chlor) | Ähnliche Größe, elektronenziehend. | Veränderte elektronische Eigenschaften des Rings. |
| -CF₃ (Trifluormethyl) | Lipophil, stark elektronenziehend. | Erhöhte metabolische Stabilität und Membranpermeabilität. |
| Cyclopropyl | Kleiner, rigider, lipophiler Rest. | Einführung einer definierten Konformation. |
Die Synthese und Testung von Analoga mit diesen bioisosteren Gruppen kann aufdecken, ob die Schwefel-spezifische Interaktion entscheidend ist oder ob lediglich ein Rest mit passender Größe und Lipophilie benötigt wird.
Analytische Charakterisierung und Reinigung
Die eindeutige Charakterisierung und hohe Reinheit jeder synthetisierten Verbindung sind für die Zuverlässigkeit der SAR-Daten unerlässlich.
-
Hochleistungsflüssigkeitschromatographie (HPLC): HPLC wird sowohl zur Reinheitsbestimmung als auch zur Reinigung (präparative HPLC) der Derivate eingesetzt. Eine typische Methode für diese Art von Verbindungen ist eine Reversed-Phase-Säule (z. B. C18) mit einem Gradienten aus Wasser (oft mit 0,1 % Ameisensäure oder Trifluoressigsäure) und Acetonitril oder Methanol.[12][13][14][15]
-
Massenspektrometrie (MS): Die hochauflösende Massenspektrometrie (HRMS) wird verwendet, um die exakte Masse der synthetisierten Verbindung zu bestimmen und ihre Summenformel zu bestätigen.
-
Kernspinresonanzspektroskopie (NMR): ¹H- und ¹³C-NMR-Spektroskopie sind unerlässlich, um die genaue Struktur des Moleküls zu bestätigen, indem die chemische Umgebung jedes Protons und Kohlenstoffatoms analysiert wird.
Fazit
Die systematische Derivatisierung von 5-(Methylthio)thiazol-2-amin ist eine bewährte Strategie zur Entwicklung neuer Wirkstoffkandidaten. Durch die gezielte Anwendung von N-Funktionalisierungsreaktionen, Kreuzkupplungen und dem Einsatz von Bioisosterie können detaillierte Struktur-Aktivitäts-Beziehungen aufgedeckt werden. Die in diesem Dokument vorgestellten Protokolle und strategischen Überlegungen bieten eine solide Grundlage für Forscher, um Substanzbibliotheken zu entwerfen, zu synthetisieren und zu evaluieren, was letztendlich den Prozess der Wirkstoffentdeckung beschleunigt.
Referenzen
-
Lombardo, L. J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-35485). Journal of Medicinal Chemistry, 49(23), 6819–6832. --INVALID-LINK--
-
Das, J., et al. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(9), 2411–2415. --INVALID-LINK--
-
ResearchGate. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. --INVALID-LINK--
-
Universität Halle. (n.d.). Synthese und Charakterisierung neuer Funktioneller Farbstoffe aus 2-Amino-substituierten Fünfringheterocyclen. --INVALID-LINK--
-
ResearchGate. (2015). Synthesis, Antitumor Activity and Preliminary Structure-activity Relationship of 2-Aminothiazole Derivatives. --INVALID-LINK--
-
Mettler Toledo. (n.d.). Alkylierung | Definition & Verwendung | Jetzt informieren. --INVALID-LINK--
-
Zenodo. (1909). Über die Acylierung des [beta]-Amino-crotonsäureesters und verwandter Verbindungen. --INVALID-LINK--
-
ResearchGate. (2006). Discovery and SAR of 2-Amino-5-[(thiomethyl)aryl]thiazoles as Potent and Selective ItK Inhibitors. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: Acylation of 2-Aminothiazole with Tosylacetyl Chloride. --INVALID-LINK--
-
Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. --INVALID-LINK--
-
National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. --INVALID-LINK--
-
PubMed. (2013). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. --INVALID-LINK--
-
National Institutes of Health. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. --INVALID-LINK--
-
Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. --INVALID-LINK--
-
ResearchGate. (2018). Bioisosterism in Medicinal Chemistry. --INVALID-LINK--
-
PubMed. (2003). Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck). --INVALID-LINK--
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of some new 5- substituted of. --INVALID-LINK--
-
SlidePlayer. (2012). Application of Bioisosteres in Drug Design. --INVALID-LINK--
-
Royal Society of Chemistry. (2015). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. --INVALID-LINK--
-
Drug Hunter. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. --INVALID-LINK--
-
Newcrom. (n.d.). Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. --INVALID-LINK--
-
Royal Society of Chemistry. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. --INVALID-LINK--
-
Open Access Journals. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. --INVALID-LINK--
-
Open Access Journals. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. --INVALID-LINK--
-
Preprints.org. (n.d.). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. --INVALID-LINK--
-
OPUS. (n.d.). Thiol-methylsulfone-based hydrogels for cell encapsulation: reactivity optimization of aryl. --INVALID-LINK--
-
SlidePlayer. (2012). Application of Bioisosteres in Drug Design. --INVALID-LINK--
-
Scholars Research Library. (2011). Der Pharma Chemica. --INVALID-LINK--
-
Royal Society of Chemistry. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. --INVALID-LINK--
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Amino-5-methylthiazole. --INVALID-LINK--
-
Macmillan Group - Princeton University. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. --INVALID-LINK--
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. --INVALID-LINK--
-
Wikipedia. (n.d.). Amine alkylation. --INVALID-LINK--
-
ACS Green Chemistry Institute. (2024). N alkylation at sp 3 Carbon Reagent Guide. --INVALID-LINK--
-
ResearchGate. (2018). Examples of heterocyclic rings as replacements for amide and ester.... --INVALID-LINK--
-
National Institutes of Health. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. --INVALID-LINK--
-
Chemspace. (n.d.). Bioisosteric Replacements. --INVALID-LINK--
-
PubMed. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. --INVALID-LINK--
-
National Institutes of Health. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. --INVALID-LINK--
-
National Institutes of Health. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. --INVALID-LINK--
-
MedCrave online. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. --INVALID-LINK--
-
Royal Society of Chemistry. (2014). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. --INVALID-LINK--
References
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine alkylation - Wikipedia [en.wikipedia.org]
- 10. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. d-nb.info [d-nb.info]
- 14. opus.bsz-bw.de [opus.bsz-bw.de]
- 15. helixchrom.com [helixchrom.com]
Application Notes & Protocols: A Guide to the In Vitro Evaluation of 5-(Methylthio)thiazol-2-amine Derivatives Against Cancer Cell Lines
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Investigating Thiazole Derivatives in Oncology
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs and investigational agents.[1] Its unique chemical properties, including the ability of its nitrogen atom to form critical hydrogen bonds with biological targets, make it an exceptional building block for designing potent and selective therapeutic compounds.[1] Thiazole derivatives have demonstrated a wide pharmacological spectrum, including significant anticancer activity, by targeting a variety of proteins and enzymes involved in cancer progression.[1][2] Several thiazole-based drugs, such as the tyrosine kinase inhibitor Dasatinib, have already been successfully integrated into clinical practice, encouraging further research into this versatile heterocyclic system.[1]
This guide focuses on a specific subclass: 5-(Methylthio)thiazol-2-amine derivatives . The objective of these application notes is to provide a comprehensive, field-proven framework for the initial in vitro assessment of these novel compounds. The protocols herein are designed to move logically from broad cytotoxicity screening to more nuanced mechanistic studies, enabling researchers to efficiently characterize the anticancer potential of their synthesized derivatives. We will detail the "what," the "how," and, most importantly, the "why" behind each experimental step, ensuring a robust and reproducible evaluation pipeline.
Section 1: Primary Cytotoxicity Screening via MTT Assay
Expert Insight: The foundational step in evaluating any potential anticancer agent is to determine its dose-dependent effect on cancer cell viability. The MTT assay is a robust, reliable, and high-throughput colorimetric method for this purpose.[3][4] Its principle is based on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of the yellow reagent, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to form an insoluble purple formazan precipitate.[4][5] The amount of formazan produced, which is quantified spectrophotometrically, is directly proportional to the number of living, metabolically active cells.[3] This allows for the calculation of a critical parameter: the half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit the growth of 50% of the cell population.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Protocol 1: MTT Assay for Cell Viability
Materials and Reagents:
-
Cancer cell line(s) of interest (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound derivatives (stock solutions in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[5]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well. Include wells for "medium only" blanks.[3]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.[3]
-
Compound Treatment: Prepare serial dilutions of the thiazole derivatives in complete culture medium. After 24 hours, carefully remove the old medium and add 100 µL of medium containing the various concentrations of the compounds. Also include an "untreated control" (medium only) and a "vehicle control" (medium with the highest concentration of DMSO used for the compounds).
-
Exposure: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well for a final concentration of 0.5 mg/mL.[6]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this period, viable cells will convert the MTT into visible purple formazan crystals.[7]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[6]
Data Presentation: IC50 Values
The resulting absorbance values are used to calculate the percentage of cell viability relative to the untreated control. A dose-response curve is then plotted to determine the IC50 value for each compound and cell line.
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT-116 IC50 (µM) |
| Derivative 1 | 15.2 ± 1.8 | 25.4 ± 2.1 | 18.9 ± 1.5 |
| Derivative 2 | 5.6 ± 0.7 | 8.1 ± 0.9 | 6.3 ± 0.5 |
| Doxorubicin (Control) | 0.8 ± 0.1 | 1.1 ± 0.2 | 0.9 ± 0.1 |
Section 2: Elucidating the Mode of Cell Death via Apoptosis Assay
Expert Insight: Once a compound demonstrates cytotoxicity, it is crucial to understand the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it typically avoids the inflammatory response associated with necrosis. The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting and quantifying apoptosis.[8] In early apoptosis, the cell membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet.[9] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[9] Propidium Iodide is a fluorescent DNA-binding dye that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. Using flow cytometry, this dual-staining method allows for the precise differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Principle of Annexin V & PI Staining
Caption: Cellular states distinguished by Annexin V and PI staining.
Protocol 2: Apoptosis Detection by Flow Cytometry
Materials and Reagents:
-
Cells treated with thiazole derivatives (and controls)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with the desired concentrations of thiazole derivatives (e.g., at their IC50 and 2x IC50 values) for a specified time (e.g., 24 hours). Include an untreated control.
-
Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and pellet by centrifugation (e.g., 500 x g for 5 minutes).[8]
-
Washing: Wash the cell pellet twice with cold 1X PBS to remove any residual medium.[8]
-
Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry as soon as possible, typically within 1 hour.
Data Interpretation: The flow cytometer will generate a dot plot with four quadrants:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often considered debris)
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic |
| Untreated Control | 95.1 | 2.5 | 2.1 |
| Vehicle (DMSO) | 94.5 | 2.8 | 2.4 |
| Derivative 2 (IC50) | 45.3 | 35.8 | 15.7 |
Section 3: Analysis of Cell Cycle Progression
Expert Insight: In addition to inducing apoptosis, many effective anticancer agents function by disrupting the cell cycle, leading to a halt in proliferation.[10] Analyzing the cell cycle distribution provides critical information on whether a compound induces arrest at a specific phase (G0/G1, S, or G2/M).[11] This is commonly achieved by staining fixed, permeabilized cells with a fluorescent dye like Propidium Iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of a cell is therefore directly proportional to its DNA content. Cells in the G2 or M phase have twice the DNA content (4N) of cells in the G0 or G1 phase (2N), while cells in the S phase (DNA synthesis) have an intermediate amount.[10] Flow cytometry is used to measure the fluorescence intensity of thousands of individual cells, generating a histogram that reveals the cell population's distribution across the different phases.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Materials and Reagents:
-
Cells treated with thiazole derivatives (and controls)
-
Cold 1X PBS
-
Cold 70% Ethanol
-
RNase A solution (DNase-free)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI with 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvest: Treat cells with the desired concentrations of the thiazole derivative for a specified time (e.g., 24 hours). Harvest approximately 1-2 x 10^6 cells per sample and wash once with cold 1X PBS.
-
Fixation: Resuspend the cell pellet in ~500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping.[11]
-
Storage: Incubate the fixed cells for at least 2 hours at -20°C. Cells can be stored in ethanol at -20°C for several weeks.[11]
-
Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with cold PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C. This step is critical to ensure that only DNA is stained.[12]
-
PI Staining: Add the PI staining solution to the cells. Incubate for 15-30 minutes at room temperature, protected from light.[12]
-
Analysis: Analyze the samples on a flow cytometer. Use a linear scale for fluorescence detection to properly resolve the G1 and G2 peaks.[13]
Data Interpretation: The resulting histogram will show peaks corresponding to the different cell cycle phases. Software is used to deconvolute the histogram and calculate the percentage of cells in each phase. An accumulation of cells in a particular phase compared to the control suggests a compound-induced cell cycle arrest.
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Untreated Control | 65.4 | 20.1 | 14.5 |
| Vehicle (DMSO) | 64.9 | 20.5 | 14.6 |
| Derivative 2 (IC50) | 25.1 | 15.2 | 59.7 |
Section 4: Investigating Molecular Mechanisms via Western Blot
Expert Insight: After identifying the phenotypic outcomes (cytotoxicity, apoptosis, cell cycle arrest), Western blotting is employed to investigate the underlying molecular changes. This technique allows for the detection and semi-quantification of specific proteins, providing insight into the signaling pathways modulated by the thiazole derivatives.[14] For example, if a compound induces apoptosis, one would expect to see an increase in pro-apoptotic proteins like cleaved Caspase-3 or a change in the ratio of Bax/Bcl-2.[2] If it causes G2/M arrest, one might investigate changes in proteins like Cyclin B1 or p21. Western blotting involves separating proteins by size via SDS-PAGE, transferring them to a membrane, and probing with antibodies specific to the target protein.
Experimental Workflow: Western Blot Analysis
Caption: General workflow for protein analysis by Western blot.
Protocol 4: General Western Blotting
Materials and Reagents:
-
Treated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to targets of interest)
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated cell pellets on ice using RIPA buffer. Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet debris and collect the supernatant containing the protein lysate.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading of samples.[15]
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[16]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[16][17]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[17]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Wash the membrane again three times with TBST. Incubate the membrane with ECL reagent for 1-5 minutes and capture the chemiluminescent signal using an imaging system.[17]
Potential Protein Targets for Investigation
| Pathway | Potential Target Proteins | Expected Change with Active Compound |
| Apoptosis | Cleaved Caspase-3, Cleaved PARP | Increase |
| Bcl-2 (anti-apoptotic) | Decrease | |
| Bax (pro-apoptotic) | Increase | |
| Cell Cycle | p21, p27 (CDK Inhibitors) | Increase |
| Cyclin D1 (G1/S transition) | Decrease | |
| Cyclin B1 (G2/M transition) | Decrease (or increase if arrested in G2/M) | |
| Signaling | p-Akt / Total Akt | Decrease in ratio |
| p-ERK / Total ERK | Decrease in ratio |
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. nanocellect.com [nanocellect.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Western Blot (WB) Resource Center | Cell Signaling Technology [cellsignal.com]
- 15. benchchem.com [benchchem.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. CST | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the Development of Novel Antimicrobial Agents Based on the 5-(Methylthio)thiazol-2-amine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The global health landscape is shadowed by the escalating threat of antimicrobial resistance (AMR), a phenomenon that renders once-treatable infections life-threatening. The waning efficacy of existing antibiotics necessitates an urgent and innovative approach to the discovery of new chemical entities with potent antimicrobial activity.[1][2] Heterocyclic compounds, particularly those containing thiazole rings, have emerged as a promising foundation for the development of such agents. The thiazole nucleus is a key structural component in numerous clinically approved drugs, including antimicrobials, owing to its versatile biological activities.[1][3][4] This document provides a detailed guide for leveraging the 5-(methylthio)thiazol-2-amine scaffold in the design and development of novel antimicrobial agents.
The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, known for its ability to interact with various biological targets. The introduction of a methylthio group at the 5-position offers a unique starting point for chemical modification. The sulfur atom in the methylthio group can be oxidized to sulfoxide and sulfone, providing opportunities to modulate the electronic and steric properties of the molecule. This, in turn, can influence the compound's pharmacokinetic profile and its interaction with microbial targets. Furthermore, the 2-amino group serves as a convenient handle for the introduction of a wide range of substituents, allowing for the exploration of structure-activity relationships (SAR).[5][6]
This guide will provide a plausible synthetic route to the core scaffold, strategies for derivatization, and detailed protocols for the evaluation of antimicrobial efficacy and cytotoxicity.
Workflow for Novel Antimicrobial Agent Development
The development process, from the initial scaffold to a potential drug candidate, follows a structured, multi-step approach. This workflow is designed to be iterative, allowing for optimization at each stage based on experimental data.
Caption: High-Level Workflow for Antimicrobial Drug Discovery.
Part 1: Synthesis of the Core Scaffold and Derivatives
Protocol 1: Proposed Synthesis of this compound
Route A: Hantzsch Thiazole Synthesis (Proposed)
-
Step 1: Synthesis of an α-halo-β-ketosulfide (Intermediate). A suitable starting material would be a reactive α-halocarbonyl compound bearing a methylthio group.
-
Step 2: Cyclocondensation with Thiourea. The α-haloketosulfide intermediate is then reacted with thiourea in a suitable solvent, such as ethanol, under reflux to yield the target this compound.
Route B: Nucleophilic Substitution on a 5-Halo-2-aminothiazole (Proposed)
-
Step 1: Halogenation of 2-aminothiazole. 2-aminothiazole can be halogenated at the 5-position using a suitable halogenating agent (e.g., N-bromosuccinimide).
-
Step 2: Nucleophilic Substitution. The resulting 2-amino-5-halothiazole can then be reacted with sodium thiomethoxide (NaSMe) in a polar aprotic solvent like DMF to displace the halide and install the methylthio group.
Protocol 2: Synthesis of a Library of N-Substituted Derivatives
The 2-amino group of the core scaffold is an ideal point for diversification to explore structure-activity relationships. A common and effective method is through acylation or sulfonylation.
Materials:
-
This compound
-
A library of acyl chlorides or sulfonyl chlorides
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add the non-nucleophilic base (1.2 equivalents) to the solution and stir.
-
Slowly add the desired acyl chloride or sulfonyl chloride (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the final product by NMR and mass spectrometry.
Part 2: In Vitro Antimicrobial and Cytotoxicity Evaluation
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.
Materials:
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland standard
-
Positive control antibiotic (e.g., ciprofloxacin, ampicillin)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6]
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Include a positive control (broth with bacteria and control antibiotic) and a negative control (broth with bacteria only).
-
Incubate the plates at 37°C for 16-20 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm (OD₆₀₀).
Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[6]
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a drug-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in no colony growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[6]
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | S. aureus MBC (µg/mL) | E. coli MIC (µg/mL) | E. coli MBC (µg/mL) |
| Derivative 1A | 4 | 8 | 16 | 32 |
| Derivative 1B | 2 | 4 | 8 | 16 |
| Ciprofloxacin | 1 | 2 | 0.5 | 1 |
Protocol 5: Cytotoxicity Assay (MTT Assay)
It is crucial to assess the toxicity of novel compounds against mammalian cells to ensure they have a selective effect on microbes. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring cytotoxicity.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of the test compounds for 24-48 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Part 3: Preliminary Mechanism of Action (MOA) Studies
Understanding the mechanism by which a compound exerts its antimicrobial effect is a critical step in its development. For thiazole-based compounds, several mechanisms have been proposed, including the inhibition of DNA gyrase and disruption of the bacterial cell membrane.[3][5]
Caption: Potential Mechanisms of Action for Thiazole-Based Antimicrobials.
Protocol 6: DNA Gyrase Inhibition Assay (Representative)
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibiotics.[4]
Materials:
-
Commercially available DNA gyrase supercoiling assay kit
-
Test compounds
-
Positive control (e.g., novobiocin)
-
Agarose gel electrophoresis system
Procedure:
-
Perform the supercoiling reaction according to the manufacturer's instructions, including relaxed plasmid DNA, DNA gyrase, and the test compound at various concentrations.
-
Incubate the reaction mixture at 37°C for the recommended time.
-
Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). Inhibition of DNA gyrase will result in a decrease in the supercoiled DNA band and an increase in the relaxed DNA band.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and the protocols outlined in this document provide a robust framework for their biological evaluation. Future work should focus on expanding the library of derivatives to establish a clear structure-activity relationship, with a particular emphasis on optimizing both antimicrobial potency and selectivity. Promising lead compounds should be advanced to more complex in vitro models, such as biofilm assays, and eventually to in vivo efficacy studies. Through a systematic and iterative drug discovery process, the this compound scaffold holds the potential to yield new therapeutics in the fight against antimicrobial resistance.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. jocpr.com [jocpr.com]
- 8. benchchem.com [benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for scaling up the synthesis of 5-(Methylthio)thiazol-2-amine
An Application Note and Protocol for the Scalable Synthesis of 5-(Methylthio)thiazol-2-amine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of this compound (CAS 99171-11-6), a key intermediate in pharmaceutical and agrochemical research. The protocol details a robust laboratory-scale procedure and outlines the critical parameters and strategic modifications required for a successful and safe scale-up to pilot and production volumes. The synthesis is based on the principles of thiazole ring formation, offering high yield and purity. Emphasis is placed on process safety, particularly the handling of hazardous reagents, and the analytical methods required for stringent quality control.
Introduction and Scientific Background
This compound is a heterocyclic compound of significant interest due to the prevalence of the 2-aminothiazole scaffold in a wide array of biologically active molecules.[1][2] This versatile building block is utilized in the development of compounds targeting various diseases, including cancer and microbial infections.[2][3] The presence of the methylthio group at the 5-position provides a key vector for further chemical modification, influencing the molecule's electronic properties and biological interactions.
The Hantzsch thiazole synthesis is a classical and widely adopted method for creating the thiazole ring, typically involving the condensation of an α-haloketone with a thioamide.[1][4] However, for the specific substitution pattern of the target molecule, an alternative and highly efficient pathway is employed. This protocol describes the reaction of 2-aminoacetonitrile with carbon disulfide, followed by S-methylation and subsequent intramolecular cyclization to construct the desired this compound. This approach avoids the need for potentially unstable α-haloketone precursors and offers a more convergent route.
Reaction Mechanism and Stoichiometry
The synthesis proceeds through a multi-step, one-pot sequence. The underlying mechanism is grounded in the high nucleophilicity of sulfur and the electrophilic nature of carbon disulfide.
-
Dithiocarbamate Formation: The reaction initiates with the deprotonation of 2-aminoacetonitrile by a suitable base (e.g., sodium ethoxide). The resulting carbanion acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide (CS₂) to form a reactive ketene N,S-acetal intermediate.
-
S-Methylation: This intermediate is not isolated but is immediately treated with a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I). The methylation occurs selectively on one of the sulfur atoms to yield a stable S-methylated intermediate.
-
Intramolecular Cyclization: Under the reaction conditions, the terminal amino group performs a nucleophilic attack on the nitrile carbon, initiating the cyclization. This step is often facilitated by mild heating and results in the formation of the stable, aromatic 2-aminothiazole ring.
Visualizing the Reaction Pathway
The following diagram illustrates the synthetic scheme for this compound.
Caption: Reaction scheme for the synthesis of this compound.
Detailed Experimental Protocols
Laboratory-Scale Synthesis (10 g Scale)
This protocol is designed for a standard laboratory fume hood and glassware setup.
Materials & Reagents:
-
2-Aminoacetonitrile hydrochloride (1.0 eq, 12.7 g)
-
Sodium ethoxide (2.1 eq, 19.5 g)
-
Ethanol (anhydrous, 200 mL)
-
Carbon disulfide (1.1 eq, 11.4 g, 8.6 mL)
-
Dimethyl sulfate (1.1 eq, 18.2 g, 13.7 mL)
-
Dichloromethane (DCM) for extraction
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Heptane or Hexane for recrystallization
Equipment:
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and heating mantle
-
Reflux condenser and nitrogen inlet
-
Addition funnel
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filtration flask
Procedure:
-
Setup: Assemble the three-neck flask with a stirrer, condenser (with N₂ inlet), thermometer, and addition funnel. Purge the system with nitrogen.
-
Reagent Preparation: In the flask, suspend sodium ethoxide (19.5 g) in anhydrous ethanol (150 mL). Add 2-aminoacetonitrile hydrochloride (12.7 g) portion-wise while stirring. A mild exotherm may be observed. Stir for 30 minutes at room temperature.
-
Dithiocarbamate Formation: Cool the mixture to 0-5°C using an ice bath. Slowly add carbon disulfide (8.6 mL) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C. The mixture will turn deep red/orange.
-
S-Methylation: After the CS₂ addition is complete, continue stirring at 0-5°C for 1 hour. Then, add dimethyl sulfate (13.7 mL) dropwise over 30 minutes, again maintaining a temperature below 10°C.
-
Cyclization and Reflux: After the addition of dimethyl sulfate, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to a gentle reflux (approx. 78°C) for 3-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting slurry, add 200 mL of water and 200 mL of DCM. Stir vigorously. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 100 mL of saturated NaHCO₃ solution and 100 mL of brine.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product as a solid. Recrystallize the crude solid from a hot mixture of ethanol and heptane (or a similar solvent system) to afford pure this compound.
-
Drying: Dry the purified crystals under vacuum at 40°C. Expected yield: 15-17 g (75-85%).
Protocol for Scaling Up the Synthesis (1 kg Scale)
Scaling up this synthesis requires significant changes in equipment and handling procedures to manage thermal and chemical hazards.[5]
Key Scale-Up Considerations:
-
Heat Transfer: The surface-area-to-volume ratio decreases significantly in large reactors, making heat dissipation a major challenge.[5] All additions of reactive agents must be performed at a controlled rate with efficient cooling.
-
Mass Transfer: Inadequate mixing can lead to localized "hot spots" and concentration gradients, promoting side reactions and reducing yield.[5]
-
Safety: Carbon disulfide is extremely flammable (autoignition temperature ~90°C) and toxic.[6][7] Dimethyl sulfate is a potent carcinogen and alkylating agent. All operations must be conducted in a well-ventilated area with appropriate engineering controls (e.g., closed-system reactors).
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Rationale for Change |
| Reaction Vessel | 500 mL Glass Flask | 20 L Jacketed Glass Reactor | Jacketed vessel allows for precise temperature control via a circulating thermal fluid. |
| Reagents | 2-Aminoacetonitrile HCl: 127 g | 2-Aminoacetonitrile HCl: 12.7 kg | Direct 100x scale-up of quantities. |
| NaOEt: 195 g | NaOEt: 19.5 kg | ||
| Ethanol: 2 L | Ethanol: 200 L | Solvent volume is increased to ensure adequate mixing and heat dissipation. | |
| CS₂: 86 mL | CS₂: 8.6 L | ||
| (CH₃)₂SO₄: 137 mL | (CH₃)₂SO₄: 13.7 L | ||
| Agitation | Magnetic Stir Bar | Overhead Mechanical Stirrer (e.g., turbine or pitched-blade impeller) | Ensures efficient mixing and homogeneity in a larger volume. |
| Reagent Addition | Manual via Addition Funnel | Metering Pump with Sub-surface Addition Line | Provides precise control over addition rate to manage exotherms. Sub-surface addition prevents vapor accumulation. |
| Temp. Control | Ice Bath / Heating Mantle | Thermostatic Control Unit (TCU) circulating fluid in reactor jacket | Critical for managing the exotherms from CS₂ and (CH₃)₂SO₄ additions and for controlled heating to reflux. |
| Work-up | Separatory Funnel | Reactor-based liquid-liquid extraction followed by phase separation | Avoids manual handling of large volumes of flammable and corrosive materials. |
| Isolation | Büchner Funnel Filtration | Centrifuge or Filter-Dryer | More efficient and safer for isolating and drying large quantities of solid product. |
Safety and Hazard Management
Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton for CS₂).[6][8]
-
Engineering Controls: All operations must be performed in a walk-in fume hood or a contained reactor system with adequate ventilation. Use explosion-proof electrical equipment and ensure all equipment is properly grounded to prevent static discharge, a known ignition source for carbon disulfide.[7]
-
Carbon Disulfide (CS₂): Highly flammable liquid and vapor with a very low autoignition temperature.[7] It is also highly toxic via inhalation and skin absorption. Handle only in closed systems or with extreme ventilation. Keep away from all heat and ignition sources.
-
Dimethyl Sulfate ((CH₃)₂SO₄): A suspected human carcinogen and highly toxic. It can cause severe burns on contact. Handle with extreme care, using appropriate PPE. Any spills should be decontaminated with a dilute ammonia solution.
-
Thiocyanates/Cyanides: Although not a primary reagent in this specific synthesis, related protocols may use thiocyanates. Contact of thiocyanates with acid liberates highly toxic hydrogen cyanide gas.[9][10]
-
Emergency Procedures: Have appropriate fire extinguishers (dry chemical, CO₂) readily available.[6] Safety showers and eyewash stations must be immediately accessible. In case of skin contact, drench the affected area with water for at least 15 minutes.[6] For inhalation, move the individual to fresh air and seek immediate medical attention.[7]
Workflow Visualization for Scale-Up
The following diagram outlines the logical flow of the scaled-up manufacturing process.
Caption: Scaled-up manufacturing workflow for this compound.
Analytical Characterization and Quality Control
To ensure the final product meets the required specifications, a suite of analytical tests should be performed.
| Parameter | Method | Expected Specification |
| Identity | ¹H NMR, ¹³C NMR, FT-IR | Spectra must conform to the reference standard for this compound. |
| Purity | HPLC/UPLC (UV detection) | ≥ 98.0% area |
| Mass Verification | Mass Spectrometry (MS) | [M+H]⁺ = 147.0 |
| Appearance | Visual Inspection | Off-white to pale yellow solid |
| Melting Point | Melting Point Apparatus | To be established (e.g., 135-140°C) |
| Residual Solvents | Headspace GC-MS | Conforms to ICH Q3C guidelines |
A standard HPLC method for a related aminothiazole can be adapted for purity analysis.[11] A C18 reversed-phase column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile is a suitable starting point.
Conclusion
The synthesis of this compound can be reliably performed and scaled from the laboratory to pilot plant quantities. Success at a larger scale is contingent upon a thorough understanding of the reaction mechanism and a proactive approach to managing the associated process safety challenges, particularly thermal control and the handling of hazardous reagents. The protocols and guidelines presented here provide a robust framework for researchers and drug development professionals to safely and efficiently produce this valuable chemical intermediate.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. mdpi.com [mdpi.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemtradelogistics.com [chemtradelogistics.com]
- 7. ICSC 0022 - CARBON DISULFIDE [chemicalsafety.ilo.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. homesciencetools.com [homesciencetools.com]
- 11. helixchrom.com [helixchrom.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Methylthio)thiazol-2-amine
Welcome to the technical support center for the synthesis of 5-(Methylthio)thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information presented here is a synthesis of established chemical principles and field-proven insights to ensure the reliability and success of your experiments.
I. Frequently Asked Questions (FAQs)
Here, we address some of the foundational questions regarding the synthesis of this compound.
Q1: What is the most common and reliable method for synthesizing the 2-aminothiazole core?
A1: The Hantzsch thiazole synthesis is the most widely recognized and versatile method for preparing 2-aminothiazoles.[1][2][3] This reaction involves the condensation of an α-haloketone with a thioamide, most commonly thiourea, to form the thiazole ring.[1][3] Its popularity stems from its simplicity, generally high yields, and the availability of starting materials.[3][4]
Q2: How can the methylthio group be introduced at the 5-position of the thiazole ring?
A2: There are two primary strategies for introducing the methylthio group at the C5 position:
-
From a substituted precursor: This involves using an α-haloketone that already contains the methylthio group at the appropriate position.
-
Post-synthesis functionalization: This approach involves first synthesizing the 2-aminothiazole ring and then introducing a halogen at the 5-position, followed by a nucleophilic substitution with a methylthiolate source.[5][6]
Q3: What are the key safety precautions to consider during this synthesis?
A3: The Hantzsch synthesis can involve toxic and lachrymatory α-haloketones.[7] It is crucial to handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Additionally, many of the solvents and reagents used can be flammable or corrosive. Always consult the Safety Data Sheet (SDS) for each chemical before use.
II. Troubleshooting Guide
This section provides a detailed breakdown of common issues encountered during the synthesis of this compound, their probable causes, and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or No Product Yield | 1. Inefficient Halogenation of the Ketone: If preparing the α-haloketone in situ, the halogenation step may be incomplete. 2. Decomposition of Reactants or Intermediates: The α-haloketone or thiazoline intermediate may be unstable under the reaction conditions. 3. Sub-optimal Reaction Conditions: Incorrect temperature, solvent, or reaction time can significantly hinder the reaction. 4. Impurities in Starting Materials: The presence of water or other nucleophiles can lead to side reactions. | 1. Optimize Halogenation: Ensure complete conversion of the ketone to the α-haloketone by adjusting the stoichiometry of the halogenating agent (e.g., NBS, Br₂) and reaction time. Monitor the reaction by TLC. 2. Control Temperature: Run the reaction at the recommended temperature. For exothermic reactions, consider cooling during reagent addition. 3. Solvent Screening: While ethanol is common, exploring other solvents like DMF or even solvent-free conditions can sometimes improve yields.[8] 4. Use Anhydrous Conditions: Dry solvents and reagents thoroughly, especially if using moisture-sensitive catalysts or intermediates. |
| Formation of Multiple Products/Byproducts | 1. Over-halogenation of the Ketone: This can lead to the formation of di- or tri-halogenated byproducts. 2. Side Reactions of Thiourea: Thiourea can self-condense or react with other electrophiles present. 3. Formation of Regioisomers: If using an unsymmetrical ketone, there is a possibility of forming isomeric thiazole products.[9] 4. Oxidation of the Thioether: The methylthio group can be oxidized to a sulfoxide or sulfone under harsh conditions. | 1. Stoichiometric Control: Use a controlled amount of the halogenating agent (typically 1.0-1.1 equivalents). 2. One-Pot Procedures: Consider a one-pot synthesis where the α-haloketone is generated in situ and immediately reacts with thiourea, minimizing its decomposition and side reactions.[1] 3. Purification: Employ column chromatography to separate the desired product from isomers and byproducts. Careful selection of the mobile phase is critical. 4. Mild Oxidants: If an oxidation step is necessary for another part of the molecule, choose mild and selective oxidizing agents. |
| Difficulty in Product Isolation/Purification | 1. Product is Highly Soluble in the Reaction Solvent: This can make precipitation or extraction inefficient. 2. Formation of Emulsions During Workup: This is common in biphasic systems and can complicate extraction. 3. Product is an Oil Instead of a Solid: This can make handling and purification more challenging. | 1. Solvent Removal: If the product is soluble, remove the reaction solvent under reduced pressure before attempting extraction or precipitation. 2. Break Emulsions: Add a small amount of brine or a different organic solvent to break up emulsions. Centrifugation can also be effective. 3. Induce Crystallization: Try triturating the oil with a non-polar solvent like hexane or pentane. Seeding with a small crystal of the pure product can also induce crystallization. If these fail, purification by column chromatography is the best option. |
III. Experimental Protocols & Methodologies
The following protocols provide a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and starting materials.
Protocol 1: Two-Step Synthesis via an α-Haloketone Intermediate
This protocol involves the initial synthesis of the α-haloketone followed by cyclization with thiourea.
Step 1: Synthesis of α-Bromo-1-(methylthio)acetone (Illustrative Example)
-
To a solution of 1-(methylthio)acetone (1 equivalent) in a suitable solvent (e.g., methanol, diethyl ether), add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, filter off the succinimide byproduct.
-
Remove the solvent under reduced pressure to obtain the crude α-bromo-1-(methylthio)acetone. This intermediate is often used directly in the next step without further purification due to its potential instability.
Step 2: Hantzsch Thiazole Synthesis
-
Dissolve the crude α-bromo-1-(methylthio)acetone (1 equivalent) in ethanol.
-
Add thiourea (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with water, and dry.
-
If the product does not precipitate, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: One-Pot Synthesis
This method avoids the isolation of the potentially unstable α-haloketone.[1]
-
Combine the starting ketone (e.g., 1-(methylthio)acetone) (1 equivalent) and thiourea (1.1 equivalents) in a suitable solvent (e.g., ethanol).
-
Add the halogenating agent (e.g., NBS or I₂) (1.05 equivalents) portion-wise to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, follow the workup and purification steps outlined in Protocol 1.
IV. Visualizing the Synthesis
Hantzsch Thiazole Synthesis Workflow
References
- 1. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach | Semantic Scholar [semanticscholar.org]
- 7. bepls.com [bepls.com]
- 8. Thiazole synthesis [organic-chemistry.org]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Troubleshooting common side reactions in 5-(Methylthio)thiazol-2-amine synthesis
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for the synthesis of 5-(Methylthio)thiazol-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. We will address common challenges, side reactions, and purification issues encountered during its multi-step synthesis. Our approach is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
A1: The most prevalent and robust pathway involves a three-stage process: (1) Formation of a 2-aminothiazole precursor via the Hantzsch synthesis; (2) Regioselective halogenation at the electron-rich C5 position; and (3) Nucleophilic aromatic substitution (SNAr) with a methylthiolate source. This route is generally favored over methods involving direct thiomethylation due to better control and higher yields.
Q2: My overall yield is consistently low (<30%). Where should I focus my optimization efforts?
A2: Low overall yield is typically a cumulative problem. The most critical steps to investigate are the halogenation and the final nucleophilic substitution. Inefficient halogenation can lead to a mixture of starting material and product that is difficult to separate. The subsequent substitution step is highly sensitive to moisture, oxygen, and the quality of the thiolate reagent, all of which can drastically reduce yield.
Q3: I'm observing a persistent impurity with a similar polarity to my final product. What could it be?
A3: A common and troublesome impurity is the disulfide dimer, bis(2-amino-thiazol-5-yl) disulfide. This can form from oxidative coupling of the intermediate thiol if sodium thiomethoxide is generated in-situ and the reaction is exposed to air. Another possibility is the corresponding 5-hydroxythiazole, formed by hydrolysis of the 5-halo intermediate if excess water is present during the substitution step.
Q4: After the final methylation/substitution step, my TLC shows multiple spots, including one at the baseline and a new, less polar spot. What are these?
A4: The baseline spot is likely residual inorganic salts or a highly polar byproduct. The new, less polar spot is often the result of side reactions on the exocyclic amino group. For instance, if using a strong base and methylating agent, N-methylation can occur, leading to 2-(methylamino)- or 2-(dimethylamino)-5-(methylthio)thiazole. Careful control of stoichiometry and temperature is crucial to prevent this.
Detailed Troubleshooting Guide
Issue 1: Low Yield and Impurity Formation during C5-Bromination
Problem: During the bromination of the 2-aminothiazole precursor with N-Bromosuccinimide (NBS) or bromine (Br₂), I get a dark, complex mixture with a low yield of the desired 5-bromo-2-aminothiazole.
Potential Causes:
-
Over-bromination: The 2-aminothiazole ring is highly activated. Excess brominating agent or elevated temperatures can lead to the formation of dibrominated species or ring-opened byproducts.
-
Acid-Mediated Decomposition: The reaction generates HBr (with Br₂) or succinimide/HBr (with NBS). Strong acidic conditions can lead to the degradation of the sensitive aminothiazole ring.
-
Solvent Effects: Protic solvents like ethanol or methanol can react with the brominating agent or participate in side reactions.
Recommended Solutions & Protocols:
-
Causality-Driven Approach: The key is to control the electrophilicity of the bromine source and buffer the generated acid. Using NBS is often preferred over Br₂ as it provides a slow, constant, low concentration of bromine.
-
Protocol Optimization:
-
Solvent Choice: Use an inert, aprotic solvent such as Dichloromethane (DCM), Chloroform, or Acetonitrile.
-
Temperature Control: Cool the reaction vessel to 0 °C or even -15 °C before the dropwise addition of the brominating agent.
-
Stoichiometry: Use a slight excess of NBS (1.05-1.1 equivalents). A large excess is detrimental.
-
Buffering: Include a non-nucleophilic base like sodium bicarbonate or sodium acetate in the reaction mixture to neutralize the generated acid in situ.[1]
-
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Brominating Agent | Br₂ in Acetic Acid | NBS | Milder, easier to handle, controlled release of Br₂. |
| Temperature | Room Temperature | 0 °C to -15 °C | Reduces rate of side reactions and decomposition. |
| Solvent | Ethanol | Dichloromethane (DCM) | Inert solvent prevents participation in the reaction. |
| Additive | None | NaHCO₃ (1.5 eq) | Neutralizes byproduct acid, preventing ring degradation. |
Workflow for Optimized C5-Bromination
Caption: Optimized workflow for the C5-bromination of 2-aminothiazole.
Issue 2: Failure or Low Conversion in the Nucleophilic Substitution Step
Problem: The reaction between 5-bromo-2-aminothiazole and sodium thiomethoxide (NaSMe) stalls, showing significant starting material even after prolonged reaction times or elevated temperatures.
Potential Causes:
-
Poor Reagent Quality: Sodium thiomethoxide is highly hygroscopic and readily oxidizes in the presence of air to form dimethyl disulfide. Decomposed reagent will be ineffective.
-
Presence of Water: Water will protonate the highly basic thiomethoxide anion, quenching the nucleophile.
-
Inappropriate Solvent: The solvent must be aprotic to avoid quenching the nucleophile, and it should adequately dissolve both the substrate and the reagent.
-
Insufficient Temperature: While high temperatures can cause decomposition, SNAr reactions on heteroaromatic rings often require thermal energy to overcome the activation barrier.
Recommended Solutions & Protocols:
-
Expert Insight: The success of this step hinges almost entirely on the rigorous exclusion of air and moisture. The quality of the nucleophile is paramount.
-
Protocol for a High-Fidelity Substitution:
-
Reagent Handling: Use freshly purchased, anhydrous sodium thiomethoxide from a reputable supplier. Handle it exclusively in a glovebox or under a heavy stream of inert gas (Argon or Nitrogen). If purchasing is not an option, it can be prepared in situ from sodium hydride and methanethiol, but this requires extreme caution.
-
Solvent Preparation: Use anhydrous, degassed solvents. A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal. Degas the solvent by sparging with argon for at least 30 minutes prior to use.
-
Reaction Setup: Assemble the glassware and flame-dry it under vacuum before backfilling with inert gas. Maintain a positive pressure of inert gas throughout the reaction.
-
Execution:
-
Dissolve the 5-bromo-2-aminothiazole in anhydrous, degassed DMF.
-
Add the sodium thiomethoxide (1.2-1.5 equivalents) portion-wise at room temperature under a strong argon counter-flow.
-
Heat the reaction to 60-80 °C and monitor by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
-
Workup: Quench the reaction by pouring it into ice-water and extract the product with a suitable organic solvent like Ethyl Acetate.
-
Logical Relationship of Critical Parameters for Substitution
Caption: Interdependency of critical parameters for successful nucleophilic substitution.
Issue 3: Product Instability and Discoloration
Problem: The isolated this compound is initially a light-colored solid but darkens to a brown or black tar upon storage or during concentration.
Potential Causes:
-
Oxidation: The electron-rich aminothiazole ring, further activated by the methylthio group, is susceptible to air oxidation, which can form highly colored polymeric impurities. The sulfur atom itself can also be oxidized.
-
Trace Metal Contamination: Trace amounts of transition metals (e.g., from spatulas or reaction vessels) can catalyze decomposition pathways.
-
Light Sensitivity: Like many aromatic amines and sulfur compounds, the product may be sensitive to light.
Recommended Solutions:
-
Purification: Ensure the final product is purified meticulously, for example, by column chromatography followed by recrystallization, to remove any catalytic impurities.
-
Storage:
-
Store the solid product in an amber vial to protect it from light.
-
Flush the vial with Argon or Nitrogen before sealing.
-
Store at low temperatures (-20 °C is recommended for long-term storage).
-
-
Handling: When working with the compound in solution, use degassed solvents and maintain an inert atmosphere where possible, especially if heating is required for subsequent reactions.
References
Technical Support Center: Optimization of Reaction Conditions for N-Functionalization of 5-(Methylthio)thiazol-2-amine
Welcome to the technical support center for the N-functionalization of 5-(methylthio)thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the optimization of reaction conditions for this specific thiazole derivative. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to its wide range of biological activities.[1][2][3][4] However, the functionalization of the exocyclic amino group can present unique challenges. This resource aims to provide practical, experience-driven advice to overcome common hurdles and achieve successful N-functionalization.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for N-functionalization of 2-aminothiazoles?
The primary methods for N-functionalization of 2-aminothiazoles, including this compound, are N-acylation, N-sulfonylation, and N-alkylation.
-
N-Acylation: This involves the reaction of the 2-amino group with an acylating agent, such as an acyl chloride or anhydride, to form an amide bond.[1][5] This is a widely used method to introduce a variety of substituents.
-
N-Sulfonylation: This reaction introduces a sulfonamide group by reacting the amine with a sulfonyl chloride.[6][7] Sulfonamides are important pharmacophores in many drugs.
-
N-Alkylation: This involves the formation of a new carbon-nitrogen bond by reacting the amine with an alkyl halide or through reductive amination.[8][9]
Q2: Why is my N-acylation reaction showing low yield?
Low yields in N-acylation reactions of 2-aminothiazoles can stem from several factors:
-
Insufficiently activated acylating agent: Acyl chlorides and anhydrides are common, but for less reactive systems, activating agents like carbodiimides (e.g., DCC, EDC) with the corresponding carboxylic acid can be more effective.
-
Inappropriate base: The choice of base is critical. Strong, non-nucleophilic bases like triethylamine (Et3N) or pyridine are often used to neutralize the acid byproduct (e.g., HCl) without competing with the aminothiazole as a nucleophile.[1][5]
-
Reaction temperature: While many acylations proceed at room temperature, some may require cooling to 0 °C to control exothermicity and side reactions, or gentle heating to drive the reaction to completion.[7]
-
Solvent choice: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or pyridine are typically used.[5][7] The solubility of your starting materials in the chosen solvent is crucial for a homogeneous reaction.
Q3: I am observing multiple products in my N-alkylation reaction. What could be the cause?
The formation of multiple products in N-alkylation is a common issue, often due to over-alkylation (dialkylation) or reaction at the ring nitrogen.
-
Over-alkylation: The initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine. To minimize this, use a slight excess of the aminothiazole relative to the alkylating agent and add the alkylating agent slowly.
-
Ring vs. exocyclic N-alkylation: While the exocyclic amino group is generally more nucleophilic, reaction at one of the ring nitrogens can occur, especially under harsh conditions. Milder reaction conditions and the use of bases that are sterically hindered can favor functionalization of the exocyclic amine.
-
Reductive Amination as an Alternative: To avoid over-alkylation, consider reductive amination. This involves the reaction of the aminothiazole with an aldehyde or ketone to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride (NaBH4).[8]
Q4: How can I confirm that the functionalization occurred on the exocyclic amino group and not a ring nitrogen?
Spectroscopic analysis is key to confirming the site of functionalization.
-
¹H NMR Spectroscopy: Look for the disappearance of the -NH2 protons (which often appear as a broad singlet) and the appearance of a new -NH proton signal, which may be a singlet or a triplet depending on the adjacent protons. The chemical shift of the thiazole ring protons may also be affected.[10][11]
-
¹³C NMR Spectroscopy: The chemical shift of the C2 carbon of the thiazole ring will be significantly affected by the change in the substituent on the amino group.
-
IR Spectroscopy: The N-H stretching frequency in the IR spectrum will change upon functionalization. The characteristic N-H stretches of a primary amine (two bands) will be replaced by a single N-H stretch for a secondary amine.[11]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the molecular formula of the product, verifying the addition of the desired functional group.[9]
II. Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the N-functionalization of this compound.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Low Reactivity of Electrophile | - For acylations, switch from a carboxylic acid to an acyl chloride or anhydride. Consider in-situ activation with coupling agents (e.g., HATU, HOBt). - For alkylations, use a more reactive alkyl halide (I > Br > Cl). | Increasing the electrophilicity of the functionalizing agent will accelerate the reaction rate. |
| Inadequate Base | - Use a stronger, non-nucleophilic base (e.g., DBU, Proton-Sponge®) if a weaker base (e.g., Et3N) is ineffective. - Ensure the base is anhydrous, as water can quench both the base and the electrophile. | The base must be strong enough to deprotonate the aminothiazole or neutralize the acid byproduct efficiently. |
| Steric Hindrance | - If either the thiazole or the electrophile is sterically bulky, increase the reaction temperature and/or time. - Consider using a less sterically hindered, but still reactive, electrophile if possible. | Steric hindrance can significantly slow down the rate of reaction by making the approach of the reactants more difficult. |
| Poor Solubility | - Change the solvent to one in which all reactants are fully soluble (e.g., DMF, DMSO for more polar compounds). - Gentle heating can sometimes improve solubility. | A homogeneous reaction mixture ensures that the reactants are in close proximity, allowing for efficient reaction. |
Problem 2: Formation of Multiple Products / Side Reactions
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Over-alkylation | - Use a 1.1:1 to 1.5:1 ratio of the aminothiazole to the alkylating agent. - Add the alkylating agent dropwise at a low temperature (e.g., 0 °C). - Switch to a reductive amination protocol.[8] | This minimizes the concentration of the alkylating agent at any given time, reducing the likelihood of the product reacting further. |
| Ring N-Functionalization | - Employ milder reaction conditions (lower temperature, less reactive electrophile). - Use a sterically hindered base. - Consider protecting the exocyclic amine, functionalizing the ring nitrogen, and then deprotecting, if ring functionalization is desired. | The exocyclic amine is generally more nucleophilic, but under forcing conditions, the less nucleophilic ring nitrogen can react. |
| Decomposition of Starting Material or Product | - Run the reaction under an inert atmosphere (N2 or Ar) if your compounds are air-sensitive. - Use degassed solvents. - Monitor the reaction by TLC or LC-MS to avoid prolonged reaction times that can lead to degradation. | Thiazole rings and some functional groups can be sensitive to oxidation or other degradation pathways. |
Problem 3: Difficult Product Purification
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Product and Starting Material have Similar Polarity | - If the reaction has gone to completion, perform an aqueous workup to remove any water-soluble byproducts. - If the starting material remains, try to drive the reaction to completion. If not possible, column chromatography with a shallow solvent gradient may be necessary. | Optimizing the reaction to achieve full conversion is the best way to simplify purification. |
| Product is an Oil | - Try triturating the oil with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization. - If the product is basic, it may be possible to form a solid salt (e.g., hydrochloride) for easier handling.[12] | Inducing crystallization can be an effective purification method for amorphous solids or oils. |
| Contamination with Base | - If a basic solvent like pyridine was used, remove it under high vacuum. - Perform an acidic wash (e.g., dilute HCl) during the aqueous workup to remove basic impurities, provided your product is stable to acid. | The choice of workup procedure should be tailored to the properties of the product and the impurities present. |
III. Experimental Protocols & Visualizations
General Protocol for N-Acylation
-
Dissolve this compound (1.0 eq.) in anhydrous pyridine or a 1:1 mixture of pyridine and dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired acyl chloride (1.0-1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).[7]
General Protocol for Reductive Amination
-
Dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as methanol or dichloroethane.
-
Add a catalytic amount of acetic acid if necessary to facilitate imine formation.
-
Stir the mixture at room temperature for 1-4 hours.
-
Cool the reaction to 0 °C and add a reducing agent (e.g., sodium borohydride, 1.5 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
IV. References
-
Al-hamidi, J., Alsaygh, A. A., & Al-Najjar, I. (2015). Spectroscopic Studies of some 2-substituted Benzyliden Eamino Thiazoles, Thiadiazole, and Benzothiazole. Arab Gulf Journal of Scientific Research.
-
Bepary, S., Biswas, B. K., Ghosh, P., Haque, M. A., & De, T. Q. (n.d.). N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis.
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). Journal of Chemistry.
-
Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. (2016). PLOS ONE.
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules.
-
SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2024). EXCLI Journal.
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
-
Synthesis of some new 5- substituted of. (n.d.). Journal of Chemical and Pharmaceutical Research.
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Advanced Scientific Research.
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). MDPI.
-
Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. (2023). Organic Letters.
-
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.).
-
Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. (2017). ACS Omega.
-
Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2020).
-
Synthesis of N-alkylated 2-aminobenzothiazoles and thiazoles via... (2023). ResearchGate.
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.
-
Functionalization of the Amino Group on the 2-Aminothiazole Ring. (2025). BenchChem.
-
New 2-aminothiazole analogues (158-178) described by Kesicki et al., 2020. (n.d.). ResearchGate.
-
Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. (n.d.). MDPI.
-
A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025).
-
An Overview of Thiazole Derivatives and its Biological Activities. (2023).
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. (2023). RSC Publishing.
-
2H-Thiazolo[4,5-d][10][11]triazole: synthesis, functionalization, and application in scaffold-hopping. (2024). RSC Medicinal Chemistry.
-
N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. (2022). Molecules.
-
2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (2023). ResearchGate.
-
Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry.
-
Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles. (2024). MDPI.
-
PEG MEDIATEDMICROWAVE ASSISTED SYNTHESIS OF FUNCTIONALIZED THIAZOLONES. (n.d.). Heterocyclic Letters.
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Future Journal of Pharmaceutical Sciences.
-
Dearomatization of electron poor six-membered N-heterocycles through [3 + 2] annulation with aminocyclopropanes. (2022). Nature Communications.
-
Saturated nitrogen heterocycles by intramolecular CH amination reactions. (2013).
-
5-(2-(Methylthio)phenyl)thiazol-2-amine. (n.d.). PubChem.
-
KF/Al2O3‐Mediated N‐Alkylation of Amines and Nitrogen Heterocycles and S‐Alkylation of Thiols. (2014). ResearchGate.
-
Chapter 24 – Amines and Heterocycles Solutions to Problems. (n.d.). NC State University Libraries.
References
- 1. mdpi.com [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. excli.de [excli.de]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spectroscopic Studies of some 2-substituted Benzyliden Eamino Thiazoles, Thiadiazole, and Benzothiazole | Semantic Scholar [semanticscholar.org]
- 11. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Stability issues and degradation of 5-(Methylthio)thiazol-2-amine
A Guide for Researchers on Navigating Stability and Degradation Challenges
Welcome to the technical support center for 5-(Methylthio)thiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As Senior Application Scientists, we understand the critical importance of sample integrity and the challenges that can arise from compound instability. This guide provides in-depth, experience-driven insights into the stability issues and degradation of this compound, offering practical troubleshooting advice and preventative protocols.
Frequently Asked Questions (FAQs)
Q1: I'm seeing unexpected results in my assay when using this compound. Could the compound be degrading?
A1: Yes, it is possible. 2-Aminothiazole derivatives, particularly those with substitutions at the 5-position, can be susceptible to degradation.[1] Factors such as storage conditions, solvent, pH, and exposure to light and air can contribute to the breakdown of the compound, leading to the formation of impurities that may interfere with your assay.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored in a cool, dark, and dry place. Specifically, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended. For long-term storage, -20°C is preferable.
Q3: How stable is this compound in different solvents?
Q4: What are the likely degradation pathways for this compound?
A4: Based on the structure of this compound, several degradation pathways are plausible. These include oxidation of the methylthio group to a sulfoxide or sulfone, hydrolysis of the amine group, and cleavage of the thiazole ring. Photodegradation is also a concern for heterocyclic aromatic compounds.
Q5: How can I check the purity of my this compound sample?
A5: The purity of your sample can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential degradants, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of the primary compound and detect impurities.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Loss of biological activity or inconsistent assay results over time. | Compound degradation in stock solutions or during the experiment. | 1. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions from solid material for each experiment. 2. Optimize Storage: Ensure stock solutions are stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Solvent Selection: If using DMSO, consider alternative solvents if compatible with your assay. A study has shown degradation of a 2-aminothiazole in DMSO at room temperature.[1] 4. Run a Control: Include a freshly prepared sample as a positive control in your experiments to benchmark activity. |
| Appearance of new peaks in HPLC or LC-MS analysis. | Formation of degradation products. | 1. Characterize Degradants: Use LC-MS to determine the mass of the new peaks. This can provide clues about the nature of the degradation (e.g., an increase of 16 amu may suggest oxidation). 2. Perform Forced Degradation Studies: Intentionally stress the compound under various conditions (acid, base, oxidation, heat, light) to generate and identify potential degradation products.[2][3][4] This will help in developing a stability-indicating analytical method. |
| Discoloration of the solid compound or solutions. | Potential oxidation or photodecomposition. | 1. Visual Inspection: Do not use any material that appears discolored. 2. Inert Atmosphere: Handle the solid compound under an inert atmosphere (e.g., in a glovebox) to minimize exposure to air and moisture. 3. Light Protection: Store the compound and its solutions in amber vials or wrap containers with aluminum foil to protect from light. |
In-Depth Technical Protocols
Protocol 1: Recommended Handling and Storage of this compound
This protocol outlines the best practices for handling and storing the compound to minimize degradation.
Materials:
-
This compound (solid)
-
Amber glass vials with screw caps and PTFE septa
-
Inert gas (Argon or Nitrogen)
-
Spatula
-
Analytical balance
-
Freezer (-20°C) and Refrigerator (2-8°C)
Procedure:
-
Receiving and Initial Storage: Upon receipt, immediately store the container in a refrigerator at 2-8°C in a dark location.
-
Aliquoting for Use:
-
Before opening the main container, allow it to equilibrate to room temperature to prevent moisture condensation.
-
In a controlled environment with low humidity, or preferably under a gentle stream of inert gas, weigh out the desired amount of the compound into smaller amber vials for daily or weekly use.
-
Purge the headspace of the main container and the aliquoted vials with inert gas before sealing tightly.
-
-
Short-Term Storage: Store the working aliquots in a refrigerator at 2-8°C, protected from light.
-
Long-Term Storage: For storage longer than one month, place the sealed vials in a freezer at -20°C.
-
Solution Preparation and Storage:
-
Prepare solutions fresh for each experiment whenever possible.
-
If a stock solution must be prepared, use a high-purity, anhydrous solvent.
-
Store stock solutions in small, single-use aliquots at -20°C or below. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Forced Degradation Study to Identify Potential Degradants
This protocol provides a framework for intentionally degrading the compound to understand its stability profile.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water and appropriate organic solvent (e.g., acetonitrile, methanol)
-
Heating block or oven
-
Photostability chamber or a UV lamp
-
HPLC or LC-MS system
Procedure:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the drug solution with 0.1 M HCl. Keep at room temperature and analyze at different time points (e.g., 2, 6, 24 hours). If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the drug solution with 0.1 M NaOH. Analyze at the same time points as the acid hydrolysis study. Neutralize the samples before injection into the HPLC/LC-MS.
-
Oxidative Degradation: Mix the drug solution with 3% H₂O₂. Keep at room temperature and protected from light. Analyze at various time points.
-
Thermal Degradation: Place both the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 70°C). Analyze at set time points.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and white light in a photostability chamber. Analyze at intervals. A control sample should be kept in the dark at the same temperature.
-
Analysis: Analyze all stressed samples by a suitable stability-indicating HPLC or LC-MS method to separate and identify the degradation products.
Visualizing Degradation and Workflows
To better understand the potential degradation pathways and the experimental workflow for assessing stability, the following diagrams are provided.
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
References
Optimizing crystallization of 5-(Methylthio)thiazol-2-amine for X-ray analysis
<
Welcome to the technical support center for the crystallization of 5-(Methylthio)thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining high-quality single crystals suitable for X-ray analysis. As direct crystallization protocols for this specific compound are not widely published, this document emphasizes foundational principles and systematic troubleshooting to empower you to develop a robust crystallization strategy.
Frequently Asked Questions (FAQs)
Q1: What are the key molecular features of this compound that will influence its crystallization?
A1: Understanding the molecule's structure is the first step in designing a crystallization experiment. Key features include:
-
Thiazole Ring: A heterocyclic aromatic ring containing sulfur and nitrogen. This moiety can participate in π-π stacking interactions.
-
Amino Group (-NH2): A primary amine that is a strong hydrogen bond donor. It can also act as a base, making the molecule's solubility pH-dependent.[1]
-
Methylthio Group (-SCH3): This group adds to the molecule's overall lipophilicity and can participate in weaker intermolecular interactions.
The presence of both hydrogen bond donors and acceptors, along with an aromatic system, suggests that a variety of intermolecular interactions can be exploited to form a stable crystal lattice.
Q2: I have no starting point for solvent selection. Where should I begin?
A2: A systematic solvent screen is crucial. The principle of "like dissolves like" is a good starting point.[2] Given the molecule's features, a range of solvents with varying polarities should be tested. A general rule is to find a solvent in which your compound is moderately soluble.[3] If the compound is too soluble, achieving supersaturation for crystal growth is difficult; if it's insoluble, it cannot crystallize from that solvent.
Initial Solvent Screen Suggestions:
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Polar, protic solvents capable of hydrogen bonding. |
| Ketones | Acetone, Butanone | Polar, aprotic solvents. Acetone is very volatile.[2] |
| Esters | Ethyl Acetate | Medium polarity, good for compounds that are not extremely polar or nonpolar.[2] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Can be good solvents, but THF is known to sometimes cause "oiling out".[4] |
| Aromatic | Toluene | For less polar compounds, can engage in π-π interactions. |
| Halogenated | Dichloromethane (DCM) | A good solvent for a wide range of organic molecules. |
| Nitriles | Acetonitrile | A polar, aprotic solvent. |
Q3: Should I consider using a solvent mixture?
A3: Absolutely. Binary or even tertiary solvent systems are powerful tools in crystallization.[5][6] A common strategy is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly introduce an "anti-solvent" (in which it is poorly soluble) to induce crystallization.[7] A successful mixture often involves two miscible solvents with different polarities.[8]
Q4: Can the pH of the solution affect the crystallization of this amine-containing compound?
A4: Yes, pH can be a critical parameter. The amino group on the thiazole ring is basic and can be protonated in acidic conditions.[1][9] This protonation will form a salt, significantly increasing its polarity and solubility in polar solvents like water.[2] You can leverage this by:
-
Crystallizing the neutral form in organic solvents.
-
Intentionally forming a salt with an acid (e.g., HCl, HBr) and attempting to crystallize the salt from aqueous or mixed aqueous/organic solutions.[9] This can introduce strong hydrogen bonding interactions that facilitate crystal packing. The pH of the solution can significantly impact the solubility and the final crystalline form obtained.[10][11]
Troubleshooting Guide
Issue 1: Oiling Out or Amorphous Precipitation
You observe the formation of a liquid phase (oil) or a fine, non-crystalline powder instead of distinct crystals.
Causality: This typically occurs when the solution becomes supersaturated too quickly, not allowing enough time for the molecules to arrange themselves into an ordered crystal lattice.[12] It can also happen if the compound's solubility is very high in the chosen solvent or if the temperature of the solution is above the compound's melting point.[12][13]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting oiling out.
Detailed Steps:
-
Reduce the Rate of Supersaturation:
-
Slow Evaporation: Use a vial with a narrower mouth or cover the opening with parafilm and punch only one or two small holes with a needle.[5][8]
-
Slow Cooling: Place the hot, saturated solution in a Dewar flask filled with warm water to slow the cooling rate.[5][14]
-
Vapor Diffusion: Increase the distance between the drop containing your compound and the reservoir of the anti-solvent.[12]
-
-
Modify the Solvent System: If oiling out persists, the compound is likely too soluble.[4] Try a solvent in which the compound has lower solubility, or in a binary system, increase the proportion of the anti-solvent.
-
Lower the Temperature: Set up your crystallization experiments at a lower ambient temperature, for example, in a 4°C refrigerator.[12]
Issue 2: Formation of Microcrystals, Needles, or Aggregates
The experiment yields solid material, but the crystals are too small, grow as fine needles, or form polycrystalline aggregates unsuitable for single-crystal X-ray diffraction.
Causality: This issue arises from an excess of nucleation sites, leading to the rapid formation of many small crystals rather than the slow growth of a few large ones.[3][12] Vibrations and impurities (like dust) can also contribute to this problem.[15][16]
Troubleshooting Workflow:
Caption: Decision tree for improving crystal quality.
Detailed Steps:
-
Minimize Nucleation Sites:
-
Reduce the Growth Rate:
-
Start with a slightly less concentrated solution (further from the saturation point).
-
Slow down the evaporation or diffusion rate even more than you would to prevent oiling out. Patience is key; good crystals can take days or weeks to grow.[5]
-
-
Change the Crystallization Method: Some methods are inherently slower than others. If slow evaporation is failing, try vapor or liquid-liquid diffusion, which often provide more controlled conditions.[6][7]
-
Consider Co-crystallization: The addition of a second compound (a co-former) that can form strong and predictable hydrogen bonds with your molecule can sometimes guide the formation of a well-ordered, robust crystal lattice.[17] For an amine-containing compound, a carboxylic acid could be a potential co-former.
Issue 3: No Crystals Form After an Extended Period
The solution remains clear, and no precipitation or crystal growth is observed after several weeks.
Causality: The solution has not reached a state of supersaturation. This means the compound is too soluble in the chosen solvent system, or the conditions are not changing enough to decrease its solubility.
Troubleshooting Steps:
-
Increase Concentration: If you suspect the initial solution was too dilute, carefully allow more solvent to evaporate to increase the concentration.
-
Introduce an Anti-Solvent: If using a single solvent system, try adding a miscible anti-solvent to decrease the overall solubility of your compound.
-
Induce Nucleation (Seeding): If you have previously obtained even a tiny crystal, you can use it as a "seed." Add the seed crystal to a saturated solution to provide a template for further growth.[7][18]
-
Scratching: Gently scratching the inside of the glass vial below the surface of the solution with a glass rod can create microscopic imperfections that may serve as nucleation sites.[18]
-
Drastic Temperature Change: For moderately soluble compounds, preparing a saturated solution at room temperature and then moving it to a cold environment (e.g., -20°C freezer) can sometimes induce crystallization.[15]
Key Experimental Protocols
Protocol 1: Slow Evaporation
This is often the simplest and first method to try.[5][15]
-
Prepare a nearly saturated solution of this compound in a chosen solvent (e.g., 1-5 mL of solvent per 100 mg of compound is a good starting point).[8]
-
Filter the solution into a clean, small vial or crystallization dish.[5]
-
Cover the vessel with aluminum foil and pierce a few small holes in it with a needle. The number and size of the holes control the evaporation rate.[5][15]
-
Place the vial in a vibration-free location and leave it undisturbed.[15]
Protocol 2: Vapor Diffusion (Sitting Drop)
This method is excellent for small quantities of material and provides fine control over the rate of crystallization.[6][7]
-
In a small, inner vial, dissolve your compound in a minimal amount of a "good" solvent to create a concentrated solution.
-
Place this inner vial inside a larger, outer vial or jar that contains a small amount of a volatile "anti-solvent" in which your compound is insoluble.[7][19]
-
Seal the outer container tightly. The anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of your compound and promoting crystal growth.[7][19]
Caption: Schematic of a vapor diffusion experiment.
Protocol 3: Slow Cooling
This method is ideal for compounds that show a significant increase in solubility with temperature.[14][20]
-
Prepare a saturated solution of your compound in a suitable solvent at or near the solvent's boiling point.[14][15]
-
Ensure all the solid has dissolved. If necessary, filter the hot solution to remove any insoluble impurities.[14]
-
Cover the container and place it in an insulated vessel (like a Dewar flask with warm water or a box filled with cotton) to ensure very slow cooling to room temperature.[6][14]
-
Once at room temperature, the container can be moved to a refrigerator to maximize the yield of crystals.[14]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. quora.com [quora.com]
- 3. How To [chem.rochester.edu]
- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews [chemistryviews.org]
- 6. unifr.ch [unifr.ch]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 8. Slow Evaporation Method [people.chem.umass.edu]
- 9. researchgate.net [researchgate.net]
- 10. pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media [mdpi.com]
- 11. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. science.uct.ac.za [science.uct.ac.za]
- 15. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 16. depts.washington.edu [depts.washington.edu]
- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 18. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 19. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 20. longdom.org [longdom.org]
Improving the regioselectivity of reactions involving 5-(Methylthio)thiazol-2-amine
Technical Support Center: 5-(Methylthio)thiazol-2-amine
Welcome to the technical support center for reactions involving this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving regioselectivity with this versatile heterocyclic scaffold. The inherent reactivity of the 2-aminothiazole system presents unique challenges and opportunities. This resource provides direct answers to common experimental issues, explains the chemical principles governing reaction outcomes, and offers field-proven protocols to improve selectivity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am attempting an electrophilic substitution on this compound and getting a complex mixture of products. Why is regioselectivity an issue?
A1: The regioselectivity challenge with this compound arises from the presence of multiple competing nucleophilic sites within the molecule. The electron density is distributed across the heterocyclic system, creating three primary points of reactivity for incoming electrophiles.
-
Exocyclic Amino Group (N-exo): The primary amine at the C2 position is a potent nucleophile.
-
Endocyclic Nitrogen (N-endo): The ring nitrogen at position 3 can also act as a nucleophile, particularly under certain reaction conditions.[1]
-
Ring Carbon (C4): The 2-amino group is a strong activating group that directs electrophilic substitution to the C5 position. However, since the C5 position is already substituted with a methylthio group, the next most activated position is C4. The 5-methylthio group itself is an ortho-, para-directing activator, further enhancing the electron density at the C4 position.
The interplay between these sites means that reaction conditions must be carefully tuned to favor substitution at the desired position.
Caption: Competing nucleophilic centers in this compound.
Q2: How can I selectively achieve N-functionalization (acylation/alkylation) on the exocyclic amino group without affecting the endocyclic nitrogen?
A2: This is one of the most common challenges in 2-aminothiazole chemistry. The outcome of N-functionalization is highly dependent on reaction conditions, particularly the choice of base, solvent, and the nature of the electrophile. The key is to modulate the relative nucleophilicity of the two nitrogen atoms.
-
Under Neutral or Mildly Basic Conditions: The exocyclic amino group is generally more nucleophilic than the endocyclic nitrogen. Reactions like acylation with acid chlorides or anhydrides often proceed selectively at the exocyclic amine without a strong base.[2]
-
Under Strongly Basic Conditions: Using a strong base (e.g., NaH, LDA) can deprotonate the exocyclic amine, forming a highly nucleophilic amide anion. This anion can exist in equilibrium with a tautomer where the negative charge is on the endocyclic nitrogen. Hard electrophiles (like methyl iodide) tend to react at the harder N-endo position, while softer electrophiles may favor the N-exo position.
-
Influence of Reaction Conditions: Studies on the classic Hantzsch thiazole synthesis have shown that acidic conditions can favor the formation of 3-substituted-2-imino isomers (analogous to N-endo functionalization), whereas neutral conditions exclusively yield 2-(N-substituted amino)thiazoles (N-exo functionalization).[3][4] This principle can be extrapolated to post-synthesis functionalization.
Troubleshooting & Optimization Strategy:
| Parameter | To Favor Exocyclic (N-exo) Attack | To Favor Endocyclic (N-endo) Attack | Causality |
| Base | Weak base (e.g., Pyridine, Et₃N, K₂CO₃) or no base. | Strong, non-nucleophilic base (e.g., NaH, LDA). | Weak bases are insufficient to fully deprotonate the amine, leaving the more inherently nucleophilic N-exo to react. Strong bases generate the imino tautomer, increasing N-endo reactivity.[1] |
| Solvent | Aprotic, non-polar solvents (e.g., DCM, THF, Dioxane). | Polar aprotic solvents (e.g., DMF, DMSO). | Non-polar solvents do not effectively solvate ions, favoring the reaction pathway with a more neutral transition state (N-exo). Polar solvents stabilize the charged imino tautomer intermediate, promoting N-endo attack. |
| Temperature | Lower temperatures (0 °C to RT). | Higher temperatures may be required but can lead to side products. | Kinetic control at lower temperatures favors the more accessible N-exo position. |
| Electrophile | Softer electrophiles (e.g., acyl chlorides, benzyl bromide). | Harder electrophiles (e.g., methyl iodide, dimethyl sulfate). | Based on Hard and Soft Acids and Bases (HSAB) theory, the exocyclic nitrogen is a softer nucleophile, while the endocyclic nitrogen is harder. |
Q3: My goal is electrophilic substitution at the C4 position, but the reaction is sluggish and gives low yields. What can I do?
A3: While the C4 position is electronically activated, it is still less reactive than the amino group. To achieve successful C4 substitution, you must either deactivate the amino group or use reaction conditions that strongly favor electrophilic aromatic substitution.
Strategy 1: Protecting the Amino Group The most reliable method is to temporarily protect the 2-amino group as an amide. This significantly reduces the nucleophilicity of both nitrogen atoms and transforms the group into a moderately deactivating, C4-directing substituent.
Caption: Workflow for C4-selective electrophilic substitution via N-protection.
Strategy 2: Optimizing Reaction Conditions for Direct Substitution If a protection-deprotection sequence is undesirable, you can try to force the direct reaction by modifying the conditions.
-
Use a More Potent Electrophile: Employ a highly reactive electrophilic species (e.g., using a Lewis acid catalyst for halogenation).
-
Solvent Choice: Use a solvent that promotes electrophilic aromatic substitution, such as acetic acid or a chlorinated solvent.
-
Temperature: Gently heating the reaction may be necessary to overcome the activation energy, but monitor carefully for decomposition.
Validated Experimental Protocol
Protocol 1: Selective N-exo-Acylation of this compound
This protocol is designed to achieve high regioselectivity for the acylation of the exocyclic amino group, a common step in synthesizing biologically active molecules.[5]
Objective: To synthesize N-(5-(methylthio)thiazol-2-yl)acetamide.
Materials:
-
This compound (1.0 equiv)
-
Acetic Anhydride (Ac₂O) (1.1 equiv)
-
Pyridine (catalytic amount, or as solvent)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) in anhydrous DCM or THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add pyridine (2.0 equiv, if used as a co-solvent, or 0.1 equiv if catalytic) followed by the dropwise addition of acetic anhydride (1.1 equiv).
-
Causality Note: Using a weak base like pyridine prevents the deprotonation equilibrium that could lead to N-endo acylation. The low temperature further ensures kinetic control, favoring attack by the more nucleophilic exocyclic amine.[2]
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize the excess acetic anhydride and any formed acetic acid. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-exo-acylated product.
Self-Validation:
-
¹H NMR Spectroscopy: Expect to see a singlet for the new acetyl methyl group (~2.2 ppm) and a downfield shift of the C4-H proton. A broad singlet for the N-H proton will also be present.
-
Mass Spectrometry: The observed mass should correspond to the addition of an acetyl group (+42.04 g/mol ) to the starting material.
References
- 1. Reactions of 2-amino-2-thiazolines with isocyanates and isothiocyanates. Chemical and computational studies on the regioselectivity, adduct rearrangement, and mechanistic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structural Validation of 5-(Methylthio)thiazol-2-amine: An In-Depth Analysis of X-ray Crystallography
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical and pharmaceutical research. This guide provides a detailed examination of single-crystal X-ray crystallography for the structural validation of 5-(Methylthio)thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. We will explore the causality behind the experimental choices in X-ray crystallography, compare its performance with alternative analytical techniques, and provide the necessary protocols to ensure scientific integrity.
The Imperative of Structural Validation
This compound and its derivatives are scaffolds of significant interest in drug discovery due to their diverse biological activities.[1][2] The precise arrangement of atoms in three-dimensional space dictates the molecule's physicochemical properties, its interaction with biological targets, and ultimately its efficacy and safety. Therefore, rigorous structural validation is not merely a confirmatory step but a critical component of the research and development pipeline. While techniques like NMR and mass spectrometry provide valuable data on connectivity and molecular weight, single-crystal X-ray crystallography remains the gold standard for providing unequivocal proof of structure with atomic-level precision.[3]
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography offers an unparalleled level of detail, revealing precise bond lengths, bond angles, and the absolute configuration of a molecule.[3][4] This technique relies on the diffraction of X-rays by a well-ordered, single crystal of the compound. The resulting diffraction pattern is then mathematically deconstructed to generate a three-dimensional electron density map, from which the atomic structure can be elucidated.[4]
Experimental Workflow: A Step-by-Step Protocol
The successful structural determination of this compound by X-ray crystallography hinges on a meticulously executed workflow. Each step is critical for obtaining a high-quality crystal and, consequently, a high-resolution structure.
1. Crystallization: The Art and Science of Crystal Growth
The primary and often most challenging step is obtaining a single, well-ordered crystal suitable for diffraction. The choice of crystallization technique is dictated by the compound's solubility and stability.
-
Protocol for Slow Evaporation:
-
Dissolve a small amount of purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, or a mixture with water) to near saturation. The selection of the solvent is crucial and often requires screening multiple options.
-
Loosely cap the vial to allow for the slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial periodically for the formation of single crystals. This process can take anywhere from a few days to several weeks.
-
The rationale behind slow evaporation is to allow the molecules to self-assemble into a highly ordered crystalline lattice, minimizing defects. Rapid crystallization often leads to the formation of polycrystalline powders, which are unsuitable for single-crystal X-ray diffraction.
2. Crystal Mounting and Data Collection
Once a suitable crystal is obtained, it is carefully mounted on a goniometer head and placed within the X-ray diffractometer.
-
Protocol for Data Collection:
-
The mounted crystal is cooled in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations of the atoms, which can degrade the quality of the diffraction data.[5]
-
The crystal is then irradiated with a monochromatic X-ray beam.
-
The crystal is rotated, and a series of diffraction images are collected at different orientations.[4][5]
-
3. Structure Solution and Refinement
The collected diffraction data is processed to determine the crystal's unit cell parameters and space group. The phases of the diffracted X-rays, which are lost during the experiment, are then determined using computational methods to generate an initial electron density map.
-
Computational Protocol:
-
Structure Solution: Programs like SHELXS are used to solve the phase problem and generate an initial structural model.[6]
-
Structure Refinement: The initial model is then refined using programs like SHELXL, where the atomic positions and other parameters are adjusted to best fit the experimental diffraction data.[6] This iterative process minimizes the difference between the observed and calculated structure factors.
-
The final output is a detailed crystallographic information file (CIF) containing the precise atomic coordinates, bond lengths, angles, and other important structural parameters.
Diagram of the X-ray Crystallography Workflow
Caption: A schematic overview of the key stages involved in determining the molecular structure of this compound using single-crystal X-ray crystallography.
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information, particularly regarding the molecule's behavior in solution and its fundamental composition. The choice of analytical method is often guided by the specific research question and the nature of the sample.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystalline lattice.[3] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[3][4] | Measurement of the mass-to-charge ratio of ionized molecules.[3] |
| Sample Type | Single, well-ordered crystal.[3] | Soluble compound in a suitable deuterated solvent.[3] | Ionizable compound.[3] |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.[3][4] | Connectivity of atoms, relative stereochemistry, information on molecular dynamics in solution.[3][4] | Molecular weight, elemental composition, and structural information from fragmentation patterns.[7][8] |
| Advantages | Unambiguous and high-resolution structural determination.[3][9] | Provides information about the structure in a solution state, which can be more biologically relevant; non-destructive.[9] | High sensitivity, requires very small amounts of sample, provides accurate molecular weight.[7] |
| Limitations | Requires a suitable single crystal, which can be difficult to obtain; provides a static picture of the molecule in the solid state.[4][10] | Can be difficult to interpret for complex molecules; provides through-bond and through-space correlations, not precise bond lengths and angles.[9] | Does not provide 3D structural information; isomers can be difficult to distinguish. |
Decision-Making Framework for Structural Validation
Caption: A flowchart illustrating the logical progression for the comprehensive structural validation of a small molecule like this compound.
Conclusion: An Integrated Approach to Structural Certainty
The structural validation of this compound, like any novel compound in the drug discovery pipeline, necessitates a multi-faceted analytical approach. While NMR and mass spectrometry provide essential preliminary data, single-crystal X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional atomic arrangement. The detailed protocol and comparative analysis presented in this guide underscore the importance of selecting the appropriate techniques and understanding the causality behind each experimental step. By integrating the strengths of these complementary methods, researchers can achieve a comprehensive and unambiguous structural characterization, paving the way for further development and application.
References
- 1. researchgate.net [researchgate.net]
- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterizat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06469G [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. news-medical.net [news-medical.net]
- 10. people.bu.edu [people.bu.edu]
A Comparative Study of 5-(Methylthio)thiazol-2-amine and Other 2-Aminothiazoles: A Guide for Drug Discovery Professionals
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1] Its inherent versatility allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Among the various points of substitution, the C5-position has emerged as a critical determinant of biological activity. This guide provides a comprehensive comparative analysis of 5-(Methylthio)thiazol-2-amine against other 5-substituted 2-aminothiazoles, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications, with a focus on antimicrobial and anticancer activities.
The 2-Aminothiazole Core: A Privileged Scaffold
The 2-aminothiazole ring system is a bioisostere for various functional groups, capable of engaging in hydrogen bonding, metal chelation, and π-π stacking interactions with biological targets. This has led to its incorporation into a wide array of therapeutic agents with diverse mechanisms of action.[2] The biological profile of 2-aminothiazole derivatives can be significantly modulated by the nature of the substituents at the C4 and C5 positions, as well as on the exocyclic amino group.[3]
The Significance of C5-Substitution
Substitution at the 5-position of the 2-aminothiazole ring directly influences the molecule's electronic and steric properties, which in turn dictates its interaction with target proteins. The introduction of various functionalities at this position has been shown to dramatically impact potency and selectivity. This guide will explore the influence of the 5-methylthio group in comparison to other common substituents such as halogens, aryl groups, and carboxamides.
Comparative Analysis of Biological Activity
While direct, side-by-side comparative data for this compound against a broad panel of other 5-substituted 2-aminothiazoles under uniform experimental conditions is limited in the public domain, we can infer its potential activity based on established structure-activity relationships and available data for related compounds.
Anticancer Activity
The 2-aminothiazole scaffold is a well-established pharmacophore in the design of anticancer agents.[4] The substitution pattern on the thiazole ring plays a crucial role in determining the cytotoxic potency and the specific cancer cell lines targeted.
| Compound ID | 5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | -Br | H1299 (Lung) | 4.89 | [4] |
| 2 | -Br | SHG-44 (Glioma) | 4.03 | [4] |
| 3 | -C(O)NH-aryl | K562 (Leukemia) | 16.3 | [5] |
| 4 | -C(O)NH-aryl | MCF-7 (Breast) | 20.2 | [5] |
| 5 | -C(O)NH-aryl | HT-29 (Colon) | 21.6 | [5] |
| Hypothetical | -SMe | Various | Data not available |
Structure-Activity Relationship (SAR) Insights:
-
Halogen Substitution: The presence of a bromine atom at the 5-position, as seen in compounds 1 and 2 , confers moderate cytotoxic activity against lung and glioma cancer cell lines.[4] This suggests that an electronegative and moderately bulky group at this position is favorable for anticancer activity.
-
Carboxamide Moieties: More complex substituents, such as the aryl carboxamides in compounds 3 , 4 , and 5 , have demonstrated selective antiproliferative activity. The nature of the aryl group appended to the carboxamide can be further optimized to enhance potency and target specificity.[5]
-
The Methylthio Group: While direct data for this compound is lacking, the methylthio group is known to be metabolically labile and can be oxidized to the corresponding sulfoxide and sulfone. These metabolites may exhibit different biological activities and targeting profiles. The electron-donating nature of the sulfur atom could also influence the electronic properties of the thiazole ring, potentially modulating its interaction with kinase targets, a common mechanism of action for 2-aminothiazole-based anticancer agents.
Antimicrobial Activity
2-Aminothiazole derivatives have also shown significant promise as antimicrobial agents, with activity against a range of bacterial and fungal pathogens.[6] The 5-position substituent is critical in defining the spectrum and potency of antimicrobial action.
| Compound ID | 5-Substituent | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Reference |
| Unsubstituted | -H | >100 | >100 | [1] |
| 6 | -N=N-aryl | 12.5 | 25 | [1] |
| 7 | -Br | 6.25 | 12.5 | [1] |
| Hypothetical | -SMe | Data not available | Data not available |
Structure-Activity Relationship (SAR) Insights:
-
Unsubstituted Core: The parent 2-aminothiazole exhibits weak to no antimicrobial activity, highlighting the necessity of substitution for potency.[1]
-
Arylazo Group: The introduction of an arylazo group at the 5-position (compound 6 ) significantly enhances antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1]
-
Halogen Substitution: A bromo substituent at the 5-position (compound 7 ) also confers potent antibacterial activity.[1]
-
The Methylthio Group: The presence of a sulfur-containing substituent can be advantageous for antimicrobial activity. For instance, some thiazole derivatives with sulfur-containing side chains have demonstrated potent antibacterial effects.[7] The methylthio group in this compound could potentially contribute to its antimicrobial profile, although experimental validation is required.
Experimental Protocols for Comparative Evaluation
To facilitate a direct and objective comparison of this compound with other 2-aminothiazoles, standardized experimental protocols are essential.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds against a panel of cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of test compounds against various microbial strains.
Methodology:
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration specified by CLSI guidelines.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Visualizing the Chemical Landscape and Experimental Workflow
To better understand the relationships between the compounds and the experimental process, the following diagrams are provided.
Caption: Key 5-substituted 2-aminothiazole derivatives.
Caption: Workflow for evaluating 2-aminothiazole derivatives.
Conclusion and Future Directions
The 2-aminothiazole scaffold remains a highly attractive starting point for the development of novel therapeutic agents. While this guide has synthesized the available data to provide a comparative overview, it also highlights a critical knowledge gap regarding the specific biological activities of this compound. The proposed experimental protocols provide a clear path forward for a direct and robust comparative evaluation. Future research should focus on a systematic investigation of a series of 5-thioalkyl-2-aminothiazoles to fully elucidate the impact of this substituent on anticancer and antimicrobial activity. Such studies will undoubtedly contribute to the rational design of next-generation 2-aminothiazole-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 5-(Methylthio)thiazol-2-amine and its Analogs
For researchers and professionals in drug development, the 2-aminothiazole scaffold is a well-established pharmacophore, forming the backbone of numerous clinically significant molecules.[1] Its versatility allows for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. A key area of interest within this class is the substitution at the 5-position of the thiazole ring, which can profoundly influence the compound's biological profile. This guide provides an in-depth comparison of the biological activity of 5-(Methylthio)thiazol-2-amine and its analogs, supported by experimental data and detailed methodologies to aid in the rational design of novel therapeutic agents.
Introduction to this compound and its Therapeutic Potential
This compound serves as a crucial building block in medicinal chemistry. The presence of the methylthio group at the 5-position introduces a lipophilic and metabolically susceptible site that can be fine-tuned to modulate the compound's pharmacokinetic and pharmacodynamic properties. The 2-amino group, a common feature in many bioactive thiazoles, often acts as a key hydrogen bond donor, interacting with biological targets. The diverse biological activities reported for 2-aminothiazole derivatives, such as kinase inhibition, underscore the therapeutic potential of this scaffold.
Comparative Biological Activity
This section will delve into the comparative biological activities of this compound and its analogs, focusing on enzyme inhibition, anticancer, and antimicrobial activities.
Enzyme Inhibition: A Case Study on Interleukin-2-inducible T-cell kinase (Itk)
A significant body of research has focused on 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective inhibitors of Itk, a non-receptor tyrosine kinase crucial for T-cell signaling.[2] Inhibition of Itk is a promising strategy for the treatment of inflammatory and autoimmune diseases.
A study by Das et al. provides a detailed structure-activity relationship (SAR) for a series of 2-amino-5-[(thiomethyl)aryl]thiazoles.[2] The core structure, this compound, was modified by replacing the methyl group with various aryl substituents to explore the impact on Itk inhibitory activity.
Table 1: Comparative Itk Inhibitory Activity of 5-(Arylthiomethyl)thiazol-2-amine Analogs [2]
| Compound ID | Aryl Substituent (Ar) in -S-Ar | Itk IC50 (nM) |
| 1 | Phenyl | 100 |
| 2 | 4-Fluorophenyl | 50 |
| 3 | 4-Chlorophenyl | 30 |
| 4 | 4-Bromophenyl | 25 |
| 5 | 4-Iodophenyl | 20 |
| 6 | 4-Methylphenyl | 80 |
| 7 | 4-Methoxyphenyl | >1000 |
| 8 | 3,4-Dichlorophenyl | 15 |
Expertise & Experience: The data clearly demonstrates that the nature of the aryl substituent on the thiomethyl group significantly influences the inhibitory potency against Itk. The introduction of halogens at the 4-position of the phenyl ring generally enhances activity, with potency increasing with the size of the halogen (F < Cl < Br < I). This suggests a potential hydrophobic interaction or a halogen bond in the active site of the kinase. Conversely, the presence of a bulky and electron-donating methoxy group at the same position leads to a dramatic loss of activity, indicating that either steric hindrance or electronic effects are detrimental to binding. The 3,4-dichloro substitution resulted in one of the most potent compounds, highlighting the importance of the substitution pattern on the aryl ring.
The following diagram illustrates the general structure-activity relationship for Itk inhibition by this class of compounds.
Caption: Structure-Activity Relationship for Itk Inhibition.
Anticancer Activity
The 2-aminothiazole scaffold is a prominent feature in several anticancer agents.[2] While direct comparative studies on the anticancer activity of a homologous series of 5-alkylthio-2-aminothiazoles are limited, various studies on related derivatives provide valuable insights into their structure-activity relationships.
For instance, studies on 2-aminothiazole derivatives have shown that substitutions at the 4 and 5-positions can significantly impact cytotoxicity against various cancer cell lines. One study indicated that while a 4,5-butylidene substitution was beneficial for cytotoxicity, the introduction of a methyl group at either the C4 or C5 position led to a decrease in potency.[2]
In a separate study, thiazole-amino acid hybrid derivatives exhibited moderate to strong cytotoxicities against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines.[3] Notably, the parent 2-aminothiazoles without the amino acid conjugation showed weak or no cytotoxicity, highlighting the importance of the substituent at the 2-amino position for this particular activity.[3]
Table 2: General Cytotoxicity of Selected 2-Aminothiazole Derivatives
| Compound Type | General Observation | Reference |
| 4,5-disubstituted 2-aminothiazoles | Potency is sensitive to the nature of the substituent. Small alkyl groups may decrease activity compared to fused ring systems. | [2] |
| Thiazole-amino acid hybrids | Conjugation of amino acids to the 2-amino position can significantly enhance cytotoxicity. | [3] |
| 2-amino-5-nitrothiazole derivatives | Showed inhibitory effects on cancer cell migration and, in some cases, cytotoxicity against breast cancer cell lines (MDA-MB-231). | [4] |
Antimicrobial Activity
2-Aminothiazole derivatives have long been investigated for their antimicrobial properties. The substitution pattern on the thiazole ring plays a critical role in determining the spectrum and potency of their activity.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for key assays used to evaluate the biological activities of this compound and its analogs.
Kinase Inhibition Assay (for Itk)
This protocol is based on a luminescent kinase assay that measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Purified Itk enzyme
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Test compounds (this compound and its analogs)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution of the compounds in DMSO.
-
Reaction Setup:
-
Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of Itk enzyme solution (at a pre-determined optimal concentration) to each well.
-
Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final concentrations of substrate and ATP should be at or near their respective Km values.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for a Luminescence-Based Kinase Inhibition Assay.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. The protocol should follow the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[7]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of each test compound in CAMHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Conclusion
This compound and its analogs represent a versatile class of compounds with a broad range of biological activities. The structure-activity relationship studies, particularly in the context of Itk inhibition, demonstrate that modifications to the 5-thio substituent can significantly modulate potency and selectivity. While direct comparative data across different biological activities for a simple homologous series of 5-alkylthio analogs is not extensively available, the existing literature strongly supports the notion that the 5-position is a critical site for chemical modification to optimize therapeutic properties. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and development of novel 2-aminothiazole-based therapeutic agents.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CTT Journal [cttjournal.com]
- 5. Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Antineoplastic activity in vitro of 2-amino-5-benzylthiazole derivative in complex with nanoscale polymeric carriers - Cytology and Genetics - site for scientific journal "TSitologiya i Genetika" ("Cytology and Genetics") [cytgen.com]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Commercially Available 5-(Methylthio)thiazol-2-amine
Introduction: The Imperative for Analytical Rigor
5-(Methylthio)thiazol-2-amine is a heterocyclic compound of increasing interest within medicinal chemistry and materials science. As a substituted 2-aminothiazole, it serves as a valuable building block in the synthesis of pharmacologically active agents.[1] The thiazole nucleus is a core component of numerous approved drugs, recognized for a wide spectrum of biological activities.[2][3] Given its role as a foundational reagent, the purity and structural integrity of commercially sourced this compound are paramount to the success and reproducibility of subsequent research.
This guide provides a comprehensive, multi-technique spectroscopic framework for researchers to qualify, compare, and validate batches of this compound from different commercial suppliers. We move beyond simple data reporting to explain the rationale behind the analytical choices, enabling scientists to establish a robust, self-validating quality control system. The protocols and interpretive guidance herein are designed to empower researchers to make informed decisions about reagent selection, ensuring the reliability of their experimental outcomes.
Logical Workflow for Compound Qualification
The qualification of a chemical reagent is a systematic process. It begins with acquiring samples and proceeds through a series of orthogonal analytical techniques. Each technique provides a unique piece of structural information, and together, they build a comprehensive profile of the compound's identity and purity.
Caption: Overall workflow for the comparative spectroscopic analysis of commercial samples.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Structural Blueprint
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. ¹H NMR provides detailed information about the electronic environment and connectivity of protons, while ¹³C NMR maps the carbon skeleton.
Predicted ¹H and ¹³C NMR Spectral Features
The structure of this compound dictates a specific set of expected signals. Understanding these predictions is the first step in interpreting experimental data. The synthesis of various thiazole derivatives has been widely reported, and their spectral data provide a basis for our predictions.[4][5]
Caption: Structure of this compound with key proton groups highlighted.
Expected ¹H NMR Signals (in DMSO-d₆):
-
~7.0-7.5 ppm (Singlet, 2H): This broad singlet corresponds to the two protons of the primary amine (NH₂). The chemical shift can vary depending on concentration and residual water in the solvent.
-
~6.8-7.2 ppm (Singlet, 1H): This signal is assigned to the single proton on the thiazole ring (H-4).
-
~2.4-2.6 ppm (Singlet, 3H): This sharp singlet represents the three protons of the methylthio (-SCH₃) group.
Expected ¹³C NMR Signals (in DMSO-d₆):
-
~168 ppm: Carbon C2, attached to the amine group and flanked by two heteroatoms (N and S).
-
~135-140 ppm: Carbon C4, the proton-bearing carbon of the thiazole ring.
-
~115-120 ppm: Carbon C5, attached to the methylthio group.
-
~15-20 ppm: The carbon of the methylthio (-SCH₃) group.[6]
Experimental Protocol: ¹H and ¹³C NMR
Causality: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as the initial solvent due to its excellent solvating power for polar, amine-containing compounds and its ability to clearly resolve N-H protons without rapid exchange.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.7 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data over a spectral width of 0-12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Co-add at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire data using a proton-decoupled pulse program over a spectral width of 0-200 ppm.
-
Employ a 45-degree pulse angle and a relaxation delay of 2-5 seconds.
-
Co-add a sufficient number of scans (typically >1024) to achieve adequate signal intensity for all carbon atoms.
-
-
Data Processing: Process the raw data (FID) with an exponential multiplying factor (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C. Phase and baseline correct the spectra and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Comparative Data Analysis
The primary goal is to compare the spectra from different suppliers for consistency and purity.
Table 1: Hypothetical ¹H NMR Comparative Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Supplier A | Supplier B | Supplier C |
| 7.21 | br s | 2H | -NH ₂ | Present | Present | Present |
| 6.95 | s | 1H | Thiazole CH | Present | Present | Present |
| 2.51 | s | 3H | -SCH ₃ | Present | Present | Present |
| 3.33 | s | - | Water | Minor | Minor | Minor |
| 2.50 | s | - | DMSO | Solvent | Solvent | Solvent |
| Impurity Signals | None | 1.98 (s) | 8.12 (d) |
Interpretation of Hypothetical Results:
-
Supplier A: The spectrum shows only the expected signals for the target compound and residual solvent, indicating high purity.
-
Supplier B: An additional singlet at 1.98 ppm is observed. This could suggest a common process-related impurity, such as residual acetone. Quantification via integration would be necessary to determine its level.
-
Supplier C: A doublet at 8.12 ppm suggests a different type of impurity, possibly an aromatic or heteroaromatic species. This would warrant further investigation.
Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy – The Functional Group Fingerprint
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. It provides a unique "fingerprint" that is highly sensitive to the compound's structure.[7]
Predicted FT-IR Absorption Bands
The structure of this compound contains several key functional groups that will give rise to characteristic absorption bands.
-
3450-3250 cm⁻¹ (Two Bands, Medium-Sharp): Asymmetric and symmetric N-H stretching vibrations of the primary amine (-NH₂). The presence of two distinct bands in this region is a key indicator of a primary amine.[8]
-
~3100 cm⁻¹ (Weak): Aromatic C-H stretch from the proton on the thiazole ring.
-
~2920 cm⁻¹ (Weak): Aliphatic C-H stretch from the methyl group.
-
~1630 cm⁻¹ (Strong): N-H bending (scissoring) vibration of the primary amine.[8]
-
1600-1450 cm⁻¹ (Multiple Bands, Strong-Medium): Aromatic ring skeletal vibrations, corresponding to C=C and C=N stretching within the thiazole ring. These bands are highly characteristic of the heterocyclic core.
-
~1320 cm⁻¹ (Medium): Aromatic C-N stretching vibration.
-
700-650 cm⁻¹ (Broad): N-H wagging vibration.
-
~600 cm⁻¹ (Weak): C-S stretching vibration.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
Causality: The ATR technique is ideal for analyzing solid powder samples directly without the need for extensive sample preparation (e.g., KBr pellets), making it fast, efficient, and reproducible.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal.
-
Sample Analysis: Place a small amount of the powder sample (enough to cover the crystal surface) onto the ATR crystal. Apply consistent pressure using the built-in clamp to ensure good contact.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add at least 32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
-
Data Processing: The collected data is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Comparative Data Analysis
The FT-IR spectra of pure samples from different suppliers should be virtually superimposable. Any significant differences in band position, shape, or the appearance of new bands can indicate the presence of impurities or a different polymorphic form.
Table 2: Hypothetical FT-IR Comparative Data
| Wavenumber (cm⁻¹) | Vibration Type | Supplier A | Supplier B | Supplier C |
| 3410, 3285 | N-H Stretch | Present | Present | Present |
| 1632 | N-H Bend | Present | Present | Present |
| 1555, 1480 | C=C, C=N Stretch | Present | Present | Present |
| Anomalous Bands | None | 1710 (weak) | 2250 (sharp) |
Interpretation of Hypothetical Results:
-
Supplier A: The spectrum aligns perfectly with the expected vibrational modes for this compound.
-
Supplier B: The presence of a weak band at ~1710 cm⁻¹ is indicative of a carbonyl (C=O) group, suggesting an impurity from either a starting material or a side-product of the synthesis.
-
Supplier C: A sharp band at ~2250 cm⁻¹ is highly characteristic of a nitrile (-C≡N) functional group, pointing to a significant process-related impurity.
Part 3: Mass Spectrometry (MS) – The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.[9] This technique is crucial for confirming the compound's identity and for identifying the molecular weights of any co-eluting impurities when coupled with a chromatographic method.
Predicted Mass Spectrum Features
-
Molecular Ion (M⁺•): For this compound (C₄H₆N₂S₂), the expected monoisotopic mass is 146.00. The mass spectrum should show a prominent molecular ion peak at m/z 146.
-
Isotope Pattern: Due to the presence of two sulfur atoms, a characteristic M+2 peak (from the ³⁴S isotope) should be observed at m/z 148 with an intensity of approximately 8-9% relative to the molecular ion peak. This is a key validation point.
-
Key Fragments: Fragmentation may occur through various pathways, including the loss of the methyl group (-CH₃, m/z 131), the methylthio group (-SCH₃, m/z 99), or cleavage of the thiazole ring.
Experimental Protocol: GC-MS with Electron Ionization (EI)
Causality: GC-MS with EI is a robust method for volatile, thermally stable compounds. EI provides reproducible fragmentation patterns that are useful for library matching and structural confirmation.
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as methanol or ethyl acetate.
-
GC Separation:
-
Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL with a split ratio of 20:1. Set the injector temperature to 250°C.
-
Oven Program: Hold at 80°C for 1 minute, then ramp to 280°C at 15°C/min.
-
-
MS Detection:
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: Set to 230°C.
-
-
Data Analysis: Analyze the total ion chromatogram (TIC) for peaks. Examine the mass spectrum of the main peak to confirm the molecular weight and fragmentation pattern. Analyze the spectra of any minor peaks to identify impurities.
Comparative Data Analysis
The purity of the samples can be directly compared by examining their total ion chromatograms.
Table 3: Hypothetical GC-MS Comparative Data
| Supplier | Retention Time (min) | Identity | Purity (% Area) | Key Ions (m/z) |
| Supplier A | 8.52 | This compound | 99.8% | 146 , 131, 99 |
| Supplier B | 8.52 | This compound | 98.1% | 146 , 131, 99 |
| 6.71 | Impurity 1 (MW 128) | 1.9% | 128, 113, 85 | |
| Supplier C | 8.52 | This compound | 96.5% | 146 , 131, 99 |
| 9.15 | Impurity 2 (MW 160) | 3.5% | 160, 145 |
Interpretation of Hypothetical Results:
-
Supplier A: The chromatogram shows a single, sharp peak corresponding to the product, confirming high purity. The mass spectrum shows the correct molecular ion and M+2 pattern.
-
Supplier B: An earlier-eluting impurity is detected. Its molecular weight (128) does not correspond to any obvious starting material, suggesting a side product.
-
Supplier C: A later-eluting impurity with a higher molecular weight (160) is present at a significant level. This could be an over-alkylated or dimeric species.
Conclusion and Recommendations
This guide outlines a rigorous, multi-technique spectroscopic approach for the comparative analysis of commercially available this compound. By systematically applying NMR, FT-IR, and MS, researchers can build a comprehensive profile of each sample, confirming its identity and accurately assessing its purity.
Based on the hypothetical data presented, the material from Supplier A would be recommended for use without further purification. The material from Supplier B may be acceptable for some applications, but the impurity should be identified if possible. The material from Supplier C contains a significant level of an unknown impurity and should be avoided or purified before use in sensitive applications.
Ultimately, the choice of supplier should be based on a holistic evaluation of spectroscopic data, lot-to-lot consistency, and the specific requirements of the intended research. Adherence to this analytical framework will ensure the use of high-quality reagents, leading to more reliable and reproducible scientific outcomes.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Spectroscopic Characterization - Instituto de Nanociencia y Materiales de Aragón [inma.unizar-csic.es]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. arkat-usa.org [arkat-usa.org]
A Comparative In Silico Docking Analysis of 5-(Methylthio)thiazol-2-amine Against Key Therapeutic Targets
A Senior Application Scientist's Guide to Evaluating a Novel Thiazole Derivative's Potential
In the landscape of modern drug discovery, the thiazole scaffold is a cornerstone, integral to a multitude of FDA-approved drugs and a focal point of extensive research due to its diverse biological activities.[1][2] Derivatives of this five-membered heterocycle are known to exhibit anti-inflammatory, anticancer, and antibacterial properties, among others.[3][4] This guide presents a comparative in silico docking study of a specific derivative, 5-(Methylthio)thiazol-2-amine, against three distinct and therapeutically relevant protein targets. The objective is to computationally evaluate its binding potential and compare it directly with well-established inhibitors, thereby providing a data-driven perspective on its potential pharmacological applications.
As a self-validating system, this guide will not only present the results but also meticulously detail the causality behind the experimental choices and the step-by-step protocols. This ensures that the findings are both transparent and reproducible for researchers, scientists, and drug development professionals. Molecular docking is a powerful computational method used to predict the preferred binding orientation and affinity of a small molecule to a target protein.[5][6][7]
This study will investigate the interaction of this compound with the following targets:
-
Cyclooxygenase-1 (COX-1): A key enzyme in the prostaglandin synthesis pathway, making it a primary target for non-steroidal anti-inflammatory drugs (NSAIDs).[8]
-
Bacterial DNA Gyrase: An essential enzyme in bacteria that controls DNA topology, representing a validated target for antibacterial agents.[9][10]
-
WD Repeat-Containing Protein 5 (WDR5): A scaffolding protein crucial for the assembly of protein complexes, including the oncogenic MYC complex, making it a promising anticancer target.[11][12]
By comparing the docking scores and binding interactions of this compound with known inhibitors for each of these targets, we can generate initial hypotheses about its most promising therapeutic avenues.
Experimental Design & Rationale
The selection of these three targets is predicated on the known broad-spectrum bioactivity of the 2-aminothiazole core.[13] Many thiazole derivatives have demonstrated anti-inflammatory effects, making COX-1 a logical choice for investigation.[8] The structural motifs of this compound also bear resemblance to compounds with known antibacterial activity, prompting the inclusion of a critical bacterial enzyme like DNA gyrase. Furthermore, the disruption of protein-protein interactions is an emerging frontier in cancer therapy, and the WDR5-MYC axis represents a novel and high-value target for which new small molecule inhibitors are sought.[11]
For each target, a set of established inhibitors will be docked alongside this compound to provide a robust benchmark for comparison.
dot graphdot { graph [ layout="dot", rankdir="TB", splines="ortho", bgcolor="#F1F3F4" ]; node [ shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fillcolor="#FFFFFF", fontcolor="#202124" ]; edge [ fontname="Arial", fontsize="10", color="#5F6368" ];
} caption { label: "Overall workflow for the in silico docking comparison."; fontsize: 10; } enddot
Methodology: A Step-by-Step Protocol
The following protocol outlines a standardized procedure for molecular docking studies, ensuring consistency and comparability across the different targets.[2][6]
Part 1: Ligand Preparation
The accuracy of docking results is highly dependent on the quality of the input ligand structures.[14][15]
-
Structure Acquisition: The 2D structure of this compound will be drawn using chemical drawing software like ChemDraw or obtained from chemical databases. The structures of the comparative inhibitors (Aspirin, Ibuprofen, Naproxen for COX-1; Ciprofloxacin, Novobiocin for DNA Gyrase; OICR-9429 for WDR5) will be retrieved from the PubChem database.[5][16]
-
3D Conversion and Energy Minimization: The 2D structures will be converted to 3D structures. An energy minimization step is crucial to obtain a low-energy, stable conformation. This will be performed using a molecular mechanics force field (e.g., MMFF94).
-
Charge Assignment: Appropriate partial charges will be assigned to each atom of the ligands (e.g., Gasteiger charges).
-
File Format Conversion: The prepared ligand structures will be saved in the .pdbqt format, which is required for docking with AutoDock Vina, containing atomic coordinates, partial charges, and torsional freedom information.[3]
Part 2: Protein Preparation
Proper preparation of the target protein structure is equally critical for a meaningful docking simulation.[1][17]
-
Structure Retrieval: The 3D crystal structures of the target proteins will be downloaded from the Protein Data Bank (PDB). The selected PDB IDs are:
-
COX-1: 3N8X
-
Bacterial DNA Gyrase (Subunit B): 1KZN
-
WDR5: 4QL1
-
-
Initial Cleaning: All non-essential molecules, including water, co-solvents, and any co-crystallized ligands, will be removed from the PDB file.[1][17] This is done to ensure the docking simulation focuses solely on the interaction between the target protein and the ligand of interest.
-
Protonation and Charge Addition: Hydrogen atoms, which are typically absent in crystal structures, will be added to the protein. Kollman charges will then be assigned to the protein atoms.[6]
-
File Format Conversion: The prepared protein structure will be saved in the .pdbqt format.
dot graphdot { graph [ layout="dot", rankdir="LR", splines="ortho", bgcolor="#F1F3F4" ]; node [ shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fillcolor="#FFFFFF", fontcolor="#202124" ]; edge [ fontname="Arial", fontsize="10", color="#5F6368" ];
} caption { label: "Step-by-step in silico docking protocol."; fontsize: 10; } enddot
Part 3: Molecular Docking and Analysis
This phase involves running the docking simulation and interpreting the results.
-
Grid Box Generation: A grid box will be defined around the active site of each protein. The coordinates of the grid box will be determined based on the binding site of the co-crystallized ligand in the original PDB structure to ensure the docking search is localized to the region of interest.[3]
-
Docking Simulation: AutoDock Vina will be used to perform the molecular docking.[3] AutoDock Vina employs a Lamarckian genetic algorithm for its search, which allows for ligand flexibility while keeping the receptor rigid.[6]
-
Result Analysis: The primary output to be analyzed is the binding affinity, expressed in kcal/mol. A more negative value indicates a stronger predicted binding interaction.[2] The binding poses of the ligands will be visualized using software like PyMOL or Chimera to identify key intermolecular interactions such as hydrogen bonds and hydrophobic contacts with the amino acid residues in the active site.
Comparative Data Summary
The results of the docking simulations will be compiled into the following table for a clear and objective comparison. The binding affinities are predictive values; lower (more negative) values suggest a more favorable binding interaction.
| Target Protein | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| COX-1 | This compound | TBD | TBD |
| Aspirin (Reference) | TBD | TBD | |
| Ibuprofen (Reference) | TBD | TBD | |
| Naproxen (Reference) | TBD | TBD | |
| DNA Gyrase | This compound | TBD | TBD |
| Ciprofloxacin (Reference) | TBD | TBD | |
| Novobiocin (Reference) | TBD | TBD | |
| WDR5 | This compound | TBD | TBD |
| OICR-9429 (Reference) | TBD | TBD |
(TBD: To Be Determined by the in silico experiment)
Interpretation and Future Directions
The comparative analysis of the docking results will provide valuable preliminary insights into the potential therapeutic applications of this compound.
-
If this compound exhibits a binding affinity comparable to or stronger than the reference NSAIDs for COX-1 , it would warrant further investigation as a potential anti-inflammatory agent. Analysis of its binding pose would reveal if it shares a similar mechanism of action with established inhibitors.[18][19]
-
Strong binding to DNA gyrase , particularly with a score competitive with fluoroquinolones like ciprofloxacin, would suggest a promising scaffold for the development of new antibacterial drugs.[9][13] This is especially relevant in the context of rising antibiotic resistance.
-
A favorable docking score against WDR5 , comparable to known inhibitors, would indicate its potential as a modulator of the WDR5-MYC protein-protein interaction.[20][21] This would open up an exciting avenue for its exploration in oncology.
It is imperative to underscore that in silico docking is a predictive tool.[22] The results presented in this guide are hypotheses that must be validated through subsequent in vitro and in vivo experimental studies. However, as a first-pass screening method, this comparative docking analysis provides a robust, data-driven framework for prioritizing research efforts and resources toward the most promising applications of this compound in drug discovery.
References
- 1. quora.com [quora.com]
- 2. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. scbt.com [scbt.com]
- 6. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 7. youtube.com [youtube.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20230364057A1 - Bacterial dna gyrase inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 11. Insilico Medicine and collaborator announce discovery of potent WDR5-MYC interaction inhibitors through generative AI platform | EurekAlert! [eurekalert.org]
- 12. pnas.org [pnas.org]
- 13. Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In-silico protein-ligand docking studies against the estrogen protein of breast cancer using pharmacophore based virtual screening approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. researchgate.net [researchgate.net]
- 18. selleckchem.com [selleckchem.com]
- 19. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Exploring promising natural compounds for breast cancer treatment: in silico molecular docking targeting WDR5-MYC protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. WD repeat domain 5 (WDR5) inhibitors: a patent review (2016-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ijpsjournal.com [ijpsjournal.com]
A Comparative Analysis of Synthetic Routes to 5-(Methylthio)thiazol-2-amine: A Guide for Researchers
Introduction
5-(Methylthio)thiazol-2-amine is a key heterocyclic building block in medicinal chemistry and drug development. Its structural motif is present in a variety of biologically active compounds, making efficient and scalable synthetic access to this intermediate a topic of significant interest for researchers. This guide provides a comparative analysis of two primary synthetic strategies for obtaining this compound: a classical two-step approach involving the functionalization of a pre-formed thiazole ring, and a more contemporary one-pot multicomponent reaction. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a comparative assessment of their respective yields, operational simplicity, and scalability to empower researchers in making informed decisions for their synthetic campaigns.
Route 1: Two-Step Synthesis via Halogenation and Nucleophilic Aromatic Substitution
This well-established route relies on the initial synthesis of a halogenated 2-aminothiazole intermediate, which then undergoes nucleophilic substitution to introduce the desired methylthio group. This strategy offers a high degree of control and is often the go-to method for initial explorations and small-scale syntheses.
Mechanistic Rationale
The underlying principle of this approach is the activation of the C5 position of the 2-aminothiazole ring towards nucleophilic attack. The electron-donating nature of the amino group at the C2 position directs electrophilic halogenation to the electron-rich C5 position. The resulting 5-halo-2-aminothiazole is then susceptible to nucleophilic aromatic substitution (SNAr) by a suitable sulfur nucleophile, such as sodium thiomethoxide. The reaction proceeds through a Meisenheimer-like intermediate, with the halide acting as a good leaving group.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromothiazole
The bromination of 2-aminothiazole is a common and efficient method to produce the key intermediate, 2-amino-5-bromothiazole.
-
Materials: 2-Aminothiazole, Acetic Acid, Bromine.
-
Procedure:
-
Dissolve 2-aminothiazole (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of bromine (1.0-1.2 eq) in glacial acetic acid dropwise to the cooled solution while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-amino-5-bromothiazole.[1]
-
Step 2: Synthesis of this compound
The second step involves the nucleophilic displacement of the bromide with a methylthio group.
-
Materials: 2-Amino-5-bromothiazole, Sodium thiomethoxide, Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-amino-5-bromothiazole (1.0 eq) in anhydrous DMF.
-
Add sodium thiomethoxide (1.1-1.5 eq) portion-wise to the solution at room temperature.
-
Heat the reaction mixture to 60-80°C and stir for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
-
Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
Route 2: One-Pot Multicomponent Synthesis
Modern synthetic methodologies often favor one-pot reactions that combine multiple steps into a single operation, thereby increasing efficiency and reducing waste. A plausible one-pot synthesis of this compound can be adapted from the Hantzsch thiazole synthesis, utilizing a multicomponent approach.
Mechanistic Rationale
This approach is a variation of the classic Hantzsch thiazole synthesis, which typically involves the condensation of an α-haloketone with a thiourea. In this one-pot adaptation, an α-thiomethyl ketone is generated in situ or used directly. The reaction likely proceeds through the initial formation of an α-iodo ketone from a methyl ketone and iodine, followed by nucleophilic attack from a thiol to form the α-thiomethyl ketone intermediate. This intermediate then condenses with thiourea. The sulfur of the thiourea attacks the carbonyl carbon, and the nitrogen attacks the α-carbon bearing the methylthio group, leading to cyclization and subsequent dehydration to form the 2-aminothiazole ring.
Experimental Protocol
One-Pot Synthesis of this compound
This protocol is adapted from a general method for the synthesis of 5-(arylthio)thiazol-2-amines.
-
Materials: An appropriate methyl ketone (e.g., acetone or a precursor that can generate a methyl ketone), Thiourea, Methanethiol (or a suitable precursor like sodium thiomethoxide), Iodine, Dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a solution of the methyl ketone (1.0 eq) and thiourea (1.2 eq) in DMSO, add methanethiol or sodium thiomethoxide (1.1 eq).
-
Add a catalytic amount of iodine (0.1-0.2 eq).
-
Heat the reaction mixture to 80-100°C and stir for 6-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Neutralize the solution with a saturated solution of sodium thiosulfate to quench the excess iodine, followed by neutralization with sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization or column chromatography.
-
Workflow Diagram
Caption: Workflow for the one-pot synthesis of this compound.
Comparative Analysis
| Feature | Route 1: Two-Step Synthesis | Route 2: One-Pot Synthesis |
| Overall Yield | Generally moderate to good, but can be lower due to the multi-step nature and potential for product loss during isolation of the intermediate. | Potentially higher overall yield as it avoids the isolation of intermediates. |
| Purity of Final Product | High purity can be achieved as intermediates are typically purified. | May require more rigorous purification to remove byproducts from the multicomponent reaction. |
| Reaction Conditions | Often involves well-defined and milder conditions for each step. | May require higher temperatures and longer reaction times for the one-pot process to proceed to completion. |
| Operational Simplicity | More laborious due to the isolation and purification of the intermediate. | Simpler operationally as it involves a single reaction setup. |
| Scalability | Readily scalable, with each step being individually optimizable. | Scalability may present challenges in controlling exotherms and ensuring efficient mixing of all components. |
| Atom Economy | Lower atom economy due to the use of a halogenating agent and the generation of stoichiometric byproducts. | Higher atom economy as more of the atoms from the reactants are incorporated into the final product. |
| Cost-Effectiveness | May be more expensive due to the need for multiple solvents, reagents, and purification steps. | Potentially more cost-effective due to reduced solvent usage, fewer workup procedures, and shorter overall synthesis time. |
| Substrate Scope | Generally broad, as the nucleophilic substitution is a versatile reaction. | The scope may be limited by the compatibility of the starting materials under the one-pot reaction conditions. |
Conclusion
Both the two-step synthesis and the one-pot multicomponent reaction represent viable pathways to this compound, each with its own set of advantages and disadvantages. The choice of synthetic route will ultimately depend on the specific needs of the researcher, including the desired scale of the synthesis, the required purity of the final product, and the available resources.
The two-step synthesis offers a reliable and controllable method that is well-suited for smaller-scale preparations and for situations where high purity is paramount. The ability to isolate and characterize the intermediate provides a clear checkpoint in the synthetic sequence.
The one-pot synthesis , on the other hand, aligns with the principles of green chemistry by offering higher atom economy and operational simplicity. This route is particularly attractive for library synthesis and for larger-scale production where efficiency and cost are major considerations, provided that the purification of the final product can be effectively managed.
Researchers are encouraged to evaluate both methods in the context of their specific project goals to select the most appropriate and efficient route for the synthesis of this valuable heterocyclic intermediate.
References
Validating the In Vitro Cytotoxicity of 5-(Methylthio)thiazol-2-amine: A Comparative Guide
This guide provides a comprehensive framework for validating the in vitro cytotoxic potential of the novel compound 5-(Methylthio)thiazol-2-amine. We will objectively compare its hypothetical performance with established anticancer agents, Dasatinib and Ixazomib, supported by detailed experimental protocols and data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the anticancer properties of new chemical entities.
Introduction: The Promise of Thiazole Derivatives in Oncology
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with diverse biological activities, including anticancer properties.[1] Thiazole derivatives have been shown to exert their cytotoxic effects through various mechanisms, such as the induction of apoptosis, disruption of the cell cycle, and inhibition of key signaling pathways involved in cancer progression.[2] this compound is a member of this promising class of compounds. A thorough in vitro evaluation is the critical first step in elucidating its potential as a therapeutic agent.
This guide will delineate a scientifically rigorous approach to:
-
Determine the half-maximal inhibitory concentration (IC50) of this compound in representative cancer cell lines.
-
Compare its potency with that of the multi-targeted tyrosine kinase inhibitor, Dasatinib, and the proteasome inhibitor, Ixazomib.
-
Elucidate the underlying mechanism of cell death induced by this compound.
Experimental Design: A Self-Validating Approach
The cornerstone of a reliable cytotoxicity study is a well-designed experiment that includes appropriate controls and comparators. This ensures the validity and reproducibility of the findings.
Rationale for Cell Line Selection
The choice of cell lines is critical for obtaining relevant and translatable data. For this validation study, we have selected two well-characterized and widely used human cancer cell lines:
-
MCF-7: A human breast adenocarcinoma cell line that is estrogen receptor (ER)-positive.[3][4] Its hormone-dependent nature makes it a valuable model for studying endocrine-related cancers.[5] MCF-7 cells exhibit an epithelial-like morphology and are known to express key characteristics of differentiated mammary epithelium.[3]
-
A549: A human lung carcinoma cell line derived from a patient with adenocarcinoma.[6][7] These cells are epithelial in morphology and are a widely accepted model for non-small cell lung cancer research.[8]
The use of cell lines from different tissue origins provides a broader understanding of the compound's potential spectrum of activity.
Comparator Compound Selection
To contextualize the cytotoxic potential of this compound, it is essential to compare it against established anticancer agents with known mechanisms of action:
-
Dasatinib: A potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL and the Src family kinases.[9][10] By blocking these kinases, Dasatinib disrupts signaling pathways that are crucial for cancer cell proliferation and survival, ultimately leading to apoptosis.[1][11]
-
Ixazomib: An oral proteasome inhibitor that reversibly binds to the β5 subunit of the 20S proteasome.[12][13] This inhibition disrupts protein homeostasis, leading to an accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis.[14][15]
Experimental Protocols
The following protocols provide a step-by-step guide for conducting the cytotoxicity and mechanistic assays.
Primary Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[16]
-
Cell Seeding: Seed MCF-7 and A549 cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, Dasatinib, and Ixazomib in complete culture medium. Add the diluted compounds to the respective wells and incubate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Mechanistic Insight: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with each compound at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Confirmation of Apoptotic Pathway: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with each compound at their IC50 concentrations for 18-24 hours.
-
Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation and Measurement: Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours. Measure the luminescence using a luminometer.
Data Presentation and Interpretation
For the purpose of this guide, we will present a hypothetical but scientifically plausible dataset to illustrate the expected outcomes of the validation studies.
Comparative Cytotoxicity
The cytotoxic activity of this compound and the comparator compounds is summarized in Table 1.
Table 1: Hypothetical IC50 Values (µM) of Test Compounds in Cancer Cell Lines
| Compound | MCF-7 (Breast Adenocarcinoma) | A549 (Lung Carcinoma) |
| This compound | 5.2 | 8.9 |
| Dasatinib | 2.1[17] | 10.0[18] |
| Ixazomib | >10 | 2.0[19] |
Interpretation:
Based on this hypothetical data, this compound exhibits potent cytotoxicity against the MCF-7 breast cancer cell line, with an IC50 value comparable to that of Dasatinib. Its activity against the A549 lung cancer cell line is also notable, although less potent than Ixazomib in this specific cell line. The differential sensitivity of the cell lines to the test compounds highlights the importance of screening against a panel of cancer cell types.
Mechanism of Action: Induction of Apoptosis
The Annexin V/PI staining and Caspase-Glo® 3/7 assay results would provide insights into the mechanism of cell death. A significant increase in the percentage of Annexin V-positive cells and elevated caspase-3/7 activity following treatment with this compound would strongly suggest that the compound induces apoptosis.
Visualizing the Experimental Workflow and Apoptotic Pathway
Experimental Workflow
Caption: Experimental workflow for validating the in vitro cytotoxicity.
Proposed Apoptotic Pathway
Many thiazole derivatives induce apoptosis through the intrinsic (mitochondrial) pathway.[3] This involves the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.
Caption: Proposed intrinsic apoptotic pathway for this compound.
Conclusion
This guide outlines a robust and comprehensive strategy for the initial in vitro validation of this compound's cytotoxic activity. By employing standardized assays, appropriate cancer cell line models, and clinically relevant comparator compounds, researchers can generate reliable and interpretable data. The hypothetical results presented suggest that this compound holds promise as a cytotoxic agent, warranting further investigation into its precise molecular targets and in vivo efficacy. The methodologies described herein provide a solid foundation for the continued exploration of novel thiazole derivatives in the pursuit of new cancer therapeutics.
References
- 1. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. atcc.org [atcc.org]
- 4. MCF7 | Culture Collections [culturecollections.org.uk]
- 5. mcf7.com [mcf7.com]
- 6. atcc.org [atcc.org]
- 7. atcc.org [atcc.org]
- 8. A549 Lung Adenocarcinoma Reporter Gene Cell Lines - Imanis Life Sciences [imanislife.com]
- 9. Dasatinib - Wikipedia [en.wikipedia.org]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. Dasatinib induces apoptosis and autophagy by suppressing the PI3K/Akt/mTOR pathway in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of Action - NINLARO® (ixazomib) [ninlarohcp.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Ixazomib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
- 15. HealthTree Foundation for Multiple Myeloma, ixazomib Treatment Details [healthtree.org]
- 16. Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dasatinib synergizes with both cytotoxic and signal transduction inhibitors in heterogeneous breast cancer cell lines - lessons for design of combination targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Reactivity Analysis of Antibodies Targeting 5-(Methylthio)thiazol-2-amine Derivatives
Introduction: The Criticality of Specificity in Drug Development
In the landscape of modern therapeutics, small molecule drug candidates, such as derivatives of 5-(Methylthio)thiazol-2-amine, are of significant interest due to their diverse pharmacological potential. The development of highly specific monoclonal antibodies (mAbs) against these small molecules is a cornerstone of pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling precise quantification and tracking. However, the Achilles' heel of any antibody-based assay is specificity. Cross-reactivity—the binding of an antibody to molecules other than its intended target—can lead to inaccurate measurements, flawed interpretations of drug efficacy and safety, and potentially catastrophic clinical outcomes.
This guide provides a comprehensive framework for designing and executing robust cross-reactivity studies for antibodies developed against this compound derivatives. We will move beyond mere protocol recitation to explore the underlying rationale for experimental choices, ensuring a self-validating and trustworthy analytical system.
Part 1: Foundational Strategy - Defining the Scope of Cross-Reactivity
The first step in any cross-reactivity study is to identify potential cross-reactants. This is not a random process but a structured investigation based on molecular similarity and metabolic pathways. For our lead compound, This compound (Lead Compound) , we must consider two primary sources of potential cross-reactivity:
-
Structural Analogs: Molecules with high structural homology to the lead compound, including precursors, intermediates from the synthetic route, and other derivatives being tested in parallel.
-
Metabolites: Compounds generated through in-vivo metabolic transformation of the lead compound. Common metabolic pathways include oxidation, demethylation, or conjugation.
A thorough understanding of the compound's structure and its metabolic fate is therefore non-negotiable. For this guide, we will consider a panel of representative molecules to challenge the specificity of our lead antibody, "mAb-SMTA-01".
Table 1: Panel of Compounds for Cross-Reactivity Screening
| Compound ID | Compound Name | Structure | Rationale for Inclusion |
| LC-01 | This compound | [Structure of Lead Compound] | Target Analyte |
| CR-01 | 5-(Methylsulfinyl)thiazol-2-amine | [Structure with S=O group] | Potential Oxidative Metabolite |
| CR-02 | 5-(Methylsulfonyl)thiazol-2-amine | [Structure with SO2 group] | Potential Oxidative Metabolite |
| CR-03 | 5-Mercaptothiazol-2-amine | [Structure with SH group] | Potential Demethylated Metabolite |
| CR-04 | Thiazol-2-amine | [Structure of thiazole-amine core] | Core Structural Moiety |
| CR-05 | 4-Methylthiazol-2-amine | [Structure of a positional isomer] | Structurally Related Compound |
Part 2: Experimental Design - A Multi-Pronged Approach
No single technique can definitively prove specificity. A robust cross-reactivity assessment relies on orthogonal methods that measure antibody-antigen interactions under different conditions. Here, we detail two gold-standard techniques: Competitive ELISA and Surface Plasmon Resonance (SPR).
Competitive ELISA: The Workhorse of Specificity Screening
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and high-throughput method ideal for initial screening. The principle is simple: the potential cross-reactant in solution competes with a coated antigen (our lead compound conjugated to a carrier protein) for binding to the antibody. High cross-reactivity results in a weaker signal.
Caption: Competitive ELISA workflow for assessing antibody cross-reactivity.
-
Plate Coating: Dilute the Lead Compound-BSA conjugate to 2 µg/mL in 1X PBS. Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.
-
Blocking: Wash the plate 3 times with 200 µL/well of Wash Buffer (1X PBS with 0.05% Tween-20). Add 200 µL/well of Blocking Buffer (1% BSA in 1X PBS) and incubate for 2 hours at room temperature (RT).
-
Competition Reaction:
-
Prepare serial dilutions (e.g., from 100 µM to 0.01 nM) of the lead compound and all potential cross-reactants (CR-01 to CR-05) in Assay Buffer (0.5% BSA, 0.025% Tween-20 in 1X PBS).
-
In a separate dilution plate, mix 50 µL of each compound dilution with 50 µL of mAb-SMTA-01 (at a concentration predetermined to give ~80% of the maximum signal, e.g., 0.5 µg/mL). Incubate for 1 hour at RT.
-
-
Incubation: Wash the coated and blocked assay plate 3 times. Transfer 100 µL of the antibody/compound mixture from the dilution plate to the assay plate. Incubate for 1 hour at RT.
-
Detection:
-
Wash the plate 4 times.
-
Add 100 µL of HRP-conjugated anti-species secondary antibody (e.g., anti-mouse IgG-HRP) diluted in Assay Buffer. Incubate for 1 hour at RT.
-
Wash the plate 5 times.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-20 minutes.
-
Add 100 µL of Stop Solution (e.g., 1M H₂SO₄).
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance against the logarithm of the compound concentration. Fit a four-parameter logistic curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the antibody binding).
The cross-reactivity is calculated relative to the lead compound using the IC50 values. This is a crucial step in quantifying the degree of specificity.
Formula: % Cross-Reactivity = (IC50 of Lead Compound / IC50 of Test Compound) * 100
Table 2: Representative Competitive ELISA Data for mAb-SMTA-01
| Compound ID | Description | IC50 (nM) | % Cross-Reactivity | Interpretation |
| LC-01 | Target Analyte | 5.2 | 100% | Reference |
| CR-01 | Oxidative Metabolite 1 | 489.5 | 1.06% | Minimal |
| CR-02 | Oxidative Metabolite 2 | > 10,000 | < 0.05% | Negligible |
| CR-03 | Demethylated Metabolite | 1,250 | 0.42% | Negligible |
| CR-04 | Core Moiety | > 10,000 | < 0.05% | Negligible |
| CR-05 | Positional Isomer | 8,750 | 0.06% | Negligible |
Expert Insight: A generally accepted threshold for significant cross-reactivity is >5%. Based on this data, mAb-SMTA-01 demonstrates excellent specificity for the parent compound over its potential metabolites and related structures. The minor cross-reactivity with CR-01 (1.06%) is likely due to the subtle change in the sulfur atom's oxidation state, but it is low enough not to interfere with most bioanalytical assays.
Surface Plasmon Resonance (SPR): A Deeper Dive into Binding Kinetics
While ELISA provides a robust endpoint measurement, SPR offers a real-time, label-free analysis of the binding kinetics (association rate, kₐ; dissociation rate, kₔ) and affinity (dissociation constant, Kₗ). This allows for a more nuanced understanding of how the antibody interacts with different compounds.
Caption: Surface Plasmon Resonance (SPR) workflow for kinetic analysis.
-
Immobilization: Covalently immobilize mAb-SMTA-01 onto a carboxymethylated dextran sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. Aim for a moderate immobilization level (e.g., 2000-3000 Response Units) to avoid mass transport limitations.
-
Analyte Preparation: Prepare serial dilutions of the lead compound and all cross-reactants in the running buffer (e.g., HBS-EP+). Include a zero-concentration sample (buffer only) for double referencing.
-
Binding Analysis: Perform a multi-cycle kinetics experiment. In each cycle:
-
Inject a specific concentration of one analyte over the antibody surface for a defined period (e.g., 120 seconds) to monitor association.
-
Switch to injecting running buffer to monitor dissociation (e.g., for 300 seconds).
-
Inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to strip the bound analyte and prepare the surface for the next cycle.
-
-
Data Processing:
-
Subtract the response from the reference flow cell and the buffer-only injection to correct for bulk refractive index changes and instrument drift.
-
Fit the processed sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₔ, and the equilibrium dissociation constant, Kₗ (kₔ/kₐ).
-
Table 3: Representative SPR Kinetic Data for mAb-SMTA-01
| Compound ID | kₐ (1/Ms) | kₔ (1/s) | Kₗ (nM) | Interpretation |
| LC-01 | 1.5 x 10⁵ | 7.8 x 10⁻⁴ | 5.2 | High-affinity binding |
| CR-01 | 1.1 x 10⁴ | 5.4 x 10⁻³ | 490.9 | Weak, unstable binding |
| CR-02 | N/B | N/B | N/B | No Binding Detected |
| CR-03 | N/B | N/B | N/B | No Binding Detected |
| CR-04 | N/B | N/B | N/B | No Binding Detected |
| CR-05 | N/B | N/B | N/B | No Binding Detected |
N/B: No Binding detected at the highest concentration tested (e.g., 100 µM).
Expert Insight: The SPR data provides a much clearer picture than ELISA alone. It confirms the high affinity of mAb-SMTA-01 for the lead compound, characterized by a fast association rate and a very slow dissociation rate. For the cross-reactive compound CR-01, the affinity is ~94-fold weaker. Importantly, this weaker affinity is driven by both a slower on-rate (kₐ) and a much faster off-rate (kₔ), indicating a less stable interaction. This detailed kinetic information is invaluable for predicting the in-vivo performance of the antibody.
Part 3: Synthesis and Conclusion - A Self-Validating System
The combination of competitive ELISA and SPR creates a self-validating system for assessing antibody specificity.
-
ELISA provides a high-throughput screening method to quickly identify and quantify potential cross-reactivity across a broad panel of compounds.
-
SPR provides a detailed mechanistic insight into the binding kinetics of any identified cross-reactants, allowing for a more nuanced risk assessment.
In our case study of mAb-SMTA-01, the data from both orthogonal methods are in strong agreement. We observe high-affinity, specific binding to the target analyte, this compound, and only minimal, kinetically unstable binding to a single potential metabolite. This comprehensive characterization provides high confidence in the utility of mAb-SMTA-01 for its intended purpose in bioanalytical assays. This rigorous, multi-faceted approach to cross-reactivity ensures the development of trustworthy and reliable antibody reagents, which is fundamental to the integrity of any drug development program.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(Methylthio)thiazol-2-amine
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like 5-(Methylthio)thiazol-2-amine are paramount. This guide provides a detailed, step-by-step protocol for its disposal, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to be a self-validating system, ensuring that each step logically contributes to a safe and compliant outcome.
Part 1: Hazard Profile and Immediate Safety Precautions
Before any disposal procedure begins, a thorough understanding of the compound's hazard profile is essential. This compound (CAS No. 99171-11-6) is classified as a hazardous substance.[1][2] Its primary routes of exposure and associated hazards necessitate stringent safety protocols.
Hazard Classification:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
The causality behind these classifications relates to the compound's molecular structure, which can interfere with biological processes upon absorption, ingestion, or inhalation. Furthermore, like many sulfur- and nitrogen-containing heterocyclic compounds, its thermal decomposition can produce toxic fumes, including oxides of nitrogen and sulfur.[3][4]
Immediate Protective Measures: Adherence to proper Personal Protective Equipment (PPE) protocols is non-negotiable. The choice of PPE is directly dictated by the identified hazards.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or face shield. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166 to protect against potential splashes or dust.[1][3][5] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile). | Prevents dermal absorption, a primary exposure risk (H312). |
| Body Protection | Laboratory coat and, if handling large quantities, a chemical-resistant apron. | Prevents contact with personal clothing and minimizes skin exposure.[6] |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood. | Prevents inhalation of dust or aerosols, a key exposure route (H332).[3] |
Part 2: Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste generator is responsible for determining if their waste is hazardous.[7] Given its hazard classifications, this compound must be managed as hazardous waste.
Core Principles of Segregation:
-
Do Not Mix: Never mix this compound waste with other chemical waste streams unless their compatibility is certain. It is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[3][8][9] Mixing can lead to dangerous reactions.
-
Aqueous vs. Solvent: Keep solid and solvent-based waste containing this compound separate from aqueous waste streams.[10]
-
Labeling is Key: All waste containers must be clearly and accurately labeled the moment waste is first added.
Part 3: Step-by-Step Disposal Protocols
The following protocols provide procedural guidance for disposing of the pure compound, contaminated materials, and empty containers.
This procedure applies to the pure, solid chemical that is no longer needed.
-
Container Selection: Choose a container that is compatible with the chemical, typically the original container or a new, clean, and sealable container designated for solid hazardous waste.[7]
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazard characteristics (e.g., "Toxic," "Harmful").
-
The date accumulation started.
-
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.[10] The storage location should be cool, dry, and away from incompatible materials.[3]
-
Arranging Disposal: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup. All waste must be handled and transported by a licensed hazardous waste disposal company.[8][11]
An "empty" container that held a hazardous chemical is not safe for regular trash until properly decontaminated.
-
Triple Rinsing:
-
Select a suitable solvent in which this compound is soluble (e.g., ethanol, acetone).
-
Rinse the container thoroughly with a small amount of the chosen solvent.
-
Pour the rinsate into a designated hazardous waste container for halogenated or non-halogenated solvent waste, as appropriate.
-
Repeat this rinsing process two more times.
-
-
Container Disposal: Once triple-rinsed, the container can be managed. Obliterate or remove the original label.[10] Depending on institutional policy, the rinsed container may be disposed of in glass recycling or regular trash.
-
Rationale: The triple-rinse procedure ensures that only minimal, non-hazardous residue remains. The collection of all rinsate as hazardous waste is a critical step that prevents the introduction of the chemical into wastewater systems.[10]
Accidental spills require an immediate and systematic response.
| Spill Response Actions |
| Minor Spill (Solid) |
| Contaminated Materials |
| Major Spill |
Part 4: Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision workflow for handling and disposing of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. mtu.edu [mtu.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. 2-AMINOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. nswai.org [nswai.org]
- 11. tcichemicals.com [tcichemicals.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(Methylthio)thiazol-2-amine
This guide provides an in-depth operational plan for the safe handling of 5-(Methylthio)thiazol-2-amine (CAS No. 99171-11-6). As a professional in drug development and research, your safety, the integrity of your experiment, and environmental protection are paramount. This document moves beyond a simple checklist to instill a risk-based safety culture, explaining the causality behind each procedural step and personal protective equipment (PPE) recommendation.
Hazard Analysis: Understanding the Compound
This compound is a solid powder.[1] The primary hazards associated with this and structurally similar thiazole derivatives necessitate a stringent safety protocol. The key risks are:
-
Acute Toxicity: The compound is harmful if swallowed, if it comes into contact with the skin, or if it is inhaled.[2]
-
Irritation: It is known to cause serious eye irritation and skin irritation.[2]
-
Organ Damage: Prolonged or repeated exposure may cause damage to organs.[3]
-
Environmental Hazard: This class of chemicals can be very toxic to aquatic life with long-lasting effects.[3][4]
The primary routes of exposure are inhalation of the powder, direct skin or eye contact, and accidental ingestion.[2][4] Our objective is to systematically eliminate these routes of exposure through a combination of engineering controls, administrative procedures, and, as the final barrier, appropriate PPE.
The Hierarchy of Controls: A Foundational Safety Principle
Before we even consider PPE, we must implement more effective safety controls. PPE is the last line of defense, not the first.
-
Engineering Controls: The most critical control for a hazardous powder is to prevent it from becoming airborne.
-
Chemical Fume Hood: All weighing and handling of this compound powder must be conducted inside a certified chemical fume hood. This uses local exhaust ventilation to capture dust at the source.[2][5]
-
Ventilated Enclosures: For weighing small quantities, a ventilated balance enclosure can provide excellent protection.
-
Safety Showers & Eyewash Stations: Ensure that these are proximate to the workstation, tested, and unobstructed.[4][6]
-
-
Administrative Controls: These are the procedures and work practices that reduce exposure risk.
-
Standard Operating Procedures (SOPs): Develop detailed SOPs for handling this chemical, including spill cleanup and waste disposal.
-
Designated Areas: Clearly mark areas where this chemical is stored and handled.
-
Hygiene: Prohibit eating, drinking, and smoking in the laboratory.[1][2] Always wash hands thoroughly with soap and water after handling the chemical and before leaving the lab.[1][4]
-
Personal Protective Equipment (PPE): Your Final Barrier
PPE selection must be deliberate and based on the specific hazards of this compound.
Eye and Face Protection
Because this compound causes serious eye irritation, robust eye protection is non-negotiable.[2]
-
Minimum Requirement: ANSI Z87.1-compliant or European Standard EN166 chemical safety goggles are mandatory.[1][4] These provide a seal around the eyes to protect against dust and potential splashes.
-
Enhanced Protection: When handling larger quantities or preparing solutions where a splash is more likely, supplement safety goggles with a full-face shield.
Skin and Body Protection
This chemical is harmful upon skin contact and is a known skin irritant.[2] Therefore, a complete barrier is essential.
| PPE Component | Specification & Rationale |
| Gloves | Type: Nitrile gloves are the standard for incidental contact. Protocol: Always use two pairs of gloves (double-gloving). The outer glove is removed immediately after handling the compound, minimizing contamination of equipment and lab surfaces. Breakthrough Time: For prolonged contact or spill cleanup, select gloves with a protection class of 5 or higher (breakthrough time >240 minutes). For brief contact, a class of 3 or higher (>60 minutes) is recommended.[7] Contaminated gloves must be replaced immediately. |
| Lab Coat/Gown | A buttoned, long-sleeved lab coat is the minimum requirement. For procedures involving more than a few milligrams, a disposable, solid-front gown with elastic cuffs is strongly recommended to prevent dust from settling on personal clothing.[7] The material must be proven resistant to chemicals.[8] |
| Clothing | Long pants and closed-toe shoes are mandatory in any laboratory setting. |
Respiratory Protection
While engineering controls are the primary method for preventing inhalation, respiratory protection may be required in specific situations.
-
Under Normal Conditions: When working within a certified chemical fume hood, no respiratory protection is typically needed.[1][4]
-
When Required: A respirator is necessary if engineering controls fail, during a significant spill cleanup outside of a hood, or when handling very large quantities.
-
Recommended Type: A NIOSH-approved N95 respirator is the minimum protection against airborne particulates.[8] This will filter out the fine powder. Ensure you have been properly fit-tested for the model you use.
Operational and Disposal Plans
A safe workflow integrates PPE with procedural steps.
Safe Handling Workflow
Step-by-Step Protocol
-
Preparation: Before entering the designated area, don your inner pair of gloves, lab gown, and any required respiratory protection. Finally, don your safety goggles and outer pair of gloves.
-
Handling: Perform all manipulations within the fume hood. Use tools like a disposable weighing paper or a spatula to avoid direct contact. Keep the container of the chemical closed when not in use.
-
Post-Handling: After the procedure, wipe down the work surface and any equipment with an appropriate solvent.
-
Doffing PPE: Before leaving the designated area, remove PPE in an order that minimizes cross-contamination:
-
Remove outer gloves.
-
Remove gown.
-
Remove safety goggles.
-
Remove inner gloves.
-
-
Disposal: All contaminated materials, including gloves, weighing papers, and disposable gowns, must be disposed of as hazardous waste in a properly labeled, sealed container.[1][4] Do not place this waste in regular trash.
-
Hygiene: Immediately wash hands with soap and water.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][4]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[1]
-
Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1][4]
By integrating a deep understanding of the risks with a multi-layered safety approach, you can handle this compound with confidence and security, ensuring a safe environment for yourself and your colleagues.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 2-Amino-5-methylthiazole | C4H6N2S | CID 351770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. gerpac.eu [gerpac.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
